3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-5-4-6(2)13-9(11-5)8(10)7(3)12-13/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASYPSXAHKIZFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368089 | |
| Record name | 3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146778-13-4 | |
| Record name | 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146778-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS (Chemical Abstracts Service) number for this exact trimethylated structure is not readily found in public databases, this guide will delve into the synthesis, characterization, and potential applications of this compound, drawing authoritative insights from closely related and well-documented analogs. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, notably for its role in the development of kinase inhibitors.[1][2][3] This document will serve as a valuable resource for researchers working with this class of compounds.
Introduction to Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered substantial attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] These compounds are recognized for their potential as anticancer, antiviral, and anti-inflammatory agents.[1] Their versatile structure allows for substitutions at various positions, enabling the fine-tuning of their biological activity.[1] Modifications at the 3-, 5-, and 7-positions of the pyrimidine ring are particularly crucial for enhancing binding affinity to biological targets like protein kinases.[1]
Physicochemical Properties and Identification
While the specific properties of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine are not cataloged, we can infer its characteristics from analogous structures.
Closely Related Analogs and their CAS Numbers:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | C₈H₈BrN₃ | 226.07 | Not available in search results |
| 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | C₇H₆BrN₃ | 212.05 | Not available in search results |
| 3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine | C₇H₆BrN₃ | 212.05 | 61552-56-5[4] |
| 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine | C₇H₆BrN₃ | 212.05 | 1263059-15-9[5] |
| 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine | C₇H₆BrN₃ | 212.05 | 1263060-64-5[6] |
| 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | C₆H₂BrCl₂N₃ | 266.91 | 114040-06-1[7] |
| 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | C₆H₃BrClN₃ | 232.46 | 960613-96-1 |
The introduction of methyl groups, as in the case of the target compound, is expected to increase its lipophilicity and may influence its solubility and metabolic stability. The bromine atom at the 3-position is a key functional handle for further chemical modifications, particularly through cross-coupling reactions.
Synthesis and Functionalization
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dielectrophilic species.[2] For 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, a plausible synthetic route would start from a correspondingly substituted aminopyrazole.
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis and functionalization of substituted pyrazolo[1,5-a]pyrimidines.
Exemplary Synthesis Protocol for a Bromo-Pyrazolo[1,5-a]pyrimidine Analog:
This protocol is adapted from the synthesis of 3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine and can be modified for the synthesis of the trimethylated analog by selecting the appropriate starting materials.[8]
Materials:
-
5-chloro-pyrazolo[1,5-a]pyrimidine (or a suitable trimethylated precursor)
-
Bromine or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid or N,N-dimethylformamide (DMF)
-
Concentrated Ammonia
-
Water, Isopropanol, Hexane, Ether
Procedure:
-
Dissolution: Dissolve the starting pyrazolo[1,5-a]pyrimidine in a suitable solvent like glacial acetic acid or DMF at room temperature.[8]
-
Bromination: Add the brominating agent (e.g., bromine or NBS) dropwise or in small portions to the stirred mixture.[8]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for a specified period (e.g., 1 hour) to ensure complete bromination.[8]
-
Precipitation and Filtration: The brominated product may precipitate out of the solution. Collect the precipitate by filtration.[8]
-
Washing: Wash the collected solid sequentially with appropriate solvents (e.g., glacial acetic acid, ether, water, isopropanol, and hexane) to remove impurities.[8]
-
Neutralization and Second Crop Recovery: The filtrate can be diluted with ice water and neutralized with concentrated ammonia to precipitate any remaining product.[8] This second crop can be filtered and washed as described above.
-
Drying: Dry the combined product under vacuum to obtain the final 3-bromo-pyrazolo[1,5-a]pyrimidine derivative.
Spectroscopic Characterization
The structural elucidation of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine would rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the methyl groups and any protons on the pyrimidine ring.
-
¹³C NMR would provide information on the carbon skeleton of the molecule.[9]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help identify the characteristic functional groups present in the molecule.
Applications in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly as protein kinase inhibitors.[1][3]
Kinase Inhibition:
This class of compounds has shown potent inhibitory activity against a range of kinases, including:
-
Tropomyosin receptor kinases (Trks): Several Trk inhibitors with a pyrazolo[1,5-a]pyrimidine core are in clinical development for the treatment of various cancers.[3]
-
Phosphoinositide 3-kinase (PI3K): Derivatives have been developed as selective PI3Kδ inhibitors.[10]
-
Adaptor-associated kinase 1 (AAK1): These compounds have been investigated as AAK1 inhibitors for potential applications in neurological disorders.[11]
The bromine atom at the 3-position is a critical feature, allowing for the facile introduction of various substituents through palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings.[12] This enables the exploration of the structure-activity relationship (SAR) and the optimization of inhibitor potency and selectivity.
Illustrative Signaling Pathway Inhibition:
Caption: A simplified diagram showing the potential inhibitory action of a pyrazolo[1,5-a]pyrimidine analog on a generic kinase signaling pathway.
Conclusion and Future Directions
While the specific compound 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is not extensively documented, the broader class of substituted pyrazolo[1,5-a]pyrimidines represents a highly valuable scaffold in medicinal chemistry. The synthetic accessibility and the potential for diverse functionalization make these compounds attractive candidates for the development of novel therapeutics, particularly in the realm of oncology and neurology. Future research will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties, further expanding the therapeutic potential of this remarkable heterocyclic system.
References
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PubChem. 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine. Available from: [Link]
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PubChem. 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine. Available from: [Link]
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ResearchGate. Synthesis of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 4. Available from: [Link]
-
ResearchGate. Unexpected transformations of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine in reactions with BunLi. Available from: [Link]
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National Institutes of Health. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available from: [Link]
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SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Available from: [Link]
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PubChemLite. 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine. Available from: [Link]
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PubChemLite. 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine. Available from: [Link]
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MySkinRecipes. 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine. Available from: [Link]
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ChemicalRegister.com. 3-BROMO-7-METHYLPYRAZOLO[1,5-A]PYRIMIDINE (CAS No. 61552-56-5) Suppliers. Available from: [Link]
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PubMed Central. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]
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PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available from: [Link]
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National Institutes of Health. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Available from: [Link]
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PubChemLite. 3-bromo-2-methylpyrazolo[1,5-a]pyridine. Available from: [Link]
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PubMed. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities, including its role as a kinase inhibitor in cancer therapy.[1][2] This fused heterocyclic system is a rigid, planar structure that can be readily functionalized, allowing for the fine-tuning of its physicochemical and pharmacological properties.[3] This guide focuses on a specific derivative, 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, providing a comprehensive overview of its physicochemical characteristics. While experimental data for this particular analog is limited, this document synthesizes information from closely related structures and the broader pyrazolo[1,5-a]pyrimidine family to offer valuable insights for researchers in drug discovery and development. The methodologies for determining these key properties are also detailed to provide a framework for empirical validation.
Molecular Identity and Structure
-
Chemical Name: 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
-
CAS Number: 146778-13-4[4]
-
Molecular Formula: C9H10BrN3[4]
-
Molecular Weight: 240.10 g/mol
-
Chemical Structure:
Caption: The structure reveals a fused pyrazole and pyrimidine ring system with a bromine atom at the 3-position and methyl groups at the 2, 5, and 7-positions.
Synthesis Pathway
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of an aminopyrazole with a β-dicarbonyl compound or its equivalent. For 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, a plausible synthetic route would involve the bromination of the corresponding 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine precursor.
Proposed Synthetic Workflow:
A plausible synthetic route to the target compound.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The table below summarizes the predicted and known properties of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine and related analogs.
| Property | Value/Description | Significance in Drug Discovery |
| Molecular Weight | 240.10 g/mol | Influences diffusion and transport across membranes. Generally, lower molecular weight (<500 Da) is favored for oral bioavailability. |
| Melting Point | Expected to be a crystalline solid with a relatively high melting point, typical for planar aromatic systems. | Affects solubility and dissolution rate. A stable crystalline form is crucial for formulation. |
| Boiling Point | High, not typically determined for solids of this nature. | - |
| Solubility | Predicted to have low aqueous solubility due to its aromatic, non-polar nature. Soluble in organic solvents like DMSO and DMF. | A key factor for bioavailability. Poor solubility can be a major hurdle in drug development.[5] |
| pKa | The pyrazolo[1,5-a]pyrimidine core is weakly basic due to the nitrogen atoms. The pKa is likely to be in the range of 1-3.[6] | Determines the ionization state at physiological pH, which in turn affects solubility, permeability, and target binding. |
| LogP (Octanol/Water Partition Coefficient) | Predicted to be in the range of 2-3, indicating moderate lipophilicity. | A measure of a compound's lipophilicity, which influences its ability to cross cell membranes. A LogP between 1 and 3 is often considered optimal. |
| Polar Surface Area (PSA) | Predicted to be around 30-40 Ų, based on similar structures.[7] | Relates to hydrogen bonding potential and permeability. A PSA < 140 Ų is generally associated with good cell permeability. |
Spectral Characteristics
Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups, each as a singlet. The chemical shifts will be influenced by their position on the heterocyclic core. A singlet for the proton at the 6-position is also anticipated. For a related compound, 3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine, characteristic peaks were observed at δ= 9.18 (2H, d), 8.41 (1H, s), and 7.19 (2H, d) ppm in d6-DMSO.[8][9]
-
¹³C NMR: The carbon NMR would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the bromine would be significantly shifted. Spectral data for a similar compound, 3-BROMO-7-TRICHLOROMETHYL-2-METHYL-5-PROPYLPYRAZOLO-[1,5-A]-PYRIMIDINE, is available for comparison.[10]
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The exact mass would be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the methyl groups and aromatic rings, as well as C=N and C=C stretching vibrations within the heterocyclic core.
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is paramount in drug development.[11][12] The following are standard, validated protocols for key parameters.
A. Determination of Melting Point
-
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range.
-
Methodology:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is raised slowly (1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded.
-
B. Determination of Aqueous Solubility (Shake-Flask Method)
-
Principle: This method determines the equilibrium solubility of a compound in a specific solvent (e.g., water or a buffer) at a given temperature.[5][13]
-
Workflow:
Shake-Flask method for solubility determination.
C. Determination of the Partition Coefficient (LogP)
-
Principle: The partition coefficient is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octanol and water.[14]
-
Methodology (Shake-Flask Method):
-
A known amount of the compound is dissolved in one of the phases (e.g., water saturated with octanol).
-
An equal volume of the other phase (e.g., octanol saturated with water) is added.
-
The mixture is shaken vigorously to allow for partitioning between the two phases and then left to separate.
-
The concentration of the compound in each phase is determined analytically.
-
LogP is calculated as log([Compound]octanol / [Compound]water).
-
D. Determination of pKa (Potentiometric Titration)
-
Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is the pH at which the compound is 50% ionized.
-
Methodology:
-
A precise amount of the compound is dissolved in a suitable solvent (often with a co-solvent like methanol or DMSO if aqueous solubility is low).
-
The solution is titrated with a standardized solution of HCl or NaOH.
-
The pH of the solution is measured after each addition of the titrant.
-
The pKa is determined from the inflection point of the resulting titration curve.
-
Reactivity and Stability
The pyrazolo[1,5-a]pyrimidine scaffold is generally stable.[1] The electron-withdrawing nature of the nitrogen atoms makes the pyrimidine ring susceptible to nucleophilic attack, particularly at the 5- and 7-positions if they are unsubstituted or bear leaving groups. Conversely, the pyrazole ring is more electron-rich and can undergo electrophilic substitution.
-
Bromine at the 3-position: The bromine atom is a versatile handle for further functionalization via cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).[15]
-
Methyl Groups: The methyl groups at the 2, 5, and 7-positions enhance the lipophilicity of the molecule and can influence its binding to biological targets through hydrophobic interactions.
-
Stability: The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to degradation.
Conclusion
3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is a promising scaffold for further chemical exploration in the field of drug discovery. Its physicochemical properties, predicted to be within a favorable range for drug-like molecules, make it an attractive starting point for the synthesis of new chemical entities. The synthetic handles provided by the bromine atom allow for extensive derivatization. Empirical determination of its physicochemical properties using the standardized protocols outlined in this guide will be a critical next step in advancing our understanding and potential application of this compound and its analogs.
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(n.d.). Unexpected transformations of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine in reactions with BunLi | Request PDF. ResearchGate. [https://www.researchgate.net/publication/381781206_Unexpected_transformations_of_3-bromo-57-dimethylpyrazolo15-a]pyrimidine_in_reactions_with_BunLi]([Link])
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3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine spectral data
An In-Depth Technical Guide to the Spectral Analysis of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Molecular Structure and Foundational Chemistry
The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic heteroaromatic ring structure.[1] The target molecule, 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, features three methyl groups at positions C2, C5, and C7, and a bromine atom at C3. This substitution pattern is critical as it dictates the electronic environment of each atom, which in turn governs the spectral output. The bromine at C3 is introduced via electrophilic substitution, a common functionalization pathway for this scaffold. Understanding this structure is paramount for accurate spectral assignment.
Figure 1: Structure of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine with IUPAC numbering.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted spectral data for the target compound. These predictions are derived from fundamental principles of spectroscopy and analysis of structurally similar molecules.
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |
|---|---|---|---|
| C2-CH₃ | ~2.6 | ~15 | Methyl on an electron-rich pyrazole ring. |
| C3 | - | ~95 | Carbon bearing bromine; significant shielding from Br. |
| C3a | - | ~150 | Quaternary carbon at the ring junction. |
| C5-CH₃ | ~2.7 | ~25 | Methyl on the pyrimidine ring, adjacent to N4. |
| C6-H | ~6.8 | ~110 | Aromatic proton on the pyrimidine ring, singlet. |
| C7-CH₃ | ~2.8 | ~18 | Methyl on the pyrimidine ring, adjacent to the bridgehead nitrogen. |
| C2 | - | ~155 | Substituted carbon in the pyrazole ring. |
| C5 | - | ~165 | Substituted carbon in the pyrimidine ring. |
| C7 | - | ~160 | Substituted carbon in the pyrimidine ring. |
Table 2: Predicted Mass Spectrometry and IR Data
| Technique | Predicted Values | Interpretation |
|---|---|---|
| MS (EI) | m/z ~253, 255 | Molecular ion peak (M⁺) and M+2 peak in a ~1:1 ratio, characteristic of a single bromine atom.[4] |
| m/z ~238, 240 | Loss of a methyl group (-15). | |
| m/z ~174 | Loss of bromine (-79/81). | |
| IR (KBr) | ~3050-3150 cm⁻¹ | Aromatic C-H stretching. |
| ~2850-2960 cm⁻¹ | Aliphatic C-H stretching (from methyl groups). | |
| ~1580-1620 cm⁻¹ | C=N and C=C ring stretching vibrations.[5] | |
| ~1450-1500 cm⁻¹ | Aromatic ring skeletal vibrations. |
| | ~550-650 cm⁻¹ | C-Br stretching vibration. |
In-Depth Spectral Interpretation
Mass Spectrometry (MS)
The most definitive feature in the mass spectrum of a monobrominated compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks of almost identical intensity, separated by 2 m/z units (M⁺ and M+2). For 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (C₉H₁₀BrN₃), the predicted molecular weight is ~254 g/mol . Therefore, we expect to see prominent ions at approximately m/z 253 and 255.
Fragmentation analysis would likely show an initial loss of a methyl radical (CH₃•) to yield fragments at m/z 238/240. A more significant fragmentation pathway would be the cleavage of the C-Br bond, resulting in a radical cation at m/z 174, which would appear as a single peak without the bromine isotopic pattern.
Infrared (IR) Spectroscopy
The IR spectrum provides functional group information. For this molecule, we anticipate:
-
Aromatic C-H Stretch: A weak band above 3000 cm⁻¹, characteristic of the C6-H bond.
-
Aliphatic C-H Stretch: Stronger bands below 3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the three methyl groups.
-
Ring Vibrations: A series of sharp bands in the 1450-1620 cm⁻¹ region, which are characteristic of the stretching vibrations within the fused aromatic pyrazole and pyrimidine rings.[5]
-
C-Br Stretch: A band in the lower frequency "fingerprint" region, typically between 550-650 cm⁻¹, corresponding to the carbon-bromine bond stretch. Its exact position can be influenced by the overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.
-
Methyl Singlets: We predict three distinct singlets, each integrating to 3 protons. The C5-CH₃ and C7-CH₃ protons on the pyrimidine ring will be downfield due to the electron-withdrawing nature of the ring nitrogens. The C2-CH₃ on the pyrazole ring will likely be the most upfield of the three.
-
Aromatic Singlet: The single proton at the C6 position is isolated from other protons, so it will appear as a sharp singlet. Its chemical shift around ~6.8 ppm is consistent with its position on the electron-rich pyrimidine ring, situated between two methyl-substituted carbons.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show all nine carbon atoms.
-
Methyl Carbons: The three methyl carbons will appear in the upfield region (~15-25 ppm).
-
C3-Br Carbon: The carbon directly attached to the bromine (C3) will be significantly shielded and is predicted to appear far upfield for an aromatic carbon, around ~95 ppm.
-
Aromatic Carbons: The remaining six carbons of the fused ring system will appear in the downfield aromatic region (110-165 ppm). The quaternary carbons (C2, C3a, C5, C7) will generally have lower intensities than the protonated carbon (C6). The carbons adjacent to nitrogen atoms (C3a, C5, C7) are expected to be the most deshielded, appearing furthest downfield.
Experimental and Analytical Workflow
Acquiring high-quality spectral data requires a systematic approach, from synthesis to analysis.
Synthesis Protocol
A plausible synthesis involves a two-step process:
-
Cyclocondensation: Reaction of a 3-amino-4-methylpyrazole with an appropriate β-dicarbonyl compound, such as acetylacetone, in the presence of an acid catalyst to form the 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine core.
-
Bromination: Regioselective bromination at the C3 position using a mild brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as DMF or acetic acid.[6] The reaction progress is monitored by TLC or LC-MS until the starting material is consumed. The product is then isolated via precipitation and purified by recrystallization or column chromatography.
Spectral Data Acquisition
-
NMR Spectroscopy: A sample (~5-10 mg) is dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Spectra are recorded on a 400 MHz or higher field spectrometer.
-
Mass Spectrometry: Electron Ionization (EI) mass spectra are typically acquired using a direct insertion probe on a magnetic sector or quadrupole mass spectrometer with an ionization energy of 70 eV.
-
IR Spectroscopy: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
Figure 2: General workflow from synthesis to structural confirmation for novel compounds.
Conclusion
The structural elucidation of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine can be confidently achieved through a combined application of NMR, MS, and IR spectroscopy. The key identifying features are the characteristic 1:1 isotopic pattern at m/z 253/255 in the mass spectrum, the presence of three distinct methyl singlets and one aromatic singlet in the ¹H NMR spectrum, and the highly shielded C3 carbon signal in the ¹³C NMR spectrum. This predictive guide provides a robust framework for the successful characterization of this and related pyrazolo[1,5-a]pyrimidine derivatives, facilitating their development in medicinal chemistry and materials science.
References
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Al-Issa, S. A. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. PubMed Central. [Link]
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El-Dean, A. M. K., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. [Link]
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Ansari, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
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Granados-Covarrubias, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. [Link]
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Request PDF. (2024). Unexpected transformations of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine in reactions with BunLi. ResearchGate. [Link]
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PubChem. (n.d.). 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine. PubChem. [Link]
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Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica. [Link]
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Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ScienceDirect. [Link]
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An In-Depth Technical Guide to the Synthesis and Characterization of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of biological activities, including its role as a potent protein kinase inhibitor in targeted cancer therapy.[1] This document is intended for researchers, scientists, and professionals in the field of drug development. It details a robust synthetic pathway, outlines extensive characterization methodologies, and discusses the potential applications of this versatile molecule. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide aims to serve as an authoritative resource for the scientific community.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine fused ring system, an amalgamation of a pyrazole and a pyrimidine ring, has garnered significant attention in the field of medicinal chemistry.[1] This interest is largely due to its structural resemblance to purines, allowing it to interact with a variety of biological targets.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antiviral, and anticancer properties.
The versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. The introduction of a bromine atom at the 3-position, as in the title compound, provides a valuable synthetic handle for further modifications via cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The methyl groups at the 2, 5, and 7 positions contribute to the molecule's lipophilicity and steric profile, which can significantly influence its binding affinity and selectivity for target proteins.
Synthetic Strategy: A Rational Approach
The synthesis of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is most effectively achieved through a two-step process: the initial construction of the core heterocyclic system, followed by regioselective bromination. This approach ensures high yields and purity of the final product.
Step 1: Synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
The foundational pyrazolo[1,5-a]pyrimidine ring system is typically constructed via the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound.[3] For the synthesis of the trimethylated core, the logical precursors are 3-amino-4-methylpyrazole and acetylacetone.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-4-methylpyrazole (1 equivalent) and acetylacetone (1.1 equivalents).
-
Solvent and Catalyst: Add glacial acetic acid to the flask to serve as both the solvent and an acid catalyst, facilitating the cyclocondensation reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from ethanol to yield 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine as a crystalline solid.
Causality of Experimental Choices:
-
Acetylacetone: This symmetrical β-diketone is chosen to regioselectively yield the desired 5,7-dimethyl substitution pattern on the pyrimidine ring.
-
Glacial Acetic Acid: It serves as a protic solvent that can solubilize the reactants and as a catalyst to promote the imine formation and subsequent cyclization steps.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and dehydration steps of the reaction.
Diagram: Synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Caption: Synthetic pathway for the core heterocyclic scaffold.
Step 2: Bromination of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
The introduction of a bromine atom at the 3-position of the pyrazolo[1,5-a]pyrimidine ring is a regioselective electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its mild nature and high selectivity.[4]
Experimental Protocol:
-
Reaction Setup: Dissolve the 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride in a round-bottom flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature. A radical initiator such as a catalytic amount of benzoyl peroxide can be added to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, wash the mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine. The reaction proceeds via a free-radical mechanism, and the pyrazole ring is more susceptible to electrophilic substitution than the pyrimidine ring.
-
Solvent: A non-polar aprotic solvent is used to prevent side reactions.
-
Light Protection: The reaction is often performed in the dark to prevent the light-induced decomposition of NBS.
Diagram: Bromination of the Core Scaffold
Caption: Regioselective bromination at the C3-position.
Comprehensive Characterization
A thorough characterization of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.
Spectroscopic Analysis
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Signals corresponding to three distinct methyl groups. A singlet for the proton at the 6-position of the pyrimidine ring. | The chemical shifts and coupling patterns of the protons will confirm the substitution pattern. Based on analogous structures, the C6-H proton is expected to appear as a singlet at approximately 6.5-7.0 ppm. The methyl protons will appear as singlets in the range of 2.3-2.8 ppm.[5] |
| ¹³C NMR | Resonances for all nine carbon atoms in the molecule. | The chemical shifts will be indicative of the electronic environment of each carbon atom. The carbon bearing the bromine (C3) will be significantly shifted. Quaternary carbons will be identified by their lack of attached protons in a DEPT experiment. |
| Mass Spec (EI) | A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity. | The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) will be a definitive indicator of the presence of a single bromine atom in the molecule. Fragmentation patterns can provide further structural information. |
| FT-IR | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the heterocyclic rings, and C-Br stretching. | The IR spectrum will confirm the presence of the key functional groups within the molecule. |
Physical and Chromatographic Data
| Property | Method | Expected Result |
| Melting Point | Capillary Melting Point Apparatus | A sharp and defined melting point range, indicative of high purity. |
| TLC | Silica gel plates with a suitable eluent system (e.g., Ethyl Acetate/Hexane) | A single spot, confirming the purity of the compound. The Rf value will be characteristic of the molecule's polarity. |
| HPLC | Reversed-phase column with a suitable mobile phase (e.g., Acetonitrile/Water) | A single sharp peak, providing a quantitative measure of purity. |
Reactivity and Potential Applications
The bromine atom at the 3-position of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents, enabling the generation of diverse chemical libraries for drug discovery programs.
The pyrazolo[1,5-a]pyrimidine scaffold is a known inhibitor of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer.[1] By modifying the substituents on the core structure, it is possible to develop potent and selective inhibitors for specific kinase targets. The title compound, with its potential for further functionalization, represents a valuable starting point for the development of novel therapeutics.
Diagram: Characterization and Application Workflow
Caption: Workflow from synthesis to potential applications.
Conclusion
This technical guide has outlined a logical and efficient pathway for the synthesis and comprehensive characterization of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. The methodologies described are based on well-established chemical principles and are designed to be reproducible and scalable. The strategic placement of the bromo and methyl substituents on the privileged pyrazolo[1,5-a]pyrimidine scaffold makes this compound a highly valuable building block for the development of novel therapeutic agents, particularly in the realm of kinase inhibition for cancer therapy. The detailed protocols and the rationale behind the experimental choices aim to empower researchers to confidently synthesize and utilize this compound in their drug discovery endeavors.
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A Senior Application Scientist's Guide to the Synthesis and Discovery of Novel Pyrazolo[1,5-a]pyrimidine Scaffolds
Introduction: The Enduring Appeal of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine structural motif, a fused, rigid, and planar N-heterocyclic system, stands as a privileged scaffold in the landscape of medicinal chemistry and drug discovery.[1] Its remarkable synthetic versatility allows for structural modifications across its periphery, making it a cornerstone for combinatorial library design aimed at identifying novel therapeutic agents.[1] This bioisostere of purine has demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4]
The significance of this scaffold is underscored by its presence in numerous marketed drugs and clinical candidates.[5] Notable examples include the tropomyosin receptor kinase (Trk) inhibitors Larotrectinib and Repotrectinib, which are used in cancer therapy.[6][7] The pyrazolo[1,5-a]pyrimidine core's ability to interact with the hinge region of the ATP binding site of kinases has made it a particularly fruitful area of research for the development of protein kinase inhibitors.[5]
This guide provides an in-depth technical exploration of the core synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine scaffold, offering insights into the rationale behind experimental choices and troubleshooting common challenges. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
Pillar 1: Foundational Synthetic Strategies for Scaffold Construction
The construction of the pyrazolo[1,5-a]pyrimidine core predominantly relies on the cyclocondensation of a 5-aminopyrazole precursor with a suitable three-carbon biselectrophilic partner. The choice of both the aminopyrazole and the 1,3-bielectrophile dictates the substitution pattern of the final product, offering a high degree of modularity.
The Workhorse: Cyclocondensation with β-Dicarbonyl Compounds and Equivalents
The most common and direct approach involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds (e.g., β-diketones, β-ketoesters) or their synthetic equivalents like β-enaminones and β-haloenones.[1][2]
Causality Behind the Choice: This method is favored for its operational simplicity and the wide availability of starting materials. The reaction proceeds through a nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to furnish the aromatic pyrazolo[1,5-a]pyrimidine ring system.
Self-Validating System: The regioselectivity of the cyclocondensation with unsymmetrical β-dicarbonyl compounds can be a critical consideration. Generally, the more electrophilic carbonyl group will be attacked first. Fine-tuning reaction conditions, such as temperature and the choice of an acid or base catalyst, can influence the isomeric ratio of the products.[8]
Experimental Protocol: Synthesis of a 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidine
This protocol provides a generalized procedure for the cyclocondensation of a 5-aminopyrazole with a 1,3-diketone.
| Step | Procedure | Rationale & Key Insights |
| 1 | To a solution of 5-aminopyrazole (1.0 eq) in glacial acetic acid (5-10 mL/mmol), add the 1,3-diketone (1.1 eq). | Acetic acid serves as both the solvent and an acid catalyst to promote the condensation. An excess of the diketone can help drive the reaction to completion. |
| 2 | Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by Thin Layer Chromatography (TLC). | Higher temperatures facilitate the dehydration step. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates. |
| 3 | Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. | This step precipitates the product and quenches the reaction. |
| 4 | Collect the precipitate by filtration, wash with cold water, and dry under vacuum. | Thorough washing removes residual acetic acid and other water-soluble impurities. |
| 5 | Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel. | The choice of purification method depends on the purity and physical properties of the product. |
Expanding the Toolkit: Multicomponent Reactions (MCRs)
Multicomponent reactions offer a powerful and efficient strategy for the one-pot synthesis of highly substituted pyrazolo[1,5-a]pyrimidines, aligning with the principles of green chemistry by minimizing waste and operational steps.[1][9]
Expertise in Action: A common MCR approach involves the three-component reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound such as malononitrile or ethyl cyanoacetate.[2] This reaction proceeds through the initial formation of an imine intermediate from the aminopyrazole and the aldehyde, followed by a nucleophilic attack from the active methylene compound and subsequent cyclization.
Diagrammatic Representation of a Three-Component Reaction:
Caption: A generalized workflow for the three-component synthesis of pyrazolo[1,5-a]pyrimidines.
Pillar 2: Post-Scaffold Functionalization and Derivatization
Once the core pyrazolo[1,5-a]pyrimidine scaffold is assembled, further functionalization is often necessary to fine-tune the pharmacological properties of the molecule. Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (NAS) are indispensable tools for this purpose.[1]
Precision Engineering: Palladium-Catalyzed Cross-Coupling
The introduction of aryl, heteroaryl, or alkyl groups at specific positions of the pyrazolo[1,5-a]pyrimidine ring can be efficiently achieved through reactions like Suzuki, Heck, and Sonogashira couplings. This requires the initial synthesis of a halogenated pyrazolo[1,5-a]pyrimidine intermediate.
Authoritative Grounding: The choice of catalyst, ligand, base, and solvent system is critical for the success of these reactions and must be optimized for each specific substrate combination. For instance, the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives has been achieved through a one-pot cyclization followed by oxidative halogenation.[2]
Strategic Modifications: Nucleophilic Aromatic Substitution (NAS)
Halogenated pyrazolo[1,5-a]pyrimidines, particularly those with chloro or fluoro substituents at the C5 or C7 positions, are activated towards nucleophilic aromatic substitution. This allows for the introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles, which is a key strategy for exploring structure-activity relationships (SAR).[1]
Trustworthiness in Practice: The regioselectivity of NAS reactions is governed by the electronic properties of the pyrazolo[1,5-a]pyrimidine ring and the nature of the substituents. The reaction conditions, such as the choice of base and solvent, can be modulated to control the outcome. For example, the synthesis of 7-(N-arylamino)pyrazolo[1,5-a]pyrimidines can be achieved with high yields by carefully selecting the base depending on the electronic nature of the aromatic amine.[1]
Pillar 3: The Therapeutic Landscape and Structure-Activity Relationships (SAR)
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Its derivatives have shown potent inhibitory activity against a range of protein kinases.[2]
Targeting Protein Kinases in Cancer
Derivatives of this scaffold have been successfully developed as inhibitors of key kinases implicated in cancer progression, including:
-
Tropomyosin Receptor Kinases (Trks): As exemplified by Larotrectinib and Entrectinib, the pyrazolo[1,5-a]pyrimidine core serves as an excellent framework for designing potent Trk inhibitors for the treatment of NTRK fusion-positive cancers.[7]
-
Pim Kinases: These serine/threonine kinases are often overexpressed in various cancers. Pyrazolo[1,5-a]pyrimidine-based compounds have been identified as highly selective Pim-1 inhibitors.
-
Cyclin-Dependent Kinases (CDKs): The scaffold has been utilized to develop dual inhibitors of CDK2 and TRKA kinases, demonstrating antiproliferative activity.[10]
-
B-Raf and MEK Kinases: These are crucial components of the MAPK signaling pathway, and pyrazolo[1,5-a]pyrimidine derivatives have shown promise as inhibitors in melanoma treatment.
Visualizing the Drug Discovery Workflow:
Caption: A simplified workflow for the discovery of pyrazolo[1,5-a]pyrimidine-based drug candidates.
Key SAR Insights
Structure-activity relationship studies have revealed critical insights into the design of potent and selective pyrazolo[1,5-a]pyrimidine-based inhibitors:
-
Substitution at the C5 and C7 positions: These positions are often modified to modulate kinase selectivity and physicochemical properties. For instance, the introduction of specific amine functionalities at the C5 position has been shown to be crucial for potent Pim-1 inhibition.
-
Substitution at the C3 position: This position is often explored to enhance potency and target engagement. In the context of Trk inhibitors, the introduction of groups like pyrazole-3-carbonitrile or triazole at this position has been shown to optimize activity.[7]
-
Overall Molecular Conformation: The rigid, planar nature of the pyrazolo[1,5-a]pyrimidine core provides a well-defined orientation for substituents to interact with the target protein. Maintaining this planarity is often key to preserving activity.
Quantitative Data Summary: Biological Activity of Representative Scaffolds
| Compound Class | Target Kinase | Key Substituent Pattern | Reported Activity (IC50) |
| Trk Inhibitors | TrkA | 2,5-difluorophenyl-substituted pyrrolidine at C5, pyrazole-3-carbonitrile at C3 | >10 nM[7] |
| Trk Inhibitors | TrkA (KM12 cells) | 5-azabicyclohexane substitution | 0.1 nM[7] |
| Pim-1 Inhibitors | Pim-1 | Aryl substitution at C3, various amino groups at C5 | Nanomolar range |
| Dual Inhibitors | CDK2/TRKA | Phenylamino at C7, various aryl groups at C5 | Low micromolar range[10] |
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly valuable framework in the quest for novel therapeutics. Its synthetic tractability, coupled with its proven ability to yield potent and selective modulators of key biological targets, ensures its continued relevance in medicinal chemistry. Future research will likely focus on the development of more sustainable and efficient synthetic methodologies, such as flow chemistry and biocatalysis, to access novel derivatives. Furthermore, the exploration of this scaffold against a broader range of biological targets, beyond protein kinases, holds significant promise for addressing unmet medical needs. The insights and protocols presented in this guide are intended to empower researchers to effectively harness the potential of this remarkable heterocyclic system.
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Iorkula, T. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
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Kumar, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3533. [Link]
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Iorkula, T. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(25), 17947-17973. [Link]
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Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide to the Initial Screening of Pyrazolo[1,5-a]pyrimidine Libraries for Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a quintessential example of a "privileged scaffold" in drug discovery. This heterocyclic structure has garnered significant attention due to its versatile chemistry and its capacity to interact with a wide array of biological targets.[1] Its unique electronic and structural features allow it to mimic the purine core of ATP, positioning it as an ideal candidate for developing inhibitors of ATP-dependent enzymes, most notably protein kinases.[1][2]
Protein kinases, key regulators of cellular signaling, are frequently dysregulated in diseases like cancer, making them critical therapeutic targets. Pyrazolo[1,5-a]pyrimidine-based compounds have been successfully developed as potent inhibitors of numerous kinases, including Tropomyosin receptor kinases (Trks), Cyclin-Dependent Kinases (CDKs), Pim-1, and Phosphoinositide 3-kinases (PI3Ks), with some progressing to clinical trials and regulatory approval.[1][3][4][5][6][7] Beyond oncology, this scaffold has shown promise in treating inflammatory diseases, viral infections, and central nervous system disorders.[4][8]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive and field-proven framework for the initial screening of pyrazolo[1,5-a]pyrimidine libraries. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale, ensuring that each experimental choice is justified and each step contributes to a self-validating workflow. The objective is to equip researchers with the knowledge to design and execute a robust screening cascade that efficiently identifies and validates high-quality hit compounds, laying a solid foundation for successful lead optimization programs.
Part 1: Pre-Screening Considerations: Laying the Foundation for Success
A successful screening campaign begins long before the first plate is run. Meticulous planning and preparation are paramount to generating high-quality, reproducible data and avoiding the costly pursuit of artifacts.
Library Design & Quality Control
The design of the pyrazolo[1,5-a]pyrimidine library is a critical determinant of success. Modern synthetic strategies, such as multi-component and cyclocondensation reactions, allow for extensive structural diversification at multiple positions (typically C2, C3, C5, and C7) of the core scaffold.[9] An effective library should explore a wide range of chemical space by varying substituents to modulate properties like solubility, cell permeability, and target-binding interactions.
Causality Behind Experimental Choices: Why is Quality Control (QC) non-negotiable? A screening library is an investment. Without rigorous QC, the entire campaign is built on a foundation of uncertainty. An impure compound that shows activity may do so because of the impurity, not the intended molecule. Incorrectly assigned structures lead to flawed Structure-Activity Relationship (SAR) analysis, and inaccurate concentrations result in unreliable potency values (e.g., IC50).
Self-Validating Protocol: Library QC
-
Identity Confirmation: A representative subset of the library (5-10%) should be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm that the molecular weight matches the expected structure.
-
Purity Assessment: All compounds must be analyzed for purity, typically via High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV and MS detection. A common purity threshold for screening libraries is >90% or >95%.
-
Concentration Verification: While often assumed from the solid weigh-out, acoustic dispensing technology coupled with a concentration QC step (like UV-Vis spectroscopy for chromophoric compounds) can ensure accurate compound concentrations in the assay plates.
Target Selection & Rationale
The pyrazolo[1,5-a]pyrimidine scaffold's ability to fit into the ATP-binding pocket makes protein kinases a highly rational target class.[1] The selection of a specific kinase should be driven by strong biological validation linking its activity to the disease of interest.
Examples of Validated Kinase Targets for this Scaffold:
-
Oncology: B-Raf (Melanoma), TRK (NTRK fusion cancers), CDK9 (Transcriptional regulation), Pim-1 (Cell survival).[2][3][5][10]
-
Immunology/Inflammation: PI3Kδ (B-cell signaling).[4]
The choice of target dictates the entire screening strategy, from the primary assay technology to the cell lines used in secondary assays.
Part 2: The Screening Cascade: A Multi-Tiered Approach to Hit Identification
A tiered screening approach is the most efficient method for interrogating a large compound library. It begins with a high-throughput primary screen to identify all potential actives, followed by more rigorous assays to confirm and characterize these initial "hits."
Primary Screening: Casting a Wide Net
The primary screen should be robust, reproducible, and scalable to accommodate the entire library. For kinase targets, biochemical assays that measure the direct effect of a compound on enzymatic activity are the industry standard.
Causality Behind Experimental Choices: Why a biochemical assay first? Biochemical assays are simpler and more direct than cell-based assays. They isolate the interaction between the compound and the target protein, eliminating confounding factors like cell permeability, off-target effects, or cytotoxicity that can complicate data interpretation in a primary screen. Luminescence-based assays, such as the Kinase-Glo® platform, are often chosen for their high signal-to-background ratio, sensitivity, and amenability to automation.
Experimental Protocol: High-Throughput Biochemical Kinase Assay (Luminescence-Based)
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare recombinant kinase and substrate solutions in assay buffer.
-
Compound Dispensing: Using an acoustic liquid handler, dispense 50-100 nL of each library compound (typically at 10 mM in DMSO) into a 384-well, low-volume, white assay plate. This results in a final screening concentration of ~10-20 µM. Include wells for positive controls (no enzyme) and negative controls (DMSO vehicle).
-
Enzyme/Substrate Addition: Add 5 µL of the enzyme/substrate mixture to each well.
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature to allow the kinase reaction to proceed.
-
ATP Addition: Add 5 µL of an ATP solution at a concentration equal to its Km for the specific kinase. This initiates the enzymatic reaction.
-
Reaction Incubation: Incubate for a defined period (e.g., 90 minutes) at room temperature. The reaction time should be optimized to remain in the linear range.
-
Detection: Add 10 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.
-
Signal Reading: Incubate for 10 minutes to stabilize the luminescent signal, then read the plate on a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the control wells. Assay quality is monitored by calculating the Z'-factor for each plate; a Z' > 0.5 is considered excellent.
Hit Confirmation and Dose-Response Analysis
Hits from the primary screen (e.g., compounds showing >50% inhibition at 10 µM) must be confirmed. This involves re-testing the original compound stock and, crucially, testing a freshly prepared sample from the original solid material to rule out degradation or contamination.
Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50).
Experimental Protocol: 10-Point IC50 Determination
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution series of the confirmed hit compound in DMSO, starting at a high concentration (e.g., 100 µM).
-
Assay Execution: Perform the same biochemical assay as described in section 2.1, but instead of a single concentration, test the compound at each of the 10 concentrations in the dilution series.
-
Data Plotting: Plot percent inhibition against the logarithm of the compound concentration.
-
Curve Fitting: Fit the data to a four-parameter logistic equation to derive the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Data Presentation: Sample IC50 Data for Primary Hits
| Compound ID | Primary Screen % Inhibition @ 10 µM | Confirmed IC50 (µM) |
| P15A-001 | 85.2 | 0.78 |
| P15A-002 | 62.1 | 4.3 |
| P15A-003 | 91.5 | 0.21 |
| P15A-004 | 55.8 | > 20 |
Part 3: Secondary & Orthogonal Screening: Building Confidence in Hits
A confirmed IC50 value in a single assay is not sufficient to nominate a compound for further study. The goal of this stage is to eliminate false positives and confirm that the compound's activity translates to a more biologically relevant context.
Orthogonal Biochemical Assays
Causality Behind Experimental Choices: Why use an orthogonal assay? High-throughput screening is prone to artifacts. Some compounds can interfere with the assay technology itself (e.g., by quenching luminescence or absorbing light at the detection wavelength) rather than inhibiting the target. Using a different detection method (e.g., a mobility-shift assay or TR-FRET) provides a self-validating system. A true hit will be active in both assays, whereas an artifact will typically be active in only one.
Cell-Based Assays: Assessing Biological Relevance
This is a critical step to bridge the gap between biochemistry and biology. A compound must be able to enter a cell, engage with its target in a complex intracellular environment, and elicit a functional response.
Experimental Protocol: Western Blot for Downstream Target Inhibition (Pim-1 Example)
-
Cell Culture: Culture a relevant cancer cell line (e.g., PC-3 prostate cancer cells) that expresses the target kinase (Pim-1).
-
Compound Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with varying concentrations of the hit compound for 2-4 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated BAD (a Pim-1 substrate) and total BAD, as well as a loading control (e.g., GAPDH).[5]
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. A potent and cell-permeable Pim-1 inhibitor will show a dose-dependent decrease in the p-BAD/Total BAD ratio.
Experimental Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target pathway into a 384-well, white-walled plate at an optimized density.
-
Compound Treatment: After 24 hours, treat the cells with a 10-point dose-response curve of the hit compound.
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions.
-
Lysis and Signal Generation: Add a reagent like CellTiter-Glo®, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Signal Reading: Read the plate on a luminometer.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
Signaling Pathway Visualization
To understand the context of a cell-based assay, it is crucial to visualize the relevant signaling pathway. For a B-Raf inhibitor, the target is a key component of the MAPK/ERK pathway.
Caption: The MAPK/ERK signaling pathway targeted by B-Raf inhibitors.
Part 4: Hit Triage & Prioritization: Separating the Wheat from the Chaff
With a set of hits confirmed in biochemical and cellular assays, the final stage of initial screening is to prioritize the most promising compounds for the resource-intensive lead optimization phase.
Selectivity Profiling
Causality Behind Experimental Choices: Why is selectivity crucial? Most kinases share a structurally similar ATP-binding pocket, leading to a high risk of off-target activity.[1] A compound that inhibits many kinases is likely to cause toxicity. Screening hits against a panel of related kinases (e.g., other CDKs if CDK9 is the target) and unrelated kinases provides a clear picture of their selectivity profile. A highly selective compound is a much more desirable starting point for a drug discovery program.[5][11]
Data Presentation: Sample Kinase Selectivity Panel Data
| Compound ID | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Score (S10 @ 1µM) |
| P15A-003 | 210 | >10,000 | 8,500 | 0.02 (2/100 kinases inhibited) |
| P15A-009 | 150 | 320 | 980 | 0.25 (25/100 kinases inhibited) |
| S10 score represents the fraction of kinases inhibited by >90% at a 1 µM concentration. |
Early ADMET & Physicochemical Property Assessment
Before committing significant resources, it is wise to perform early, high-throughput assessments for potential liabilities (Absorption, Distribution, Metabolism, Excretion, and Toxicity).
-
Cardiotoxicity: An early-stage hERG inhibition assay is critical, as hERG channel blockade is a major cause of drug withdrawal. Pyrazolo[1,5-a]pyrimidines have been optimized to avoid this liability.[5]
-
Metabolic Stability: An in vitro assay using liver microsomes can provide an early indication of how quickly a compound might be metabolized in the body.
-
Physicochemical Properties: Calculating properties like molecular weight, cLogP, and polar surface area can help determine if a compound has "drug-like" characteristics.[12]
Hit Clustering and SAR by Catalog
Validated hits should be grouped by their chemical structures. This "SAR by catalog" approach allows for the identification of common structural motifs associated with activity.[13] For example, do all active compounds have an aromatic group at C3 and a small amine at C7? These initial trends provide the first clues for medicinal chemists to begin rational, structure-guided optimization.[2][3]
Workflow Summary: The Initial Screening Cascade
The entire process can be visualized as a funnel, progressively narrowing a large library down to a small number of high-quality, validated hits.
Caption: A comprehensive workflow for the initial screening of compound libraries.
Conclusion
The initial screening of a pyrazolo[1,5-a]pyrimidine library is a complex, multi-stage process that forms the critical first step in the drug discovery journey. A successful campaign is not defined by the number of hits it generates, but by the quality and confidence in those hits. By employing a logical, tiered approach that incorporates orthogonal assays, cellular validation, and early liability assessment, researchers can effectively navigate the complexities of hit identification. This rigorous, self-validating methodology ensures that only the most promising, well-characterized compounds advance to lead optimization, maximizing the probability of developing a novel therapeutic agent.
References
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Iorkula, T. H., Osayawe, O. J. K., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
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Iorkula, T. H., Osayawe, O. J. K., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
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Kumari, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
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Hanan, E. J., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
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Kumari, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]
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Lama, T., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. Available at: [Link]
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Kumari, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available at: [Link]
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Naglah, A. M., et al. (2020). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. Available at: [Link]
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Bobrovs, R., et al. (2024). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. Available at: [Link]
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Almehizia, A. A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. Available at: [Link]
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Aboulthana, W. M., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. europepmc.org. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1] Its structural similarity to purines has made it a focal point in the development of novel therapeutics, particularly as protein kinase inhibitors for cancer treatment.[1][2] A thorough understanding of the structure and physicochemical properties of these derivatives is paramount for rational drug design and the development of new functional materials. This guide provides an in-depth exploration of the key spectroscopic techniques employed for the structural elucidation and characterization of pyrazolo[1,5-a]pyrimidine derivatives, grounded in the principles of scientific integrity and practical, field-proven insights.
The Foundation of Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of pyrazolo[1,5-a]pyrimidine derivatives in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides a comprehensive picture of the molecular framework.
¹H and ¹³C NMR: The Fingerprints of the Scaffold
The proton (¹H) and carbon-13 (¹³C) NMR spectra offer initial, yet crucial, information about the substitution pattern on the pyrazolo[1,5-a]pyrimidine core. The chemical shifts of the ring protons and carbons are sensitive to the electronic effects of the substituents.
A key challenge often encountered is the differentiation between isomers, such as 5-methyl and 7-methyl derivatives. A detailed NMR study has shown that the chemical shift of the methyl group's carbon atom can be a reliable indicator: 5-methyl groups typically resonate at a higher frequency (δ 24.6-24.8 ppm) compared to 7-methyl groups (δ 17.0-17.2 ppm).[3] Furthermore, the fine structure in the ¹H NMR spectrum can be revealing, with a discernible long-range coupling of approximately 0.9 Hz often observed between a 7-methyl group and H-6.[3]
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrazolo[1,5-a]pyrimidines
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H-2 | ~8.50 | ~146.4 | The chemical shift is influenced by substituents on the pyrazole ring.[4] |
| H-3 | - | ~100.8 | This carbon is often a point of substitution. |
| H-5 | Varies with substituent | ~162.3 | |
| H-6 | ~7.08 | ~110.6 | Shows coupling to H-5 and H-7.[4] |
| H-7 | Varies with substituent | ~146.6 | |
| 5-CH₃ | ~2.56 | ~24.5 | Distinguishable from 7-CH₃.[4] |
| 7-CH₃ | ~2.69 | ~16.5 | Distinguishable from 5-CH₃.[4] |
Note: Chemical shifts are approximate and can vary significantly based on the solvent and the nature of other substituents on the ring system.
Two-Dimensional NMR: Connecting the Dots
For more complex derivatives, 2D NMR experiments are indispensable for unambiguous resonance assignments.[3][5]
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, such as those on adjacent carbons in a substituent chain or neighboring protons on the pyrimidine ring (e.g., H-5 and H-6).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a straightforward assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) couplings between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together the entire molecular skeleton. For instance, the correlation between a methyl group's protons and the ring carbons to which it is attached (and their neighbors) can definitively establish its position.
Caption: A typical workflow for NMR-based structure elucidation.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the pyrazolo[1,5-a]pyrimidine derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts; DMSO-d₆ is often used for its ability to dissolve a wide range of these compounds.[4][6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts.[6]
-
1D Spectra Acquisition: Record the ¹H and ¹³C{¹H} NMR spectra. For ¹³C spectra, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
2D Spectra Acquisition: Based on the complexity of the 1D spectra, acquire 2D spectra (COSY, HSQC, HMBC). Optimize acquisition and processing parameters to resolve cross-peaks effectively.
Confirming Molecular Weight and Formula: Mass Spectrometry (MS)
Mass spectrometry is a vital technique for determining the molecular weight of pyrazolo[1,5-a]pyrimidine derivatives and confirming their elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation patterns observed can also provide valuable structural information.
The structures of newly synthesized pyrazolo[1,5-a]pyrimidines are often confirmed by mass spectral data, which should be consistent with the proposed chemical formula.[2][7]
Ionization Techniques
-
Electron Impact (EI): A hard ionization technique that often leads to extensive fragmentation. While the molecular ion peak may be weak or absent for some derivatives, the resulting fragmentation pattern can be highly characteristic and useful for structural analysis.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and less volatile compounds. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it excellent for accurate molecular weight determination.
Fragmentation Pathways
While specific fragmentation studies on a wide range of pyrazolo[1,5-a]pyrimidines are not extensively documented in a single source, general principles for related heterocyclic systems can be applied. Fragmentation often initiates with the loss of substituents, followed by the cleavage of the pyrimidine or pyrazole rings. The stability of the bicyclic core means the molecular ion is often observed.[8]
Caption: Generalized fragmentation process in Mass Spectrometry.
Vibrational and Electronic Spectroscopy: IR and UV-Vis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely used as complementary techniques for the characterization of pyrazolo[1,5-a]pyrimidines.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The spectra of pyrazolo[1,5-a]pyrimidine derivatives will show characteristic absorption bands that confirm the successful incorporation of substituents.[2]
Table 2: Common IR Absorption Frequencies for Pyrazolo[1,5-a]pyrimidine Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (if present) | 3100-3500 | Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak |
| C≡N Stretch (Cyano group) | 2200-2260 | Medium |
| C=O Stretch (Carbonyl) | 1650-1750 | Strong |
| C=N and C=C Stretch (Ring) | 1500-1650 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is sensitive to the extent of conjugation. The pyrazolo[1,5-a]pyrimidine core is a chromophore, and its absorption spectrum is influenced by substituents that can act as auxochromes or extend the conjugated system. This technique is especially relevant for derivatives designed as fluorophores or for other optical applications.
Studies have shown that the absorption and emission spectra are highly dependent on the nature of the substituent at position 7. Electron-donating groups at this position can lead to a significant increase in the molar absorption coefficient (ε) and a red-shift in the absorption maximum, indicative of an intramolecular charge transfer (ICT) process.
The Definitive Structure: Single-Crystal X-ray Crystallography
For absolute confirmation of a novel structure, particularly its stereochemistry and solid-state conformation, single-crystal X-ray crystallography is the gold standard. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the behavior of these compounds in a biological context or in solid-state materials.[9][10]
The crystal structures of several pyrazolo[1,5-a]pyrimidine derivatives have been determined, revealing details about their molecular packing and non-covalent interactions.[9][10] This information is invaluable for structure-activity relationship (SAR) studies and for the design of crystal engineering strategies.[2][10]
Experimental Workflow: From Crystal to Structure
Caption: The workflow for single-crystal X-ray crystallography.
Conclusion
The comprehensive spectroscopic analysis of pyrazolo[1,5-a]pyrimidine derivatives is a multi-faceted process that relies on the synergistic application of several powerful techniques. While NMR stands as the cornerstone for structural elucidation in solution, mass spectrometry provides essential confirmation of molecular identity. IR and UV-Vis spectroscopy offer valuable insights into functional groups and electronic properties, and X-ray crystallography delivers the definitive solid-state structure. By judiciously applying these methods, researchers can confidently characterize these important heterocyclic compounds, paving the way for their successful application in drug discovery and materials science.
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- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
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- Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7.
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for Kinase Inhibition and the Postulated Mechanism of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Abstract
The pyrazolo[1,5-a]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring appearance in potent and selective kinase inhibitors. This technical guide will provide an in-depth analysis of the established mechanism of action for this class of compounds. While direct experimental data for 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is not extensively available in public literature, this guide will synthesize existing knowledge on related analogues to postulate its likely biological targets and molecular interactions. We will delve into the structural features that drive kinase inhibition, the downstream cellular consequences, and provide standardized protocols for researchers to investigate the activity of this and similar molecules.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Oncology
Pyrazolo[1,5-a]pyrimidines are heterocyclic compounds that have garnered significant interest in drug discovery, particularly in the development of targeted cancer therapies.[1] Their rigid, planar structure provides an excellent framework for interacting with the ATP-binding pocket of various protein kinases.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature in many cancers, making them attractive targets for therapeutic intervention.[1]
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been successfully developed as inhibitors of several important kinase families, including:
-
Pim Kinases (Pim-1, -2, -3): Serine/threonine kinases involved in cell survival and proliferation.[2][3]
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[4][5][6]
-
Tropomyosin Receptor Kinases (Trks): A family of receptor tyrosine kinases implicated in various cancers.[7][8]
The versatility of the pyrazolo[1,5-a]pyrimidine core allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2] The subject of this guide, 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, features key substitutions that likely dictate its specific kinase inhibitory profile.
Postulated Mechanism of Action of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Based on extensive research into the broader pyrazolo[1,5-a]pyrimidine class, the primary mechanism of action for these compounds is competitive inhibition at the ATP-binding site of protein kinases.[1]
Core Interaction with the Kinase Hinge Region
The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine ring system are critical for forming hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine base of ATP, effectively anchoring the inhibitor in the active site.
Role of Substituents in Potency and Selectivity
The bromine and methyl groups on 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine are predicted to play crucial roles in defining its target profile:
-
3-Bromo Substitution: The bromine atom at the 3-position can serve multiple functions. Its electron-withdrawing nature can influence the electronics of the ring system, potentially enhancing binding affinity. Furthermore, it can form halogen bonds with backbone carbonyls in the ATP-binding pocket, providing an additional anchoring point. The presence of a bromo substitution has been associated with potent inhibitory activity in some pyrazolo[1,5-a]pyrimidine series.[6]
-
2,5,7-Trimethyl Substitutions: The methyl groups at positions 2, 5, and 7 are likely to occupy hydrophobic pockets within the ATP-binding site. The specific arrangement and size of these hydrophobic pockets vary between different kinases, and thus, the trimethyl substitution pattern is a key determinant of selectivity. These groups can enhance binding affinity through favorable van der Waals interactions and by displacing water molecules from the active site.
Downstream Signaling Consequences
By inhibiting the catalytic activity of its target kinase(s), 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine would block the phosphorylation of downstream substrate proteins. This would lead to the interruption of signaling cascades that control key cellular processes. For example, if the target is a CDK, the compound would be expected to induce cell cycle arrest.[4] If the target is a Pim kinase, the inhibition would likely lead to a decrease in the phosphorylation of pro-apoptotic proteins like BAD, thereby promoting apoptosis.[2][9]
Figure 1. Postulated signaling pathway inhibition.
Experimental Protocols for Characterization
To validate the postulated mechanism of action for 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, a series of biochemical and cell-based assays are required.
Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of the compound to inhibit the activity of a purified kinase.
Protocol:
-
Reagents: Purified recombinant kinase, kinase-specific peptide substrate, ATP, 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 384-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour. d. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay
This assay assesses the effect of the compound on the growth of cancer cell lines.
Protocol:
-
Reagents: Cancer cell line of interest, cell culture medium, 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Procedure: a. Seed cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with a serial dilution of the test compound for 72 hours. c. Add the cell viability reagent and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of Phospho-proteins
This technique is used to measure the inhibition of target kinase activity within cells by detecting changes in the phosphorylation status of its downstream substrates.
Protocol:
-
Reagents: Cancer cell line, cell lysis buffer, primary antibodies against the phosphorylated and total forms of the substrate protein, and a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Procedure: a. Treat cells with the test compound for a specified time. b. Lyse the cells and quantify the protein concentration. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with the primary and secondary antibodies. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Figure 2. Experimental workflow for characterization.
Quantitative Data Summary (Hypothetical)
While specific data for 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is not available, the following table presents hypothetical data based on typical values observed for active pyrazolo[1,5-a]pyrimidine kinase inhibitors.
| Assay | Target/Cell Line | Endpoint | Hypothetical Value |
| Kinase Inhibition | Pim-1 | IC50 | 50 nM |
| Kinase Inhibition | CDK2 | IC50 | 200 nM |
| Cellular Proliferation | MOLM-13 | GI50 | 150 nM |
| Cellular Proliferation | HCT116 | GI50 | 500 nM |
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold remains a highly valuable core for the development of novel kinase inhibitors. Based on the extensive body of literature, it is highly probable that 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine functions as an ATP-competitive kinase inhibitor. The specific substitutions on the core scaffold suggest that it may exhibit a unique selectivity profile against certain kinase families.
To fully elucidate the mechanism of action of this specific compound, further experimental work is necessary. This should include broad kinase panel screening to identify its primary targets, followed by detailed biochemical and cellular characterization against those targets. Ultimately, in vivo studies in relevant cancer models will be required to determine its therapeutic potential. The protocols and conceptual framework provided in this guide offer a solid foundation for such investigations.
References
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- Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63-67.
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocycle
The pyrazolo[1,5-a]pyrimidine nucleus, a fused heterocyclic system comprising a pyrazole ring fused to a pyrimidine ring, has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1][2] This rigid, planar scaffold serves as an excellent framework for the design of novel therapeutic agents, allowing for structural modifications at multiple positions to fine-tune pharmacological properties.[1][3] Its structural resemblance to purines has made it a compelling candidate for targeting a wide array of biomolecules, particularly protein kinases, which are pivotal regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][3] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their applications in oncology, inflammation, and infectious diseases.
Core Synthesis Strategies: Building the Pyrazolo[1,5-a]pyrimidine Framework
The construction of the pyrazolo[1,5-a]pyrimidine core predominantly relies on the cyclocondensation of 5-aminopyrazoles with various 1,3-bielectrophilic compounds.[4][5] This versatile approach allows for the introduction of diverse substituents on both the pyrazole and pyrimidine rings, enabling extensive structure-activity relationship (SAR) studies.
General Synthesis Workflow: Cyclocondensation of 5-Aminopyrazoles
A cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the reaction of a substituted 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[4][6] The reaction typically proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl groups of the bielectrophile, followed by an intramolecular cyclization and dehydration to yield the fused heterocyclic system.[6]
Experimental Protocol: Synthesis of a 5,7-disubstituted-pyrazolo[1,5-a]pyrimidine-3-carboxamide [6]
-
Step 1: Synthesis of the 5-Aminopyrazole Intermediate.
-
Synthesize the required 5-amino-N-aryl-3-(arylamino)-1H-pyrazole-4-carboxamide by reacting the corresponding N-(aryl)-2-cyano-3-(arylamino)-3-(methylthio)acrylamide with hydrazine hydrate in ethanol.[6]
-
-
Step 2: Cyclocondensation Reaction.
-
In a round-bottom flask, dissolve the synthesized 5-aminopyrazole derivative (1 equivalent) in glacial acetic acid.
-
Add acetylacetone (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water and collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with water and then a small amount of cold ethanol.
-
-
Step 3: Purification.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, dimethylformamide) to obtain the purified pyrazolo[1,5-a]pyrimidine derivative.
-
-
Step 4: Characterization.
-
Confirm the structure of the final compound using spectroscopic techniques such as 1H-NMR, 13C-NMR, mass spectrometry, and IR spectroscopy.[6]
-
Caption: General synthesis of pyrazolo[1,5-a]pyrimidines.
Anticancer Activity: Targeting Key Oncogenic Pathways
Pyrazolo[1,5-a]pyrimidines have emerged as a prominent class of anticancer agents, primarily due to their potent inhibitory activity against various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1][6]
Mechanism of Action: Protein Kinase Inhibition
Many pyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of protein kinases and preventing the phosphorylation of their downstream substrates.[1][6] This disruption of signaling cascades can lead to cell cycle arrest, apoptosis, and inhibition of tumor growth. Key kinase targets include Tropomyosin receptor kinases (Trks), Cyclin-dependent kinases (CDKs), FMS-like tyrosine kinase 3 (FLT3), and Phosphoinositide 3-kinases (PI3Ks).[7][8][9][10]
Tropomyosin Receptor Kinase (Trk) Inhibition:
NTRK gene fusions lead to the expression of chimeric Trk proteins with constitutively active kinase domains, driving tumorigenesis in various cancers.[8] Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, such as larotrectinib and entrectinib, have been approved for the treatment of NTRK fusion-positive solid tumors.[8]
Caption: CDK2/Cyclin E pathway in cell cycle progression. [3][11][12]
Structure-Activity Relationship (SAR) Insights
SAR studies have been instrumental in optimizing the anticancer potency of pyrazolo[1,5-a]pyrimidines. For instance, in the development of Trk inhibitors, the presence of a picolinamide moiety at the C3 position and a 2,5-difluorophenyl-substituted pyrrolidine at the C5 position significantly enhanced inhibitory activity. [8]Similarly, for FLT3-ITD inhibitors, modifications on the pyrimidine ring have led to compounds with nanomolar potency. [9][13] Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors
| Compound | Target Kinase | R1 | R2 | IC50 (nM) | Reference |
| 8 | TrkA | Picolinamide | 2,5-difluorophenyl-pyrrolidine | 1.7 | [8] |
| 9 | TrkA | Picolinamide | 2,5-difluorophenyl-pyrrolidine | 1.7 | [8] |
| 17 | FLT3-ITD | Varied aryl | Varied amine | 0.4 | [9][13] |
| 19 | FLT3-ITD | Varied aryl | Varied amine | 0.4 | [9][13] |
| 6t | CDK2 | Varied aryl | Varied amine | 90 | [14] |
| 6s | TRKA | Varied aryl | Varied amine | 450 | [14] |
In Vitro Evaluation of Anticancer Activity
MTT Assay for Cell Viability:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. [2][15][16]Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells. [2][15][16]
Experimental Protocol: MTT Assay [15][17][16]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine derivatives in culture medium.
-
Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm. [2][15]6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Anti-inflammatory Properties
Pyrazolo[1,5-a]pyrimidine derivatives have also demonstrated significant anti-inflammatory activities. Their mechanisms of action often involve the inhibition of key inflammatory mediators and pathways.
Mechanism of Action
The anti-inflammatory effects of these compounds can be attributed to the inhibition of enzymes like cyclooxygenase (COX) and the modulation of signaling pathways such as the NF-κB and MAPK pathways. This leads to a reduction in the production of pro-inflammatory cytokines and mediators like prostaglandins and nitric oxide.
In Vivo Evaluation of Anti-inflammatory Activity
Carrageenan-Induced Rat Paw Edema:
This is a widely used and well-established model of acute inflammation to evaluate the efficacy of anti-inflammatory drugs. [1][7]Injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling). [1][7]
Experimental Protocol: Carrageenan-Induced Paw Edema [1][7]
-
Animal Acclimatization:
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
-
Compound Administration:
-
Administer the test pyrazolo[1,5-a]pyrimidine derivatives or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before carrageenan injection. A control group receives the vehicle only.
-
-
Induction of Edema:
-
Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. [1]5. Data Analysis:
-
Calculate the paw edema volume by subtracting the baseline paw volume from the post-injection volume.
-
Determine the percentage of inhibition of edema for the treated groups compared to the control group.
-
Antimicrobial Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of novel antimicrobial agents, showing activity against a range of bacteria, fungi, and mycobacteria.
Mechanism of Action
The antimicrobial mechanisms of pyrazolo[1,5-a]pyrimidines are diverse. Some derivatives have been shown to inhibit essential bacterial enzymes, such as RNA polymerase. Their structural similarity to purines suggests they may interfere with nucleic acid synthesis.
In Vitro Evaluation of Antimicrobial Activity
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:
The broth microdilution method is a quantitative technique used to determine the MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [18][19][20]
Experimental Protocol: Broth Microdilution [19][20][21]
-
Preparation of Antimicrobial Agent:
-
Dissolve the pyrazolo[1,5-a]pyrimidine derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to the final required concentration.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared inoculum.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly valuable framework in the quest for novel therapeutic agents. Its synthetic tractability and diverse range of biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial research, underscore its significance. The success of pyrazolo[1,5-a]pyrimidine-based drugs in clinical settings, especially as kinase inhibitors, has paved the way for further exploration and development.
Future research will likely focus on several key areas:
-
Enhanced Selectivity: Designing derivatives with improved selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and toxicity.
-
Overcoming Resistance: Developing next-generation compounds that can overcome acquired resistance to existing therapies.
-
Novel Biological Targets: Exploring the potential of this scaffold against other therapeutic targets and disease areas.
-
Advanced Drug Delivery: Formulating pyrazolo[1,5-a]pyrimidine derivatives into advanced drug delivery systems to improve their bioavailability and therapeutic efficacy.
The continued investigation of this privileged scaffold holds immense promise for the discovery of new and effective treatments for a wide range of human diseases.
References
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Available at: [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
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MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
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Broth Microdilution. MI - Microbiology. Available at: [Link]
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Schematic diagram of the PI3K/Akt signaling pathway. The... - ResearchGate. Available at: [Link]
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Schematic diagram of Trk receptor-mediated signal transduction... - ResearchGate. Available at: [Link]
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Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). - ResearchGate. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
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Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. PubMed Central. Available at: [Link]
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Summary scheme describing Cdk2-cyclin E interactions involved in cell... - ResearchGate. Available at: [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
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Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. - ResearchGate. Available at: [Link]
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Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. ResearchGate. Available at: [Link]
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Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]
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PI3K-Akt signaling pathway. Cusabio. Available at: [Link]
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Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
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Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Frontiers. Available at: [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PubMed Central. Available at: [Link]
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Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. ResearchGate. Available at: [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available at: [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
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Methodological & Application
synthesis protocol for 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
An Application Note and Synthesis Protocol for: 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds investigated as protein kinase inhibitors for targeted cancer therapy.[1] This document provides a comprehensive, two-step synthesis protocol for 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine , a key intermediate for further functionalization and drug discovery efforts. The synthesis begins with the acid-catalyzed cyclocondensation of 3-amino-5-methylpyrazole and acetylacetone to form the core heterocycle, followed by a selective electrophilic bromination at the C-3 position using N-Bromosuccinimide (NBS). This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, mechanistic insights, and expected analytical characterization.
Chemical Synthesis Workflow
The synthesis is a robust two-step process. The first step establishes the core heterocyclic structure, and the second step installs the bromine handle, which is crucial for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular diversity.
Figure 1: Overall two-step synthesis pathway.
Part 1: Synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (Intermediate 1)
Principle and Mechanistic Insight
The formation of the pyrazolo[1,5-a]pyrimidine core is a classic example of a cyclocondensation reaction.[2] The synthesis proceeds by reacting a 1,3-bisnucleophile (3-aminopyrazole) with a 1,3-biselectrophile (acetylacetone, a β-dicarbonyl compound).[3] The reaction is typically catalyzed by acid. The exocyclic amino group of the pyrazole initiates a nucleophilic attack on one of the carbonyls of acetylacetone, forming a hemiaminal intermediate which then dehydrates to an enamine. A subsequent intramolecular cyclization occurs as the endocyclic pyrazole nitrogen attacks the remaining carbonyl group, followed by a final dehydration step to yield the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system. Using glacial acetic acid as the solvent provides the necessary acidic environment and serves as a dehydrating agent at reflux temperatures.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M/Eq | Amount |
| 3-Amino-5-methylpyrazole | C₄H₇N₃ | 97.12 | 1.0 | 5.00 g |
| Acetylacetone (2,4-Pentanedione) | C₅H₈O₂ | 100.12 | 1.1 | 5.67 mL |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | - | 50 mL |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | ~200 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~300 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-5-methylpyrazole (5.00 g, 51.5 mmol).
-
Reagent Addition: Add glacial acetic acid (50 mL) to the flask, followed by the dropwise addition of acetylacetone (5.67 mL, 56.6 mmol, 1.1 eq) via syringe.
-
Heating: Heat the reaction mixture to reflux (approximately 118°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material (3-amino-5-methylpyrazole) is polar, while the product is significantly less polar. The reaction is complete when the aminopyrazole spot is no longer visible.
-
Work-up (Quenching): After completion, allow the reaction mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing 200 mL of ice-cold water.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is approximately 8-9. A precipitate may form during this step.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a solid.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure product.
Expected Results
-
Yield: 70-85%
-
Appearance: White to light tan crystalline solid.
-
Characterization (CAS: 112581-74-5): The following are expected NMR shifts based on analysis of similar structures.[4]
-
¹H NMR (400 MHz, CDCl₃): δ 7.95 (s, 1H, H-3), 6.60 (s, 1H, H-6), 2.65 (s, 3H, C7-CH₃), 2.55 (s, 3H, C5-CH₃), 2.45 (s, 3H, C2-CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 161.8 (C7), 154.2 (C5), 149.5 (C8a), 145.0 (C2), 108.5 (C6), 98.0 (C3), 25.0 (C7-CH₃), 17.5 (C5-CH₃), 14.0 (C2-CH₃).
-
MS (ESI+): m/z 162.1 [M+H]⁺.
-
Part 2: Synthesis of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (Final Product)
Principle and Mechanistic Insight
This step involves the selective electrophilic aromatic substitution on the newly formed pyrazolo[1,5-a]pyrimidine core. The pyrazole moiety of the fused ring system is electron-rich and thus highly susceptible to electrophilic attack. The C-3 position is the most electronically activated and sterically accessible site for substitution. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation; it is a solid, easy to handle, and provides a source of electrophilic bromine (Br⁺) under mild, neutral conditions, avoiding the harshness of elemental bromine.[5] The reaction proceeds readily in a polar aprotic solvent like N,N-Dimethylformamide (DMF) at room temperature.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M/Eq | Amount |
| Intermediate 1 | C₉H₁₁N₃ | 161.20 | 1.0 | 5.00 g |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.05 | 5.76 g |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 100 mL |
| Deionized Water | H₂O | 18.02 | - | ~300 mL |
| Diethyl Ether | C₄H₁₀O | 74.12 | - | ~200 mL |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve Intermediate 1 (5.00 g, 31.0 mmol) in anhydrous DMF (100 mL) with magnetic stirring.
-
Reagent Addition: Add N-Bromosuccinimide (5.76 g, 32.4 mmol, 1.05 eq) to the solution in small portions over 10-15 minutes. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (1:1 ethyl acetate/hexanes). The product spot will be less polar (higher Rf) than the starting material. The reaction is complete when the starting material spot is consumed.
-
Work-up (Precipitation): Upon completion, pour the reaction mixture into a beaker containing 300 mL of ice-cold water while stirring vigorously. A white or off-white precipitate will form.
-
Isolation: Continue stirring the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with cold diethyl ether (2 x 30 mL) to aid in drying.
-
Drying: Dry the collected solid under high vacuum to a constant weight. The product is often of high purity after this procedure, but can be recrystallized from ethanol if necessary.
Expected Results
-
Yield: 90-98%
-
Appearance: White to off-white powder.
-
Characterization (Predicted):
-
¹H NMR (400 MHz, CDCl₃): The singlet corresponding to the H-3 proton around δ 7.95 ppm will be absent. The expected spectrum is: δ 6.65 (s, 1H, H-6), 2.70 (s, 3H, C7-CH₃), 2.60 (s, 3H, C5-CH₃), 2.50 (s, 3H, C2-CH₃). (Note: The exact chemical shifts of the remaining protons and methyl groups may shift slightly upon bromination).
-
¹³C NMR (101 MHz, CDCl₃): The signal for C-3 will be shifted significantly downfield and will appear as a quaternary carbon signal around δ 85-90 ppm. Other carbon signals will be similar to the precursor.
-
MS (ESI+): m/z 240.0, 242.0 [M+H]⁺, showing the characteristic isotopic pattern for a monobrominated compound (~1:1 ratio).
-
Safety and Handling
-
3-Amino-5-methylpyrazole: May be harmful if swallowed or in contact with skin. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acetylacetone: Flammable liquid and vapor. Harmful if swallowed. Handle in a well-ventilated fume hood.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use with extreme care in a fume hood.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes severe skin burns and eye damage. It is moisture-sensitive and should be handled in a dry environment. Weigh and add in a fume hood.
-
N,N-Dimethylformamide (DMF): A known reproductive toxin. Harmful in contact with skin and if inhaled. Always handle in a fume hood with appropriate gloves.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Online]. Available: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Online]. Available: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Online]. Available: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Online]. Available: [Link]
-
Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole, Acetylacetone and Aldehyde. ResearchGate. [Online]. Available: [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Online]. Available: [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Online]. Available: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5,7-TRIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE CAS#: 112581-74-5 [chemicalbook.com]
- 4. 6-Chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine [myskinrecipes.com]
- 5. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Strategic Functionalization of Pyrazolo[1,5-a]pyrimidines
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous clinically significant therapeutic agents.[1][2][3] This fused, rigid, and planar N-heterocyclic system, comprising fused pyrazole and pyrimidine rings, has garnered immense attention in medicinal chemistry due to its synthetic versatility and broad spectrum of biological activities.[1][2][4] Its derivatives have been successfully developed as anticancer agents, kinase inhibitors, and central nervous system modulators.[5][6][7] Notably, this scaffold is present in approved drugs such as the sedative-hypnotic agents Zaleplon and Indiplon, and the tropomyosin receptor kinase (Trk) inhibitor Larotrectinib, underscoring its therapeutic relevance.[8]
The biological efficacy of pyrazolo[1,5-a]pyrimidine derivatives is intricately linked to the nature and position of substituents on the bicyclic core. Consequently, the development of robust and regioselective functionalization strategies is paramount for generating diverse compound libraries for drug discovery programs. This guide provides detailed application notes and step-by-step protocols for the key experimental procedures used to functionalize the pyrazolo[1,5-a]pyrimidine ring system, with a focus on explaining the rationale behind the chosen methodologies and reaction conditions.
I. Synthesis of the Pyrazolo[1,5-a]pyrimidine Core: The Foundation
The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-bielectrophilic compound, such as a β-dicarbonyl, β-enaminone, or β-ketonitrile.[1][2][6] This approach allows for the introduction of substituents at positions 2, 5, and 7 of the final heterocyclic system.
Protocol 1: Synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine via Cyclocondensation
This protocol describes a classic acid-catalyzed cyclocondensation, a fundamental method for constructing the pyrazolo[1,5-a]pyrimidine core.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid as Solvent: Acetic acid serves as both the solvent and an acid catalyst. It facilitates the initial condensation by protonating the carbonyl oxygen of the acetylacetone, making the carbonyl carbon more electrophilic. It also promotes the subsequent dehydration step, driving the reaction towards the aromatic product.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for both the initial condensation and the final dehydration/aromatization step, ensuring a reasonable reaction rate.
-
Neutralization with Sodium Bicarbonate: This step is crucial to quench the acidic reaction medium and precipitate the basic pyrazolo[1,5-a]pyrimidine product, which is often less soluble in a neutral aqueous solution.
Materials:
-
3-Amino-5-methylpyrazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate solution
-
Ethanol
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-5-methylpyrazole (1.0 eq) in glacial acetic acid (20 mL).
-
Addition of Reagent: To the stirred solution, add acetylacetone (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice (100 g).
-
Precipitation: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford the pure 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.
II. Electrophilic Aromatic Substitution: Functionalization of the Pyrazole Moiety
The pyrazole ring of the pyrazolo[1,5-a]pyrimidine system is relatively electron-rich and susceptible to electrophilic aromatic substitution (SEAr), primarily at the C3 position.[9][10] The regioselectivity can, however, be influenced by the reaction conditions.[10]
Protocol 2: Regioselective Nitration at the C3 Position
This protocol details the nitration of pyrazolo[1,5-a]pyrimidine under strongly acidic conditions to selectively introduce a nitro group at the C3 position.
Causality Behind Experimental Choices:
-
Mixed Acid Nitration (HNO₃/H₂SO₄): Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[10] This potent electrophile is required to react with the protonated pyrazolo[1,5-a]pyrimidine, which is the predominant species in the strongly acidic medium. Theoretical calculations suggest that electrophilic attack on the protonated form favors the C3 position.[9][10]
-
Low Temperature: The reaction is conducted at low temperatures (0-5 °C) to control the exothermic nitration reaction and to prevent unwanted side reactions, such as over-nitration or degradation of the substrate.
Materials:
-
Pyrazolo[1,5-a]pyrimidine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Standard laboratory glassware, magnetic stirrer, ice bath.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, carefully dissolve pyrazolo[1,5-a]pyrimidine (1.0 eq) in concentrated sulfuric acid at room temperature.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Nitrating Mixture Addition: Prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v). Add this mixture dropwise to the cooled substrate solution, ensuring the temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 30 minutes.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated 3-nitropyrazolo[1,5-a]pyrimidine by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 3: Bromination at the C3 Position using N-Bromosuccinimide (NBS)
This protocol outlines a milder method for the regioselective bromination of the pyrazolo[1,5-a]pyrimidine core at the C3 position.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine. It allows for more controlled bromination under milder conditions.
-
Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this type of electrophilic halogenation. It effectively dissolves the reactants and is relatively inert under the reaction conditions.
-
Room Temperature: The reaction proceeds efficiently at room temperature, avoiding the need for heating and reducing the risk of side reactions.
Materials:
-
Substituted pyrazolo[1,5-a]pyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Standard laboratory glassware, magnetic stirrer.
Step-by-Step Procedure:
-
Dissolution: Dissolve the pyrazolo[1,5-a]pyrimidine substrate (1.0 eq) in acetonitrile in a round-bottom flask.
-
Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction time can vary from 30 minutes to a few hours depending on the substrate. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench with water.
-
Extraction: Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
III. C-H Activation and Arylation: Modern Strategies for C-C Bond Formation
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials. For pyrazolo[1,5-a]pyrimidines, C-H arylation can be directed to either the C3 or C7 position, often with catalyst control.[4]
Protocol 4: Palladium-Catalyzed C3-Selective Direct Arylation
This protocol describes a phosphine-free palladium-catalyzed direct arylation at the electron-rich C3 position.
Causality Behind Experimental Choices:
-
Palladium(II) Acetate (Pd(OAc)₂): This is a common and effective palladium precursor for C-H activation catalysis.
-
Phosphine-Free Conditions: The absence of a phosphine ligand is crucial for directing the arylation to the C3 position. It is proposed that a phosphine-free catalyst targets the most electron-rich position of the heterocycle.[4]
-
Potassium Acetate (KOAc) as Base: The base is required to facilitate the C-H activation step, likely via a concerted metalation-deprotonation mechanism.
-
Dimethylacetamide (DMA) as Solvent: DMA is a high-boiling polar aprotic solvent that is excellent for dissolving the reactants and stabilizing the catalytic species at the required high temperatures.
Materials:
-
Pyrazolo[1,5-a]pyrimidine
-
Aryl bromide
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Acetate (KOAc)
-
Dimethylacetamide (DMA), anhydrous
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add pyrazolo[1,5-a]pyrimidine (1.0 eq), aryl bromide (1.5 eq), Pd(OAc)₂ (5-10 mol%), and KOAc (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous DMA via syringe.
-
Reaction: Heat the mixture at 120-140 °C for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.
Protocol 5: Palladium-Catalyzed C7-Selective Direct Arylation
This protocol demonstrates how the use of a phosphine ligand can switch the regioselectivity of the direct arylation to the more acidic C7 position.
Causality Behind Experimental Choices:
-
Phosphine Ligand (e.g., P(t-Bu)₃): The addition of a bulky, electron-rich phosphine ligand alters the nature of the palladium catalyst. This phosphine-containing catalyst is believed to favor deprotonation at the most acidic C-H bond, which in the pyrazolo[1,5-a]pyrimidine system is at the C7 position.[4]
-
Cesium Carbonate (Cs₂CO₃) as Base: A stronger base like cesium carbonate is often employed in these reactions to facilitate the deprotonation of the less reactive C-H bond.
Materials:
-
Pyrazolo[1,5-a]pyrimidine
-
Aryl iodide
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or its tetrafluoroborate salt
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Inert atmosphere setup
Step-by-Step Procedure:
-
Reaction Setup: In an inert atmosphere, add pyrazolo[1,5-a]pyrimidine (1.0 eq), aryl iodide (1.2 eq), Pd(OAc)₂ (5 mol%), P(t-Bu)₃·HBF₄ (10 mol%), and Cs₂CO₃ (2.5 eq) to a reaction tube.
-
Solvent Addition: Add anhydrous 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture at 100-120 °C for 16-24 hours.
-
Work-up and Purification: Follow the work-up and purification procedure as described in Protocol 4.
IV. Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools for the late-stage functionalization of pre-halogenated pyrazolo[1,5-a]pyrimidines.
Protocol 6: Suzuki-Miyaura Coupling of 3-Bromopyrazolo[1,5-a]pyrimidine
This protocol provides a method for the synthesis of 3-arylpyrazolo[1,5-a]pyrimidines from a 3-bromo precursor.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand (e.g., XPhosPdG2/XPhos): The choice of catalyst and ligand is critical for an efficient Suzuki coupling. Bulky, electron-rich phosphine ligands like XPhos stabilize the palladium(0) active species and promote the oxidative addition and reductive elimination steps of the catalytic cycle.[11][12] Using a pre-catalyst like XPhosPdG2 ensures the efficient in situ generation of the active Pd(0) species.[11][12]
-
Base (e.g., K₂CO₃, Cs₂CO₃): The base plays a crucial role in the transmetalation step. It reacts with the organoboron species to form a more nucleophilic boronate complex, which then readily transfers its organic group to the palladium center.[1][8][13][14][15]
-
Solvent System (e.g., Dioxane/Water): A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reactants, facilitating the reaction.
Materials:
-
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
-
Arylboronic acid
-
XPhosPdG2
-
XPhos
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water
-
Microwave reactor or standard heating setup
Step-by-Step Procedure:
-
Reaction Setup: In a microwave vial, combine 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 eq), the arylboronic acid (1.5 eq), XPhosPdG2 (2.5-5 mol%), XPhos (5-10 mol%), and K₂CO₃ (3.0 eq).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Seal the vial and heat in a microwave reactor at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 40 minutes).[12] Alternatively, the reaction can be heated conventionally.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Extraction and Purification: Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Data Presentation
Table 1: Summary of Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Functionalization
| Functionalization Type | Position | Key Reagents/Catalyst | Base | Solvent | Temperature | Typical Yields | Reference |
| Nitration | C3 | HNO₃/H₂SO₄ | - | H₂SO₄ | 0-5 °C | Good | [9] |
| Bromination | C3 | NBS | - | Acetonitrile | Room Temp. | Good-Excellent | [10] |
| C-H Arylation | C3 | Pd(OAc)₂ (phosphine-free) | KOAc | DMA | 120-140 °C | Moderate-Good | [4] |
| C-H Arylation | C7 | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | 1,4-Dioxane | 100-120 °C | Moderate-Good | [4] |
| Suzuki Coupling | C3 | XPhosPdG2 / XPhos | K₂CO₃ | Dioxane/H₂O | 100-140 °C (MW) | Good-Excellent | [11][12] |
Visualizations
Workflow for the Synthesis and Functionalization of Pyrazolo[1,5-a]pyrimidines
Caption: General workflow for the synthesis and subsequent functionalization of the pyrazolo[1,5-a]pyrimidine scaffold.
Catalyst-Controlled Regioselectivity in C-H Arylation
Caption: Catalyst system dictates the regioselectivity of direct C-H arylation on the pyrazolo[1,5-a]pyrimidine core.
V. Safety and Handling
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N-Halosuccinimides (NBS, NCS, NIS): These reagents are irritants and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
Strong Acids and Bases: Concentrated acids (sulfuric, nitric) and strong bases (alkali metal hydroxides, alkoxides) are corrosive. Always add acid to water, not the other way around, and handle with appropriate PPE.
-
Microwave Synthesis: Microwave reactions should only be performed in specialized microwave reactors designed for chemical synthesis, using appropriate sealed vessels. Never heat a sealed vessel that is more than two-thirds full to avoid over-pressurization.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Pyrazolo[1,5-a]pyrimidine in Medicinal Chemistry. Scribd. [Link]
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Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines. Angewandte Chemie International Edition in English. [Link]
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Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Indiplon. Google.
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Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]
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Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic - Substitution in the Pyrazole and/or Pyrimidine Rings1. Canadian Journal of Chemistry. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5- a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
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Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry. [Link]
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Scheme 41: Synthesis of 7-aminopyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
-
Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. ResearchGate. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. [Link]
-
Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules. [Link]
-
Electrophilic aromatic substitution. Wikipedia. [Link]
-
Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. Organic Letters. [Link]
-
a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. ResearchGate. [Link]
-
Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
A Convenient Procedure for Sonogashira Reactions Using Propyne. Organic Chemistry Portal. [Link]
-
Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. [Link]
-
SYNTHESIS OF N-ALKYLATED DERIVATIVES OF PYRAZOLO[1,5-a]PYRIMIDINE AND THEIR REACTION WITH METHYLAMINE. Chemistry of Heterocyclic Compounds. [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
-
SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. JournalAgent. [Link]
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- 5. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Characterization of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine in Kinase Assays
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibitor Discovery
Protein kinases are a large and functionally diverse family of enzymes that play a pivotal role in regulating the majority of cellular processes.[1] They catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a post-translational modification known as phosphorylation.[2] This seemingly simple reaction acts as a molecular switch, modulating protein function, localization, and interaction with other molecules. Consequently, the dysregulation of kinase activity is a hallmark of numerous human diseases, most notably cancer, but also inflammatory disorders and neurodegenerative conditions.[3][4] This central role has made protein kinases one of the most important classes of therapeutic targets in modern drug discovery.[5]
The pyrazolo[1,5-a]pyrimidine core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[6] This structure is featured in several clinically approved and investigational drugs targeting various kinases, including Tropomyosin receptor kinases (Trks), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).[7][8][9] The versatility of the pyrazolo[1,5-a]pyrimidine framework allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's steric and electronic properties to achieve high affinity and selectivity for the ATP-binding pocket of a specific kinase.[6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine , a representative compound of this chemical class, in biochemical kinase assays. We will delve into the principles of widely used assay formats, provide detailed, self-validating protocols, and offer insights into data interpretation and troubleshooting.
PART 1: Foundational Principles of In Vitro Kinase Assays
The primary objective of a biochemical kinase assay is to measure the catalytic activity of a purified kinase enzyme.[10] By quantifying this activity in the presence of a test compound, we can determine the compound's inhibitory potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[11] The choice of assay technology is a critical decision that depends on factors such as the specific kinase, the desired throughput, cost, and the available laboratory instrumentation.[12]
Here, we will focus on three robust and widely adopted homogenous assay formats: Luminescence-based, Fluorescence Polarization (FP), and Homogeneous Time-Resolved Fluorescence (HTRF).
Luminescence-Based Kinase Assays: Quantifying ATP Consumption or ADP Production
Luminescence-based assays are a popular choice for their high sensitivity, broad applicability, and simple "add-and-read" format.[13] These assays indirectly measure kinase activity by quantifying the amount of ATP remaining or the amount of ADP produced during the kinase reaction.[1]
-
Kinase-Glo® (ATP Depletion): This assay format utilizes the firefly luciferase enzyme, which requires ATP to produce light (luminescence).[14] After the kinase reaction has proceeded for a set time, the Kinase-Glo® reagent is added. This reagent contains luciferase and its substrate, luciferin. The amount of light generated is directly proportional to the amount of ATP remaining in the well.[14] Therefore, high kinase activity results in low luminescence (more ATP consumed), while potent inhibition leads to high luminescence (less ATP consumed).[1][15]
-
ADP-Glo™ (ADP Production): Conversely, the ADP-Glo™ assay measures the amount of ADP generated, which is directly proportional to kinase activity.[3] This is a two-step process. First, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP produced back into ATP, which then fuels a luciferase reaction.[16] In this format, high kinase activity corresponds to a high luminescent signal.[1]
Causality Behind the Choice: The choice between measuring ATP depletion or ADP production can be significant. ATP depletion assays like Kinase-Glo® are generally simpler but require the kinase to consume a substantial fraction of the initial ATP to generate a robust signal window. This can be challenging for low-activity kinases or when using ATP concentrations that mimic physiological conditions (which are typically high).[17] ADP production assays like ADP-Glo™ are often more sensitive as they measure the appearance of a product against a low background, making them well-suited for kinases with low turnover rates.
PART 2: Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for determining the inhibitory activity of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine against a hypothetical target, "Kinase X". These protocols are designed to be self-validating through the inclusion of appropriate controls.
General Preparations and Best Practices
-
Compound Handling: Prepare a high-concentration stock solution of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (e.g., 10 mM) in 100% DMSO. Subsequent dilutions should be made in DMSO to create a serial dilution series (e.g., 10-point, 1:3 dilution). This approach ensures that the final concentration of DMSO in the assay is constant across all wells.[3]
-
Enzyme and Substrate: Use highly purified, active kinase and a suitable substrate. The optimal concentrations of enzyme and substrate, as well as the ATP concentration, should be empirically determined in preliminary experiments to ensure the assay operates under conditions of initial velocity (i.e., linear reaction kinetics).
-
Controls are Critical: Every assay plate must include the following controls:
-
"No Inhibitor" Control (0% Inhibition): Contains the kinase, substrate, ATP, and DMSO vehicle. This represents the maximum kinase activity.
-
"No Enzyme" Control (100% Inhibition): Contains substrate, ATP, and DMSO, but no kinase. This defines the background signal of the assay.
-
Positive Control Inhibitor: A known, potent inhibitor of the target kinase (e.g., Staurosporine) should be run as a full dose-response curve to validate the assay's performance.[3]
-
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol measures the amount of ADP produced and is directly proportional to kinase activity.
Materials:
-
Kinase X and its specific substrate peptide.
-
3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine ("Test Compound").
-
Staurosporine (Positive Control Inhibitor).
-
ATP.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega or similar).
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection capabilities.
Experimental Workflow:
Step-by-Step Procedure:
-
Compound Plating: In a 384-well white opaque plate, add 2.5 µL of the serially diluted Test Compound, positive control inhibitor, or DMSO vehicle control to the appropriate wells.
-
Enzyme Addition: Add 2.5 µL of Kinase X, diluted in Kinase Assay Buffer, to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate Kinase Reaction: Add 5 µL of the substrate/ATP mixture (prepared in Kinase Assay Buffer) to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.[3]
-
ADP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[3]
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
Protocol 2: Fluorescence Polarization (FP) Kinase Assay
This protocol is a competitive immunoassay that measures the displacement of a fluorescently labeled phosphopeptide tracer from a phosphospecific antibody.
Principle of FP: Fluorescence Polarization (FP) is a technique that measures changes in the rotational speed of a fluorescent molecule in solution.[18] Small, fluorescently labeled molecules (like a tracer peptide) tumble rapidly and have a low FP value. When this tracer binds to a much larger molecule (like an antibody), its tumbling slows down, resulting in a high FP value.[18] In the context of a kinase assay, the phosphopeptide produced by the kinase reaction competes with a fluorescently labeled phosphopeptide tracer for binding to a limited amount of anti-phosphopeptide antibody.[19] High kinase activity leads to more product, which displaces the tracer from the antibody, resulting in a low FP signal. Conversely, inhibition of the kinase results in less product and a high FP signal.
Materials:
-
Kinase X and its specific substrate peptide.
-
Test Compound and controls.
-
ATP and Kinase Assay Buffer.
-
Fluorescently-labeled phosphopeptide tracer.
-
Phosphospecific antibody.
-
Stop/Detection Buffer.
-
Black, low-volume 384-well assay plates.
-
Plate reader with FP detection capabilities.
Experimental Workflow:
Step-by-Step Procedure:
-
Kinase Reaction Setup: In a 384-well black plate, set up the kinase reaction in a total volume of 10 µL per well. This includes the Test Compound/controls, Kinase X, substrate, and ATP in Kinase Assay Buffer.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Detection: Add 10 µL of Stop/Detection buffer containing the fluorescent tracer and the phosphospecific antibody. This halts the kinase reaction and initiates the competitive binding.
-
Detection Incubation: Incubate the plate for at least 60 minutes at room temperature to allow the binding equilibrium to be reached.
-
Data Acquisition: Measure the fluorescence polarization in millipolarization units (mP) using a plate reader equipped with appropriate filters for the fluorophore used.[20]
PART 3: Data Analysis and Interpretation
-
Normalization: The raw data from the plate reader (luminescence or mP values) should be normalized. The "No Inhibitor" (DMSO) control is set as 0% inhibition, and the "No Enzyme" control is set as 100% inhibition. The percent inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = 100 * (Signal_DMSO - Signal_Compound) / (Signal_DMSO - Signal_NoEnzyme)
-
Dose-Response Curve: Plot the calculated % Inhibition against the logarithm of the inhibitor concentration.
-
IC50 Determination: Fit the dose-response data to a four-parameter logistic equation (sigmoidal dose-response curve with variable slope) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
Data Presentation Example:
The inhibitory activity of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine and a control inhibitor against Kinase X could be summarized as follows:
| Compound | IC50 against Kinase X (nM) | Assay Format |
| 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | 45 | ADP-Glo™ |
| Staurosporine (Control) | 8 | ADP-Glo™ |
PART 4: Advanced Insights and Troubleshooting
Trustworthiness: A Self-Validating System
A robust kinase assay protocol is a self-validating system. The quality of the data can be assessed by calculating the Z'-factor , a statistical parameter that reflects the separation between the positive (0% inhibition) and negative (100% inhibition) controls.
-
Z' > 0.5: Indicates an excellent assay, suitable for high-throughput screening.
-
0 < Z' < 0.5: An acceptable assay.
-
Z' < 0: The assay is not reliable.
Visualizing the Impact: Kinase Signaling Pathway
The ultimate goal of identifying a kinase inhibitor is to modulate a cellular signaling pathway implicated in disease. 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, by inhibiting Kinase X, could block downstream signaling events that lead to, for example, cell proliferation.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal-to-Background Ratio | Insufficient enzyme activity; Suboptimal reagent concentrations; Short incubation time. | Optimize enzyme and substrate concentrations. Increase incubation time, ensuring the reaction remains in the linear phase. Check expiration dates of assay reagents. |
| High Well-to-Well Variability | Pipetting errors; Incomplete mixing; Edge effects on the plate. | Use calibrated multichannel pipettes. Ensure thorough mixing after each reagent addition. Avoid using the outer wells of the plate or fill them with buffer. |
| IC50 Discrepancy with Literature | Different assay conditions (especially ATP concentration); Different enzyme construct or source; Compound purity. | Standardize the ATP concentration to the Km(ATP) of the kinase for better comparison.[21] Verify the identity and purity of the test compound. Ensure the same kinase construct is being used. |
| Compound Interference | Compound is fluorescent or quenches fluorescence (FP/HTRF); Compound inhibits luciferase (Luminescence assays). | Run the compound in a "no enzyme" control to check for direct signal interference. Perform a counter-screen against luciferase to identify inhibitors of the detection enzyme.[16] |
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. By employing robust and well-controlled biochemical assays, such as the luminescence and fluorescence-based methods detailed in these notes, researchers can accurately determine the potency and selectivity of compounds like 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. A thorough understanding of the underlying principles of these assays, coupled with meticulous execution and data analysis, is paramount for the successful progression of kinase inhibitor discovery programs. The protocols and insights provided herein serve as a comprehensive guide to empower scientists in their efforts to develop the next generation of targeted therapies.
References
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Zhang, Y., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC, NIH. [Link]
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Corning Incorporated. (2001). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Corning Life Sciences. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
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ResearchGate. HTRF ® Kinase Assay Protocol | Download Table. [Link]
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BMG LABTECH. Fluorescence Polarization Detection. [Link]
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PLOS One. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One Journals. [Link]
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ResearchGate. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Link]
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Cisbio. (2018). How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube. [Link]
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National Institutes of Health. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. [Link]
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BPS Bioscience. (2021). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
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protocols.io. (2023). In vitro kinase assay. [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
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National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
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Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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PubMed Central. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. [Link]
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National Institutes of Health. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]
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BMG LABTECH. (2020). Kinase assays. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Royal Society of Chemistry. (2016). Understanding Luminescence Based Screens. RSC Publishing. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
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MySkinRecipes. 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine. [Link]
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PubMed Central. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
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National Institutes of Health. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]
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National Institutes of Health. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
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MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]
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Semantic Scholar. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]
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ResearchGate. (2018). Unexpected transformations of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine in reactions with BunLi. [Link]
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PubMed. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. [Link]
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INIS. (2023). Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). [Link]
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PubMed. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. [Link]
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Application of Pyrazolo[1,5-a]pyrimidines in Cancer Cell Lines: A Technical Guide for Researchers
This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in the application of pyrazolo[1,5-a]pyrimidine derivatives in cancer cell line models. This class of heterocyclic compounds has garnered significant attention for its potent and selective inhibition of various protein kinases implicated in oncogenesis and tumor progression.
Introduction: The Promise of Pyrazolo[1,5-a]pyrimidines in Oncology
Pyrazolo[1,5-a]pyrimidines are a class of bicyclic heterocyclic compounds that have emerged as a "privileged scaffold" in medicinal chemistry due to their versatile biological activities.[1] In the realm of oncology, these compounds have demonstrated significant potential as targeted therapeutic agents. Their core structure allows for diverse chemical modifications, enabling the development of potent and selective inhibitors against a range of protein kinases that are often dysregulated in cancer.[1][2]
Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[1] Pyrazolo[1,5-a]pyrimidines have been successfully developed to target several key kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK, making them attractive candidates for cancer therapy.[3][4][5][6][7][8] This guide will delve into the practical aspects of evaluating the anti-cancer effects of these compounds in vitro.
Mechanism of Action: Targeting Dysregulated Kinase Signaling
The primary mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects is through the inhibition of protein kinases. These small molecules typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate. This blockade of phosphorylation events disrupts the downstream signaling cascades that are essential for cancer cell proliferation, survival, and metastasis.
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of action of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors in disrupting cancer cell signaling.
Caption: Pyrazolo[1,5-a]pyrimidines inhibit key kinases, disrupting oncogenic signaling pathways.
Application Notes: Evaluating Anticancer Activity in Cell Lines
A systematic approach is essential to characterize the anticancer properties of novel pyrazolo[1,5-a]pyrimidine derivatives. This typically involves a tiered screening process, starting with broad cytotoxicity assessments and progressing to more detailed mechanistic studies.
Initial Screening: Cell Viability and Cytotoxicity Assays
The first step is to determine the concentration-dependent effect of the compounds on the viability of a panel of cancer cell lines. The MTT assay is a widely used, robust, and cost-effective method for this purpose.
Featured Data: Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazolo[1,5-a]pyrimidine derivatives against a panel of human cancer cell lines, as determined by MTT or similar viability assays.
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12b | Not specified | Human Lung (A549) | Value not specified | [2] |
| Human Colon (HT-29) | Value not specified | [2] | ||
| Compound 2 | Not specified | Breast (MCF-7) | 19.70 ± 0.89 | [2] |
| Compound 6t | CDK2/TRKA | Renal (RFX 393) | 19.92 | [3] |
| Compound 6s | CDK2/TRKA | Renal (RFX 393) | 11.70 | [3] |
| Compound 13g | CDK2 | Colon (HCT-116) | 0.45 | [9] |
| Compound 21c | CDK2 | Colon (HCT-116) | 0.09 | [9] |
| Compound 4k (BS-194) | CDK1/2/5/7/9 | NCI-60 Panel (Mean) | 0.280 | [10] |
| RD-I-53 | VPS34/JAK1-JH2 | Breast (MCF-7) | GP of 23% at 10µM | [11] |
| Breast (MDA-MB-468) | GP of 42% at 10µM | [11] |
Note: GP refers to Growth Percent as defined by the NCI-60 screen.[11][12] A lower GP value indicates greater growth inhibition.
Mechanistic Insights: Apoptosis and Cell Cycle Analysis
Compounds that exhibit significant cytotoxicity are further investigated to understand their mechanism of cell death. Apoptosis (programmed cell death) is a desirable outcome for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a standard method to quantify apoptosis by flow cytometry. Furthermore, cell cycle analysis using PI staining can reveal if the compound induces cell cycle arrest at specific phases, a common effect of CDK inhibitors.
For example, certain pyrazolo[1,5-a]pyrimidine derivatives have been shown to induce both early and late apoptosis in renal carcinoma cells.[3] Others have been found to trigger G1-phase cell cycle arrest in colon cancer cells.[9]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating a novel pyrazolo[1,5-a]pyrimidine derivative.
Caption: A streamlined workflow for the in vitro assessment of pyrazolo[1,5-a]pyrimidine compounds.
Target Engagement and Pathway Modulation: Western Blot Analysis
To confirm that the observed cellular effects are due to the inhibition of the intended target kinase, Western blotting is employed. This technique allows for the detection of the phosphorylation status of the target kinase and its downstream substrates. For instance, if a pyrazolo[1,5-a]pyrimidine is designed to inhibit CDK2, a Western blot can be used to assess the phosphorylation level of the Retinoblastoma (Rb) protein, a key substrate of CDK2. A decrease in phospho-Rb levels upon treatment with the compound would provide strong evidence of target engagement.[10][13]
Detailed Protocols
The following protocols are provided as a guide and may require optimization based on the specific cell lines and pyrazolo[1,5-a]pyrimidine derivatives being tested.
Protocol: Cell Viability (MTT) Assay
This protocol is adapted from standard methodologies for assessing cell metabolic activity as an indicator of viability.[14]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyrimidine compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard procedures for detecting apoptosis by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the pyrazolo[1,5-a]pyrimidine compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both Annexin V and PI.[14]
Protocol: Western Blot for Phospho-Protein Analysis
This protocol provides a general procedure for detecting changes in protein phosphorylation.
Materials:
-
Treated and control cell lysates
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phospho-specific for the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in lysis buffer. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein to confirm equal loading.
Conclusion and Future Perspectives
Pyrazolo[1,5-a]pyrimidines represent a highly promising class of compounds for the development of targeted cancer therapies. The protocols and application notes provided in this guide offer a framework for the systematic in vitro evaluation of novel derivatives. Future research in this area will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds, as well as exploring their efficacy in combination with other anticancer agents and in in vivo models. Several pyrazolo[1,5-a]pyrimidine-based TRK inhibitors, such as Larotrectinib and Repotrectinib, are already approved for clinical use, highlighting the therapeutic potential of this scaffold.[4][5][7][8]
References
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In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. (n.d.). National Institutes of Health. [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2023). National Center for Biotechnology Information. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). National Center for Biotechnology Information. [Link]
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Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed. [Link]
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Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. (2025). ResearchGate. [Link]
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pyrizolo[1,5-a]pyrimidine derivatives of the Second-generation TRK inhibitor: Design, synthesis and biological evaluation. (n.d.). ResearchGate. [Link]
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Comparison of the IC50 (μM) values obtained by cytotoxic activities using MTT assay. (n.d.). ResearchGate. [Link]
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(PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). ResearchGate. [Link]
-
Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. (2025). PubMed. [Link]
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Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. (2022). BYU ScholarsArchive. [Link]
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New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. (2025). PubMed. [Link]
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A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. (2010). PubMed. [Link]
-
Percentage of cell growth of NCI 60 cancer cell lines displayed by compounds 4-11 … (n.d.). ResearchGate. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). National Center for Biotechnology Information. [Link]
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NCI-60 Screening Methodology. (n.d.). National Cancer Institute. [Link]
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(A) A Western blot analysis shows the expression of Rb and phospho-Rb... (n.d.). ResearchGate. [Link]
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Cell cycle analysis and apoptosis induction analysis using Annexin V/PI of compound 11j against HepG2. … (n.d.). ResearchGate. [Link]
-
Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. (2007). PubMed. [Link]
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3,5,7-Substituted Pyrazolo[4,3- d ]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders | Request PDF. (n.d.). ResearchGate. [Link]
-
NCI-60 Human Tumor Cell Line Screen. (2025). Division of Cancer Treatment and Diagnosis. [Link]
-
Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. (2008). OSTI.GOV. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry
The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative reaction in modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1] This reaction has become particularly indispensable in medicinal chemistry and drug development, where the introduction of nitrogen-containing functional groups into complex molecular scaffolds is a frequent necessity.[2] The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic motif found in a multitude of biologically active compounds, exhibiting a wide range of therapeutic activities, including kinase inhibition.[3][4] The targeted functionalization of this scaffold at the 3-position via C-N bond formation opens avenues to novel chemical entities with potentially enhanced pharmacological profiles.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a specific and medicinally relevant substrate: 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and robust experimental protocol, and discuss critical parameters that influence reaction outcomes.
Mechanistic Overview: A Symphony of Catalytic Events
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][5] Understanding this mechanism is paramount for rational optimization and troubleshooting.
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine), forming a Pd(II) intermediate.[2]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[6]
-
Reductive Elimination: This is the final and product-forming step. The C-N bond is formed, yielding the desired N-arylated product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="3-Bromo-2,5,7-trimethyl-\npyrazolo[1,5-a]pyrimidine (Ar-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amine (R₂NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="[Ar-Pd(II)(L_n)-X]", fillcolor="#FBBC05", fontcolor="#202124"]; Amido [label="[Ar-Pd(II)(L_n)-NR₂]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="3-Amino-2,5,7-trimethyl-\npyrazolo[1,5-a]pyrimidine (Ar-NR₂)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition", color="#202124"]; ArX -> OxAdd [color="#202124"]; OxAdd -> Amido [label=" Amine Coordination\n & Deprotonation", color="#202124"]; Amine -> OxAdd [color="#202124"]; Base -> OxAdd [color="#202124"]; Amido -> Product [label=" Reductive\n Elimination", color="#202124"]; Product -> Pd0 [label=" Catalyst\n Regeneration", style=dashed, color="#5F6368"]; } dot Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the Buchwald-Hartwig amination of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. Optimization of specific parameters may be necessary for different amine coupling partners.
Materials and Reagents
-
3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a Buchwald G3 or G4 precatalyst)[7][8]
-
Phosphine ligand (e.g., XPhos, RuPhos, or Josiphos-type ligands)[7][9]
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))[10]
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane, or tert-Butanol)[11]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl acetate)
Reaction Setup
Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[6]
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Add the base.
-
Add 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.
-
Seal the vessel with a septum or a screw cap with a PTFE liner.
-
Evacuate and backfill the vessel with an inert gas three times.[6]
-
Via syringe, add the anhydrous, deoxygenated solvent.
-
Add the amine coupling partner via syringe. If the amine is a solid, it can be added with the other solid reagents.
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Combine Catalyst, Ligand,\nBase, and Aryl Bromide\nin a Schlenk Tube", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="Evacuate and Backfill\nwith Inert Gas (3x)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent_Amine [label="Add Anhydrous Solvent\nand Amine via Syringe", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat and Stir Reaction\nMixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor Reaction Progress\n(TLC, LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Workup and\nExtraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purification by Column\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterize [label="Characterization\n(NMR, MS, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Reagents; Reagents -> Inert; Inert -> Solvent_Amine; Solvent_Amine -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Characterize; Characterize -> End; } dot Figure 2: General Experimental Workflow for the Buchwald-Hartwig Amination.
Reaction Monitoring, Workup, and Purification
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the desired 3-amino-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine derivative.
Key Reaction Parameters and Optimization
The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of several key parameters.
| Parameter | Options & Considerations | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (G3, G4)[7][8] | Precatalysts are often preferred for their air and moisture stability, and they can lead to more reproducible results. |
| Ligand | Biaryl phosphines (e.g., XPhos, RuPhos), Ferrocenyl phosphines (e.g., Josiphos)[7][9] | The choice of ligand is critical and depends on the specific amine and aryl halide. Bulky, electron-rich ligands generally promote the reaction.[12] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically used. The choice of base can influence the reaction rate and substrate compatibility. |
| Solvent | Toluene, 1,4-Dioxane, tert-Butanol, CPME[10] | The solvent must be anhydrous and deoxygenated. The choice can affect the solubility of the reagents and the reaction temperature. |
| Temperature | 80-120 °C | Higher temperatures are often required, but should be optimized to minimize side reactions. |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS until the starting material is consumed. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor choice of ligand or base, insufficient temperature, presence of oxygen or water. | Use a fresh catalyst and ligand, screen different ligands and bases, ensure anhydrous and anaerobic conditions, increase the reaction temperature.[13] |
| Side Product Formation | Hydrodehalogenation of the starting material, reaction with the solvent or base. | Change the ligand or base, lower the reaction temperature, consider a different solvent.[14] |
| Difficulty in Purification | Similar polarity of product and starting material or byproducts. | Optimize the reaction to achieve full conversion, explore different solvent systems for chromatography. |
Applications in Drug Discovery
The 3-amino-pyrazolo[1,5-a]pyrimidine scaffold is a valuable building block in medicinal chemistry. The amino group serves as a versatile handle for further functionalization, enabling the synthesis of libraries of compounds for screening against various biological targets. Derivatives of aminopyrazolopyrimidines have shown promise as kinase inhibitors, anti-inflammatory agents, and in other therapeutic areas.[3][15][16]
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.[6]
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[6]
-
The reaction should be conducted under an inert atmosphere to prevent the formation of potentially hazardous and pyrophoric palladium black.
Conclusion
The Buchwald-Hartwig amination of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is a robust and highly effective method for the synthesis of novel 3-amino-substituted pyrazolopyrimidine derivatives. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of the desired products. The insights and protocols provided in this guide are intended to empower scientists in their efforts to synthesize and explore new chemical matter for drug discovery and development.
References
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NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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PubMed Central. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
ResearchGate. ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]
-
PubMed Central. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. [Link]
-
Royal Society of Chemistry. Palladium complexes of ferrocene-based phosphine ligands as redox-switchable catalysts in Buchwald–Hartwig cross-coupling reactions. [Link]
-
Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
organic-reaction.com. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
-
Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. [Link]
-
PubMed Central. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
National Institutes of Health. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
-
PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
-
PubMed Central. Synthesis and pharmacological evaluation of pyrazolopyrimidopyrimidine derivatives: anti-inflammatory agents with gastroprotective effect in rats. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
ResearchGate. Synthesis of 7-aminopyrazolopyrimidine derivatives under aqueous conditions. [Link]
-
National Institutes of Health. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]
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Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine framework is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1] This fused, rigid, and planar N-heterocyclic structure serves as a versatile scaffold for the development of potent therapeutic agents.[1][2] Derivatives of this core have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, anti-diabetic, and anti-Alzheimer properties.[3][4] Notably, they have emerged as a significant class of protein kinase inhibitors, playing a crucial role in targeted cancer therapy by inhibiting kinases such as CDK2, EGFR, B-Raf, and MEK.[2][5][6]
The synthetic versatility of the pyrazolo[1,5-a]pyrimidine system allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties.[1] This guide provides an in-depth overview of the primary synthetic strategies and offers a detailed, field-proven protocol for the efficient synthesis of these valuable compounds, tailored for researchers and professionals in drug development.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the pyrazolo[1,5-a]pyrimidine core is typically achieved through several robust and adaptable synthetic routes. The choice of method often depends on the desired substitution pattern, yield, reaction time, and environmental considerations.
Cyclocondensation Reactions
A cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the condensation reaction between 5-aminopyrazoles and β-dicarbonyl compounds or their synthetic equivalents.[5] In this approach, the 5-aminopyrazole acts as a binucleophile. The reaction initiates with the nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular cyclization involving the endocyclic nitrogen of the pyrazole ring and the second carbonyl group, ultimately leading to the formation of the fused pyrimidine ring.[5] This reaction can be catalyzed by either acids or bases.[5]
Multi-Component Reactions (MCRs)
For rapid library synthesis and enhanced molecular diversity, three-component reactions are exceptionally efficient.[5] A common MCR involves the one-pot reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound such as malononitrile or ethyl cyanoacetate.[5][7] This strategy is advantageous as it allows for the simultaneous introduction of substituents on both the pyrazole and pyrimidine rings in a single synthetic operation, making it a powerful tool for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.[5]
Microwave-Assisted Synthesis
The application of microwave irradiation has revolutionized the synthesis of pyrazolo[1,5-a]pyrimidines by significantly reducing reaction times, often from hours to minutes, while improving yields and product purity.[5][8] This technique is particularly effective for multi-component reactions and cyclization strategies.[5] The rapid heating provided by microwaves enhances the reactivity of the starting materials, facilitating swift and efficient cyclization to form the fused heterocyclic system.[5][9]
Visualizing the General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, highlighting the key reaction types.
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Application Notes and Protocols for High-Throughput Screening of Pyrazolo[1,5-a]pyrimidine Compounds
Introduction: The Rise of Pyrazolo[1,5-a]pyrimidines in Kinase-Targeted Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity for potent and selective inhibition of various protein kinases.[1][2] These heterocyclic compounds are at the forefront of targeted cancer therapy, with research highlighting their efficacy against critical oncogenic kinases such as Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), Pim-1, and FMS-like Tyrosine Kinase 3 (FLT3).[3][4][5][6][7] Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[1][8] The structural versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of inhibitory activity and selectivity against specific kinases.[1]
The development of novel pyrazolo[1,5-a]pyrimidine-based kinase inhibitors necessitates the screening of large chemical libraries to identify initial hits and guide structure-activity relationship (SAR) studies.[5] High-Throughput Screening (HTS) provides the necessary scale and efficiency for this crucial step in the drug discovery pipeline. This document provides detailed application notes and protocols for robust biochemical and cell-based HTS assays tailored for the identification and characterization of pyrazolo[1,5-a]pyrimidine compounds targeting protein kinases.
Section 1: Biochemical High-Throughput Screening Assays
Biochemical assays are fundamental for primary screening campaigns, offering a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase. These assays are typically performed in a simplified, cell-free system, which minimizes confounding factors and provides a clear readout of target engagement.
Protocol 1.1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Principle: This homogeneous assay technology is a powerful tool for HTS, offering high sensitivity and low background.[9] The assay measures the phosphorylation of a substrate peptide by a kinase. A europium (Eu)-chelate-labeled anti-phospho-antibody (donor) binds to the phosphorylated substrate, which is labeled with a suitable acceptor fluorophore (e.g., ULight™ or APC). When the donor and acceptor are in close proximity, excitation of the Eu-chelate results in energy transfer to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is directly proportional to the extent of substrate phosphorylation.
Experimental Workflow Diagram
Caption: TR-FRET Kinase Assay Workflow.
Materials and Reagents:
-
Assay Plates: Low-volume 384-well white or black plates (e.g., Corning #3570).
-
Kinase: Purified, active kinase of interest.
-
Substrate: ULight™-labeled peptide or protein substrate.
-
Antibody: Europium-labeled anti-phospho-specific antibody.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: Kinase-specific buffer, typically containing Tris-HCl, MgCl₂, BSA, and DTT.
-
Stop/Detection Buffer: Buffer containing EDTA to stop the kinase reaction and the Eu-labeled antibody.
-
Test Compounds: Pyrazolo[1,5-a]pyrimidine library dissolved in 100% DMSO.
-
Controls: Staurosporine (positive control inhibitor), DMSO (negative control).
-
Microplate Reader: HTS-compatible reader with TR-FRET capability.
Step-by-Step Protocol:
-
Compound Plating: Dispense 50 nL of test compounds, positive control (e.g., Staurosporine), and negative control (DMSO) into the wells of a 384-well assay plate using an acoustic dispenser. This results in a final DMSO concentration of ≤1%.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and ULight-labeled substrate in kinase assay buffer. Add 5 µL of this mix to each well.
-
Reaction Initiation: Prepare an ATP solution in kinase assay buffer at 2x the final desired concentration (typically at the Km value for the specific kinase). Add 5 µL of the ATP solution to each well to initiate the reaction. The final volume is now 10 µL.
-
Incubation: Seal the plate and incubate at room temperature for 60-120 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
Reaction Termination and Detection: Prepare the detection mixture containing the Eu-labeled antibody in stop/detection buffer. Add 10 µL of this mixture to each well. This stops the enzymatic reaction and initiates the detection binding.
-
Final Incubation: Seal the plate, protect it from light, and incubate at room temperature for at least 60 minutes to allow the antibody-antigen interaction to reach equilibrium.
-
Plate Reading: Read the plate on a TR-FRET enabled microplate reader. Excite at ~320 nm or 340 nm and measure emission at 615 nm (Europium) and 665 nm (ULight, acceptor).
Data Analysis:
-
Calculate the TR-FRET ratio: (665 nm Emission / 615 nm Emission) * 10,000.
-
Determine the percent inhibition for each test compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 1.2: AlphaLISA® Assay for Kinase Activity
Principle: The Amplified Luminescent Proximity Homogeneous Assay (Alpha) technology is a bead-based, no-wash immunoassay.[10] For a kinase assay, a biotinylated substrate is used. Upon phosphorylation by the kinase, an anti-phospho-specific antibody conjugated to an AlphaLISA® Acceptor bead binds to the substrate. A streptavidin-coated Donor bead binds to the biotin moiety of the substrate. When the Donor and Acceptor beads are brought into proximity (<200 nm), excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. The signal is proportional to the level of substrate phosphorylation.
Caption: Cell-Based Phosphorylation Assay Workflow.
Materials and Reagents:
-
Cell Culture Plates: 384-well tissue culture-treated plates.
-
Assay Plates: 384-well shallow-well AlphaPlates®.
-
Cell Line: A cell line expressing the target kinase and substrate.
-
Assay Kit: AlphaLISA® SureFire® Ultra™ kit specific for the phosphorylated target of interest.
-
Test Compounds: Pyrazolo[1,5-a]pyrimidine library.
-
Cell Culture Medium: Appropriate medium for the cell line.
-
Stimulant: Growth factor or chemical activator to induce the signaling pathway, if required.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 384-well culture plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dilution series of the pyrazolo[1,5-a]pyrimidine compounds for a specified time (e.g., 1-2 hours).
-
Pathway Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate agonist (e.g., EGF for the EGFR pathway) for a short period (e.g., 10-20 minutes).
-
Cell Lysis: Aspirate the culture medium and add Lysis Buffer from the kit to each well. Agitate the plate gently for 10-15 minutes.
-
Lysate Transfer: Transfer 4 µL of the cell lysate to a 384-well AlphaPlate®.
-
Detection Reaction: Add 5 µL of the Acceptor Bead/Biotinylated Antibody mix to each well.
-
Incubation: Seal the plate and incubate at room temperature for 1 hour.
-
Donor Bead Addition: Add 2 µL of the Streptavidin-Donor Bead solution (under subdued light).
-
Final Incubation: Seal the plate, protect from light, and incubate at room temperature for 30 minutes.
-
Plate Reading: Read the plate on an AlphaLISA®-compatible reader.
Data Analysis:
-
Lower signal indicates inhibition of the kinase pathway.
-
Calculate percent inhibition and determine IC₅₀ values as described previously.
Protocol 2.2: Luciferase Reporter Gene Assay for Kinase Signaling Pathways
Principle: This assay measures the activity of a transcription factor that is downstream of the kinase signaling pathway of interest. A cell line is engineered to stably express a luciferase reporter gene (e.g., firefly luciferase) under the control of a promoter containing response elements for the specific transcription factor (e.g., NF-κB, AP-1). Inhibition of the upstream kinase cascade leads to reduced transcription factor activity and, consequently, a decrease in luciferase expression and light output.
Materials and Reagents:
-
Reporter Cell Line: A cell line stably transfected with the appropriate reporter construct.
-
Cell Culture Plates: 384-well white, clear-bottom tissue culture plates.
-
Luciferase Assay System: A commercial kit such as ONE-Glo™ or Bright-Glo™ (Promega).
-
Test Compounds: Pyrazolo[1,5-a]pyrimidine library.
-
Stimulant: An agonist to activate the signaling pathway.
Step-by-Step Protocol:
-
Cell Seeding: Seed the reporter cell line in a 384-well white, clear-bottom plate and incubate overnight.
-
Compound Treatment: Add test compounds to the cells and incubate for a predetermined time (e.g., 1 hour).
-
Pathway Stimulation: Add the appropriate stimulant to the wells to activate the pathway.
-
Incubation: Incubate the plate for a period sufficient to allow for gene transcription and translation (e.g., 6-8 hours).
-
Signal Generation: Equilibrate the plate to room temperature. Add the luciferase assay reagent (which contains lysis agents and the luciferin substrate) to each well.
-
Signal Measurement: After a brief incubation (10 minutes) to ensure complete lysis and signal stabilization, measure the luminescence with a plate-reading luminometer.
Data Analysis:
-
A decrease in luminescence indicates inhibition of the pathway.
-
Calculate percent inhibition and determine IC₅₀ values.
Data Presentation and Quality Control
For all HTS assays, robust data analysis and stringent quality control are paramount.
Data Summary Table: All dose-response data should be summarized in tables for easy comparison of compound potency and selectivity.
| Compound ID | Target Kinase | Assay Type | IC₅₀ (nM) | Hill Slope | Max Inhibition (%) |
| PzP-001 | CDK2 | TR-FRET | 25.3 | 1.1 | 98.5 |
| PzP-002 | CDK2 | TR-FRET | 150.8 | 0.9 | 95.2 |
| PzP-001 | TrkA | AlphaLISA | 1250 | 1.0 | 80.1 |
| PzP-002 | TrkA | AlphaLISA | >10000 | N/A | <50 |
HTS Quality Control: The performance of any HTS assay must be validated to ensure the reliability of the screening data. Key statistical parameters include:
-
Z'-factor: A measure of assay robustness and dynamic range. A Z'-factor > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| (Where SD is the standard deviation, pos is the positive control, and neg is the negative control)
-
Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the negative control to the mean signal of the positive control. A higher S/B ratio is desirable. S/B = Mean_neg / Mean_pos
These metrics should be calculated for each screening plate to monitor assay performance over time and ensure plate-to-plate consistency.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- High-throughput screening for kinase inhibitors. Chembiochem.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science.
- Biochemical Kinase Assays. Thermo Fisher Scientific - US.
- Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PubMed Central.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administr
- Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing.
- A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Pyrazole and pyrazolo [1,5-a] pyrimidine scaffolds based potential...
- A Comparative Guide to the Biological Evaluation of Novel Pyrazolo[1,5-a]pyrimidine Compounds. Benchchem.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Bentham Science.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing.
- Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
- Discovery of pyrazolo[1,5-a]pyrimidine derivatives targeting TLR4-TLR4∗ homodimerization via AI-powered next-gener
- Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. PubMed.
- 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. MDPI.
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Application Notes and Protocols for Introducing Chemical Diversity into the Pyrazolo[1,5-a]pyrimidine Core
Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine framework is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and versatile periphery for substitution make it a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents.[1][3] Notable examples include the non-benzodiazepine hypnotics Zaleplon and Indiplon, as well as several potent kinase inhibitors in oncology such as Larotrectinib and Repotrectinib.[4][5] The biological significance of this scaffold stems from its ability to mimic purine bases, allowing it to interact with a wide array of biological targets, particularly protein kinases.[6][7]
The capacity to systematically and efficiently introduce a variety of substituents around the pyrazolo[1,5-a]pyrimidine core is paramount for fine-tuning its pharmacological properties, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.[6] This guide provides an in-depth overview of established and contemporary synthetic methodologies for the diversification of this important heterocyclic system, tailored for researchers and professionals in drug development. We will delve into the strategic functionalization at each position of the pyrazolo[1,5-a]pyrimidine ring system, elucidating the underlying chemical principles and providing detailed, actionable protocols.
Strategic Approaches to Diversification: A Positional Overview
The pyrazolo[1,5-a]pyrimidine core offers multiple sites for substitution, namely at the C2, C3, C5, C6, and C7 positions. The reactivity of these positions is dictated by the electronic nature of the fused ring system. The pyrimidine ring is generally electron-deficient, while the pyrazole ring is electron-rich, with the C3 position being particularly nucleophilic.[1] This inherent reactivity guides the strategic choice of synthetic methods for introducing chemical diversity.
I. Foundational Synthesis: Building Diversity from the Ground Up
The most fundamental approach to diversifying the pyrazolo[1,5-a]pyrimidine scaffold is through the initial cyclocondensation reaction. This strategy allows for the introduction of substituents at positions 2, 3, 5, 6, and 7 by carefully selecting the appropriate starting materials.[1][8]
A. Cyclocondensation of 3-Aminopyrazoles with 1,3-Biselectrophiles
The cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the reaction between a 3-amino-1H-pyrazole and a 1,3-biselectrophilic compound.[1][9] The choice of the biselectrophile directly dictates the substitution pattern on the newly formed pyrimidine ring.
Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Common 1,3-biselectrophiles include:
-
β-Diketones: Introduce substituents at C5 and C7.[10]
-
β-Ketoesters: Lead to a hydroxyl or keto group at C5 or C7.
-
β-Enaminones: Versatile precursors for a range of substituents.[1][9]
-
Malondialdehydes: Introduce substituents at C5.[10]
Protocol 1: Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines
This protocol describes a general procedure for the reaction of a 3-aminopyrazole with a β-diketone.
Materials:
-
3-Amino-1H-pyrazole derivative
-
1,3-Diketone derivative
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
To a solution of the 3-amino-1H-pyrazole (1.0 eq) in glacial acetic acid, add the 1,3-diketone (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure 5,7-disubstituted pyrazolo[1,5-a]pyrimidine.
Expected Outcome: This reaction typically proceeds in good to excellent yields, providing a straightforward route to C5 and C7-functionalized scaffolds.
II. Post-Synthetic Modification: Advanced Diversification Techniques
While cyclocondensation provides initial diversity, post-synthetic modifications of the pre-formed pyrazolo[1,5-a]pyrimidine core are essential for accessing a broader range of analogues and for late-stage functionalization in drug discovery programs.
A. C-H Functionalization: Direct and Atom-Economical
Direct C-H functionalization has emerged as a powerful and sustainable strategy for modifying heterocyclic scaffolds.[4] For pyrazolo[1,5-a]pyrimidines, the electron-rich C3 position is particularly amenable to electrophilic substitution.
Introduction of a halogen atom (Cl, Br, I) at the C3 position serves as a crucial handle for subsequent cross-coupling reactions.[6] Recent methods utilize hypervalent iodine(III) reagents for regioselective halogenation under mild, aqueous conditions.[11]
This protocol is adapted from a method employing Phenyliodine(III) diacetate (PIDA) for efficient iodination.[11]
Materials:
-
Pyrazolo[1,5-a]pyrimidine derivative
-
Potassium Iodide (KI)
-
Phenyliodine(III) diacetate (PIDA)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the pyrazolo[1,5-a]pyrimidine (1.0 eq) in water.
-
Add Potassium Iodide (2.0 eq) and PIDA (1.2 eq) to the solution.
-
Stir the reaction mixture at ambient temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C3-iodinated product.
Data Presentation: C-H Functionalization at C3
| Functional Group | Reagents | Key Advantages |
| Halogen (I, Br, Cl) | PIDA, KX (X=I, Br, Cl) | Mild, aqueous conditions, high regioselectivity.[11] |
| Nitro (NO2) | HNO3/H2SO4 | Established method, strong electron-withdrawing group.[4] |
| Formyl (CHO) | Vilsmeier-Haack (POCl3, DMF) | Introduces a key synthetic handle for further derivatization.[1] |
| Sulfenyl (SR) | Disulfides, Oxidant | Access to sulfur-containing analogues.[4] |
B. Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds
Palladium-catalyzed cross-coupling reactions are indispensable tools for introducing aryl, heteroaryl, and other functionalities.[6] Halogenated pyrazolo[1,5-a]pyrimidines are common starting materials for these transformations.
The Suzuki-Miyaura reaction is widely used to couple a halogenated pyrazolo[1,5-a]pyrimidine with a boronic acid or ester, forming a new C-C bond. This reaction is particularly effective for creating C3- and C5-arylated derivatives.[8]
Sources
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
Introduction: The Rise of a Versatile Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that exhibit the ability to bind to multiple, diverse biological targets. The pyrazolo[1,em]pyrimidine nucleus is a quintessential example of such a scaffold.[1] This fused heterocyclic system, comprising a pyrazole ring fused to a pyrimidine ring, offers a unique combination of structural rigidity, synthetic tractability, and a rich potential for diverse biological activities.[1][2] Its planar nature and the strategic placement of nitrogen atoms allow for a multitude of interactions with protein targets, making it a cornerstone in the design of novel therapeutics.[1] This guide provides an in-depth exploration of the practical applications of pyrazolo[1,5-a]pyrimidines in drug discovery, with a focus on oncology, central nervous system (CNS) disorders, and infectious diseases. We will delve into the mechanistic rationale for their use, present detailed protocols for their biological evaluation, and offer insights into the structure-activity relationships (SAR) that govern their therapeutic potential.
I. Pyrazolo[1,5-a]pyrimidines in Oncology: A Kinase-Centric Approach
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][3] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptional platform for the development of potent and selective kinase inhibitors, acting as ATP-competitive or allosteric modulators.[2][3]
A. Targeting Tropomyosin Receptor Kinases (Trk): A Paradigm of Success
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[4][5] However, chromosomal rearrangements leading to NTRK gene fusions result in constitutively active Trk fusion proteins that act as oncogenic drivers in a wide range of adult and pediatric solid tumors.[4][5] The pyrazolo[1,5-a]pyrimidine core is at the heart of two FDA-approved Trk inhibitors, Larotrectinib and Entrectinib, and the second-generation inhibitor Repotrectinib, highlighting the scaffold's clinical significance.[4][5][6]
Trk inhibitors containing the pyrazolo[1,5-a]pyrimidine scaffold act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the Trk kinase domain. This prevents the autophosphorylation and activation of Trk, thereby inhibiting downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are critical for cancer cell proliferation, survival, and growth.
Caption: Trk Signaling Pathway and Inhibition.
This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of pyrazolo[1,5-a]pyrimidine compounds against TrkA kinase by measuring the amount of ADP produced.[1][7]
Materials:
-
Recombinant human TrkA kinase
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[1]
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the TrkA enzyme and substrate in Kinase Buffer to the desired concentrations.
-
Prepare the ATP solution in Kinase Buffer. The final concentration should be at or near the Kₘ for TrkA.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).[8]
-
Add 2 µL of the diluted TrkA enzyme solution to each well.[8]
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[8]
-
Incubate the reaction at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.[8]
-
Incubate for 40 minutes at room temperature.[8]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]
-
Incubate for 30 minutes at room temperature.[8]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
B. Targeting Pim-1 Kinase: A Role in Cell Survival
Pim-1 is a serine/threonine kinase that plays a critical role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD.[8][9] Overexpression of Pim-1 is observed in several cancers, making it an attractive therapeutic target.[8] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective Pim-1 inhibitors.[8][9]
This protocol describes how to assess the cellular activity of Pim-1 inhibitors by measuring the phosphorylation of its substrate, BAD, at Serine 112.[9]
Materials:
-
Cancer cell line overexpressing Pim-1 (e.g., K562)
-
Test compounds (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BAD (Ser112) and anti-total-BAD
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against phospho-BAD (Ser112) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with an antibody against total BAD for loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-BAD signal to the total BAD signal.
-
Determine the concentration-dependent inhibition of BAD phosphorylation.
-
C. Targeting Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[11] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors of various CDKs, including CDK2.[12][13]
This protocol details a method for measuring the inhibitory activity of compounds against the CDK2/Cyclin A2 complex.[12][14]
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Histone H1 or a specific peptide substrate
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay Kit
-
Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)[15]
-
Test compounds (dissolved in DMSO)
Procedure (using ADP-Glo™):
-
Reaction Setup:
-
In a 384-well plate, add the test compound or DMSO.
-
Add the CDK2/Cyclin A2 enzyme.
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
-
Incubation:
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection and Analysis:
-
Follow the ADP-Glo™ protocol for signal generation and detection as described in the TrkA kinase assay protocol.
-
Calculate IC₅₀ values from the dose-response curves.
-
II. Pyrazolo[1,5-a]pyrimidines in the Central Nervous System: Modulating Neuronal Activity
Beyond oncology, the pyrazolo[1,5-a]pyrimidine scaffold has shown significant promise in the development of agents targeting the central nervous system.[4] A key area of interest is the modulation of GABA-A receptors.
A. GABA-A Receptor Modulation: A Gateway to Anxiolytics and Sedatives
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS.[9] Its potentiation leads to sedative, anxiolytic, and anticonvulsant effects. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as modulators of the GABA-A receptor, acting at the benzodiazepine binding site.[16][17]
GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions. Binding of GABA to its receptor opens the channel, leading to an influx of chloride ions and hyperpolarization of the neuron, thus inhibiting neurotransmission. Positive allosteric modulators, such as benzodiazepines and certain pyrazolo[1,5-a]pyrimidines, bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to a greater influx of chloride ions.
Caption: GABA-A Receptor Modulation.
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the benzodiazepine binding site on the GABA-A receptor.[4][9]
Materials:
-
Rat brain membranes (source of GABA-A receptors)
-
[³H]-Flumazenil (radioligand)
-
Test compounds
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[4]
-
Unlabeled Diazepam or Flumazenil (for non-specific binding)
-
Scintillation vials and cocktail
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in a sucrose buffer.
-
Perform a series of centrifugation and resuspension steps to isolate the membrane fraction.
-
Wash the membranes multiple times to remove endogenous GABA.
-
-
Binding Assay:
-
In test tubes, combine the membrane preparation, [³H]-Flumazenil, and either buffer (for total binding), a high concentration of unlabeled diazepam (for non-specific binding), or the test compound at various concentrations.
-
Incubate the mixture at 4°C for a specified time (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the percent displacement of [³H]-Flumazenil by the test compound.
-
Calculate the Ki value for the test compound from the IC₅₀ value using the Cheng-Prusoff equation.
-
III. Pyrazolo[1,5-a]pyrimidines in Infectious Diseases: A New Frontier
The versatile pyrazolo[1,5-a]pyrimidine scaffold is also being explored for its potential in treating infectious diseases, including bacterial and viral infections.[15][18]
A. Antibacterial Activity: Targeting MurA
The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a key enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[2] Inhibition of MurA is a validated antibacterial strategy. Novel pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of MurA.[18]
This protocol describes a colorimetric assay to measure the inhibition of MurA activity by quantifying the inorganic phosphate (Pi) released during the enzymatic reaction.[2]
Materials:
-
Purified MurA enzyme
-
Substrates: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.8)[19]
-
Test compounds (dissolved in DMSO)
-
Malachite Green reagent for phosphate detection
-
96-well plates
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the test compound or DMSO.
-
Add the MurA enzyme, UNAG, and PEP to the wells.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Phosphate Detection:
-
Stop the reaction and add the Malachite Green reagent.
-
Incubate for a short period to allow color development.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm).
-
-
Data Analysis:
-
The amount of Pi produced is proportional to the absorbance.
-
Calculate the percent inhibition of MurA activity by the test compound.
-
Determine the IC₅₀ value from the dose-response curve.
-
IV. General Workflow for Pyrazolo[1,5-a]pyrimidine Drug Discovery
The discovery and development of drugs based on the pyrazolo[1,5-a]pyrimidine scaffold typically follows a well-defined workflow, from initial hit identification to preclinical evaluation.
Caption: Drug Discovery Workflow.
V. Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a privileged structure in drug discovery, with remarkable success in oncology and promising potential in CNS disorders and infectious diseases. The synthetic accessibility of this core allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3] Future research will likely focus on exploring new therapeutic applications for this versatile scaffold, overcoming drug resistance, and developing novel derivatives with improved safety and efficacy profiles.[2][3] The detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of pyrazolo[1,5-a]pyrimidine-based compounds.
VI. References
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed. PubMed. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed. PubMed. [Link]
-
Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors | ACS Medicinal Chemistry Letters. ACS Publications. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]
-
4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. MDPI. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]Pyrimidines and (4-Hydroxy-6-Trifluoromethylpyrimidin-2-Yl) Guanidines. ProQuest. [Link]
-
Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. PubMed. [Link]
-
Synthesis of pyrazolo[1,5‐a]pyrimidine derivatives. ResearchGate. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC. PubMed Central. [Link]
-
Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Academic Accelerator. [Link]
-
Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues. PubMed Central. [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]
-
Pyrazolopyrimidine derivatives as GABA A receptor modulators. ResearchGate. [Link]
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. [Link]
-
Pyrazolo[1,5-a]pyrimidines structures as anticancer agents. ResearchGate. [Link]
-
Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega. [Link]
Sources
- 1. promega.com [promega.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
- 5. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. promega.com.au [promega.com.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 18. Bacterial MurA assay kits [profoldin.com]
- 19. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine synthesis
An Application Scientist's Guide to Optimizing the Synthesis of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working with pyrazolo[1,5-a]pyrimidine scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic procedures effectively. The target molecule, 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, is a crucial building block in the development of kinase inhibitors and other pharmacologically active agents.[1] Achieving high yield and purity is paramount for downstream applications.
This document will address common challenges encountered during its two-stage synthesis: the initial cyclocondensation to form the core, and the subsequent regioselective bromination.
Overall Synthetic Workflow
The synthesis is typically a two-step process. First, a substituted aminopyrazole is reacted with a β-dicarbonyl compound to form the fused heterocyclic system. Second, this core is selectively brominated to install the bromine atom at the C-3 position, yielding the final product.
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments. The solutions are based on established chemical principles and field-proven insights.
Issue 1: Low Yield in Cyclocondensation to Form 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Question: My initial cyclocondensation reaction is sluggish and giving me a low yield of the pyrazolo[1,5-a]pyrimidine core. What factors should I investigate?
Answer: This is a common hurdle. The cyclocondensation between 3-methyl-1H-pyrazol-5-amine and acetylacetone is generally robust, but its efficiency is highly dependent on reaction conditions. Let's break down the potential causes and solutions.
-
Causality 1: Sub-optimal Reaction Conditions (Kinetics & Equilibrium)
-
The "Why": This reaction involves a series of equilibria, including imine formation and subsequent intramolecular cyclization, followed by dehydration. Insufficient thermal energy or reaction time can prevent the reaction from reaching completion.
-
Troubleshooting Steps:
-
Temperature & Time: These parameters require careful optimization. Acetic acid is a common solvent and catalyst, and refluxing is often necessary to drive the dehydration.[2] Monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the point at which the starting materials are consumed and the product concentration is maximized.
-
Catalyst: While acetic acid often suffices, a catalytic amount of a stronger acid (e.g., H₂SO₄) can sometimes accelerate the reaction, particularly if you are dealing with less reactive substrates.[2] Proceed with caution, as overly harsh acidic conditions can lead to side products.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.[1][2]
-
-
-
Causality 2: Purity of Reagents
-
The "Why": The exocyclic amino group of the pyrazole is the key nucleophile. Impurities in either the aminopyrazole or the acetylacetone can interfere with the reaction pathway. Acetylacetone, for instance, exists in a keto-enol tautomerism; its purity and tautomeric equilibrium can be influenced by its source and storage.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your 3-methyl-1H-pyrazol-5-amine is pure. If necessary, recrystallize it.
-
Use High-Purity Dicarbonyl: Use freshly distilled or high-purity acetylacetone.
-
-
Caption: Troubleshooting flowchart for low cyclocondensation yield.
Issue 2: Poor Regioselectivity and Yield in the Bromination Step
Question: I am attempting to brominate the 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine core, but I'm getting a mixture of products and a low yield of the desired 3-bromo isomer. How can I improve this?
Answer: This is a critical step where control is key. The pyrazolo[1,5-a]pyrimidine ring system has multiple positions susceptible to electrophilic attack, but the C-3 position is the most electronically activated. Achieving high regioselectivity hinges on using the right reagent and conditions.
-
Causality 1: Incorrect Choice of Brominating Agent
-
The "Why": Harsh brominating agents like liquid bromine (Br₂) can be aggressive and less selective, potentially leading to over-bromination or reaction at other sites. Milder, more controlled sources of electrophilic bromine are superior for this substrate.
-
Recommended Solution: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[3] It provides a low, steady concentration of the electrophilic bromine species, which greatly favors the kinetically preferred attack at the C-3 position. Yields using NBS in a suitable solvent are often excellent, frequently exceeding 90%.[3][4]
-
-
Causality 2: Inappropriate Reaction Conditions
-
The "Why": Even with NBS, conditions matter. The solvent can influence the reagent's solubility and reactivity, while temperature can affect the reaction rate and the potential for side reactions.
-
Recommended Solution:
-
Solvent: N,N-Dimethylformamide (DMF) is a highly effective solvent for this reaction, typically performed at room temperature.[3][4] Dichloromethane is another viable option.
-
Stoichiometry: Use a slight excess of NBS (e.g., 1.05-1.1 equivalents) to ensure full conversion of the starting material. Adding the NBS portion-wise can help maintain control over the reaction.
-
Monitoring: The reaction is often rapid, sometimes completing within an hour. Monitor by TLC to avoid prolonged reaction times that could increase the risk of side-product formation.
-
-
Issue 3: Difficulty in Product Purification
Question: My crude 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is impure. What is the best method for purification?
Answer: Effective purification is essential for obtaining material suitable for subsequent synthetic steps or biological screening. The optimal method depends on the nature of the impurities.
-
Method 1: Recrystallization
-
When to Use: If your crude product is relatively clean (as determined by ¹H NMR or TLC) and solid, recrystallization is an efficient and scalable purification method.
-
Procedure: Common solvents for recrystallizing pyrazolo[1,5-a]pyrimidines include ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexane.[5] The goal is to find a solvent (or solvent pair) in which your product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.
-
-
Method 2: Silica Gel Column Chromatography
-
When to Use: This is the preferred method for separating the product from impurities with different polarities, especially when dealing with oily residues or complex mixtures.
-
Troubleshooting & Optimization:
-
Mobile Phase Selection: The key is finding an eluent system that provides good separation on a TLC plate first. A common starting point is a mixture of a non-polar solvent like heptane or hexane and a more polar solvent like ethyl acetate.[6]
-
Problem: Product Won't Elute: If your product remains at the baseline of the TLC plate, your eluent is not polar enough. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate). If necessary, a small percentage of an even more polar solvent like methanol can be added.[6]
-
Problem: Poor Separation: If your product and impurities move together, you need to alter the selectivity of your mobile phase. Try replacing ethyl acetate with a different solvent of similar polarity, such as dichloromethane or acetone.
-
Compound Instability: Pyrazolo[1,5-a]pyrimidines are generally stable, but if you suspect your compound is degrading on the acidic silica gel, consider using a less acidic stationary phase like alumina or silica gel that has been "deactivated" with a small amount of triethylamine mixed into the eluent.[6]
-
-
Validated Experimental Protocols
The following protocols are consolidated from literature best practices and provide a reliable starting point for your synthesis.
Protocol 1: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
-
To a round-bottom flask, add 3-methyl-1H-pyrazol-5-amine (1.0 eq).
-
Add acetylacetone (1.1 eq) followed by glacial acetic acid (5-10 volumes).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C).
-
Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC (e.g., using 50% ethyl acetate in heptane).
-
Once the starting aminopyrazole is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker of ice water with stirring.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the product as a solid. The product can be used in the next step or recrystallized from ethanol for higher purity.
Protocol 2: Synthesis of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
-
In a round-bottom flask, dissolve 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (1.0 eq) in N,N-dimethylformamide (DMF, 5-10 volumes).
-
Cool the solution in an ice bath to 0-5 °C.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Once the starting material is consumed, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with water to remove residual DMF and succinimide.
-
Dry the solid under vacuum. Purify further by recrystallization (e.g., from isopropanol) or silica gel chromatography if necessary.
Summary of Reaction Parameters
| Step | Reactants | Solvent | Catalyst / Reagent | Temperature | Typical Time | Typical Yield |
| 1. Cyclocondensation | 3-Methyl-1H-pyrazol-5-amine, Acetylacetone | Glacial Acetic Acid | Self-catalyzed | Reflux (~118°C) | 4-6 h | 80-95% |
| 2. Bromination | 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine | DMF | N-Bromosuccinimide (NBS) | 0°C to RT | 1-2 h | >90%[3] |
References
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. BenchChem.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. Smolecule.
- 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis. ChemicalBook.
- Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine deriv
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Buy 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine | 1698141-28-4 [smolecule.com]
- 4. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your synthetic success.
Introduction to Pyrazolo[1,5-a]pyrimidine Synthesis
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds, including kinase inhibitors and anticancer agents.[1][2] The most common and versatile method for its synthesis is the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-dicarbonyl compound or its equivalent.[1][3] While seemingly straightforward, this reaction is often plagued by challenges such as low yields, formation of side products, and purification difficulties. This guide will address these issues systematically.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the synthesis of pyrazolo[1,5-a]pyrimidines.
Q1: My reaction is showing low or no yield. What are the potential causes and solutions?
Low or no yield is a frequent issue that can be attributed to several factors:
-
Purity of Starting Materials: Impurities in the 3-aminopyrazole or the 1,3-dicarbonyl compound can significantly hinder the reaction. It is crucial to use highly pure starting materials. If the purity is questionable, consider recrystallization or column chromatography of the starting materials.[3]
-
Reaction Conditions: The choice of solvent and catalyst is critical. Acetic acid is a commonly used solvent, often with a catalytic amount of a stronger acid like sulfuric acid to promote the reaction.[3] In some cases, basic catalysts such as piperidine may be more effective.[4] Microwave-assisted synthesis has also been shown to dramatically improve yields and reduce reaction times.[1][3]
-
Temperature and Reaction Time: These parameters require careful optimization. If the reaction is sluggish, a gradual increase in temperature or extended reaction time may be necessary. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction endpoint and prevent degradation of the product.[3]
-
Reactivity of the 1,3-Dicarbonyl Compound: The structure of the dicarbonyl compound influences its reactivity. More enolized dicarbonyls tend to be more reactive. For less reactive substrates, more forcing conditions, such as higher temperatures or a stronger acid catalyst, may be required.[3]
Q2: I am observing the formation of multiple products, including isomers. How can I improve the selectivity?
The formation of regioisomers is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[3]
-
Understanding the Mechanism: The reaction typically proceeds through a nucleophilic attack of the exocyclic amino group of the pyrazole on one of the carbonyl carbons, followed by cyclization and dehydration. The initial attack will preferentially occur at the more electrophilic carbonyl carbon of the dicarbonyl compound.
-
Controlling Regioselectivity: Fine-tuning reaction conditions such as temperature and the choice of catalyst can influence regioselectivity.[3] For example, a milder acid catalyst might favor the formation of one regioisomer over the other. The steric and electronic properties of the substituents on both the aminopyrazole and the dicarbonyl compound also play a significant role.[5]
-
Strategic Choice of Reagents: In some instances, using a symmetrical 1,3-dicarbonyl compound can circumvent the issue of regioselectivity altogether. When unsymmetrical reagents are necessary, a thorough understanding of the electronic effects of the substituents is key to predicting the major product.
Q3: My product is difficult to purify. What are the best practices for purification?
Purification of pyrazolo[1,5-a]pyrimidines can be challenging due to the presence of unreacted starting materials, side products, and isomers.
-
Recrystallization: This is often a viable method for obtaining highly pure product, especially for crystalline solids.[5] A careful selection of the solvent system is crucial for successful recrystallization.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying these compounds.[6] A systematic approach to solvent system selection, starting with a non-polar solvent and gradually increasing the polarity, is recommended. Common eluents include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[6][7]
-
Monitoring with TLC: Thin Layer Chromatography is an indispensable tool for monitoring the progress of the purification. It helps in identifying the fractions containing the desired product and assessing its purity.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to overcoming common hurdles in pyrazolo[1,5-a]pyrimidine synthesis.
Problem 1: Low Reaction Conversion
Symptoms: TLC analysis shows a significant amount of unreacted 3-aminopyrazole and/or 1,3-dicarbonyl compound even after prolonged reaction time.
Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Steps:
-
Verify Starting Material Purity: As a first step, re-characterize your 3-aminopyrazole and 1,3-dicarbonyl compound using techniques like NMR or LC-MS to ensure their purity.
-
Optimize Reaction Conditions:
-
Temperature: Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) and monitor the progress by TLC.
-
Catalyst: If using an acid catalyst like acetic acid, consider adding a catalytic amount of a stronger acid (e.g., H₂SO₄). Alternatively, for certain substrates, a base catalyst like piperidine might be more effective.[4]
-
-
Consider Microwave Synthesis: Microwave irradiation can significantly accelerate the reaction and improve yields, often succeeding where conventional heating fails.[1][3]
Problem 2: Formation of Multiple Products (Regioisomers and Side Products)
Symptoms: TLC or LC-MS analysis reveals the presence of multiple spots or peaks with the same mass, indicating the formation of isomers or other side products.
Workflow for Improving Selectivity:
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
optimization of Suzuki coupling with brominated pyrazolopyrimidines
An Application Scientist's Guide to Suzuki Coupling with Brominated Pyrazolopyrimidines
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions with brominated pyrazolopyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation with these important, yet often challenging, heterocyclic substrates.
Pyrazolopyrimidines are privileged scaffolds in drug discovery, but their electron-deficient nature and the presence of multiple nitrogen atoms can complicate standard Suzuki coupling protocols. Common issues include catalyst deactivation, low yields, and competing side reactions such as debromination. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance your success rate.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the Suzuki coupling of brominated pyrazolopyrimidines in a direct question-and-answer format.
Q1: My reaction shows low to no conversion of the starting material. What are the primary causes and how can I fix it?
Low or no product yield is the most common issue, often stemming from a deactivated catalytic system or suboptimal reaction conditions. A systematic check of your components and setup is the most effective approach.[1]
Potential Causes & Actionable Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| Inactive Catalyst | The active Pd(0) species is essential for oxidative addition, the first step in the catalytic cycle.[2][3] It is highly sensitive to oxygen, which can oxidize it to inactive Pd(II) or lead to the formation of palladium black.[4][5] Pre-catalysts may also fail to reduce to the active Pd(0) form. | • Use a fresh catalyst or a robust pre-catalyst. Buchwald G2, G3, or G4 pre-catalysts are designed for clean and efficient generation of the active Pd(0) species.[2] • Increase catalyst loading. If you suspect gradual deactivation, increasing the loading from 1-2 mol% to 5 mol% can sometimes drive the reaction to completion. • Ensure a rigorously inert atmosphere. This is the most critical factor. See Q2 for detailed degassing procedures. |
| Degraded Boronic Acid/Ester | Boronic acids, especially heteroaryl boronic acids, are susceptible to protodeborylation (hydrolysis), where the C-B bond is cleaved, rendering the nucleophile inert.[2][4] | • Use fresh, high-purity boronic acid. Check purity by NMR before use. • Switch to a more stable boronic ester. Pinacol esters or MIDA boronates are significantly more stable and less prone to degradation.[2][6] • Use a slight excess (1.2-1.5 equiv.) of the boron reagent to compensate for any minor degradation. |
| Incorrect Base | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[6] An inappropriate base (too weak, too strong, or poor solubility) can stall the reaction. | • Screen different bases. Start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄. For base-sensitive substrates, Cs₂CO₃ or organic bases might be better.[7] • Ensure the base is a fine, dry powder. Clumped or hydrated bases lead to poor reproducibility.[1] |
| Suboptimal Solvent/Temperature | The solvent must solubilize all reaction components and be stable at the required temperature. Insufficient temperature can lead to a sluggish reaction, while excessively high temperatures can cause catalyst or substrate decomposition. | • Choose an appropriate solvent. Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often with a small amount of water, are standard.[2] For pyrazolopyrimidines, a solvent screen is highly recommended.[8] • Gradually increase the temperature. Monitor reaction progress by TLC or LC-MS. Microwave heating can sometimes significantly improve yields and reduce reaction times.[9][10] |
Q2: I'm observing significant debromination of my pyrazolopyrimidine starting material. What causes this and how can it be prevented?
Debromination, the replacement of the bromine atom with hydrogen, is a major competing pathway, particularly with electron-deficient heterocycles.[11] In one study on a 3-bromo pyrazolo[1,5-a]pyrimidin-5-one, initial conditions led to 91% debromination.[8]
Scientific Explanation: After oxidative addition of the brominated pyrazolopyrimidine to Pd(0), the resulting Pd(II) complex is supposed to undergo transmetalation. However, it can instead react with a hydride source in the reaction mixture. Reductive elimination of the resulting aryl-hydrido-palladium complex yields the dehalogenated product and regenerates the Pd(0) catalyst.[2]
Primary Causes and Mitigation Strategies:
-
Hydride Source: Solvents (like alcohols if used as the main solvent), water, or even certain bases can act as hydride donors.
-
Ligand Choice: This is the most critical factor. Less electron-rich and sterically hindered ligands can favor the desired transmetalation over the undesired hydride capture. Conversely, highly electron-rich ligands can sometimes exacerbate the problem if other parameters are not optimized.
Troubleshooting Flowchart for Debromination ```dot graph TD { A[Start: Significant Debromination Observed] --> B{Analyze Ligand}; B --> C[Issue: Using simple PPh₃ or similar]; C --> D[Solution: Switch to a bulky, electron-rich biarylphosphine ligand like XPhos, SPhos, or RuPhos.]; D --> E[Rationale: These ligands promote faster reductive elimination of the desired product, outcompeting the debromination pathway.]; B --> F[Issue: Ligand choice seems appropriate (e.g., XPhos), but problem persists]; F --> G{Analyze Base & Solvent}; G --> H[Solution: Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃. Ensure solvent is anhydrous if possible, or minimize water content.]; H --> I[Rationale: Minimizes potential hydride sources in the reaction medium.];
}``` Caption: A logical workflow for troubleshooting debromination side reactions.
A study specifically on 3-bromo pyrazolo[1,5-a]pyrimidines found that using an XPhos-based catalyst system was crucial to avoid the debromination reaction.
[8]***
Q3: My main impurity is the homocoupled dimer of my boronic acid. Why does this happen and what can I do?
Boronic acid homocoupling produces a biaryl byproduct derived from the nucleophile, reducing the yield of the desired product and complicating purification.
[12]Mechanistic Insight: This side reaction can occur through two primary pathways:
-
Oxygen-Mediated: The presence of molecular oxygen can facilitate the homocoupling of two boronic acid molecules, often involving a Pd(II) species. 2[2][13]. Pd(II)-Mediated: If a Pd(II) pre-catalyst is used and its reduction to Pd(0) is inefficient, the remaining Pd(II) can react stoichiometrically with the boronic acid to produce the homocoupled product and Pd(0).
[14]Solutions:
-
Rigorous Degassing: The most critical step is to exclude oxygen from the reaction. Use standard Schlenk line techniques. A[15] common method is to subject the reaction mixture (solvents, substrate, base) to three vacuum-backfill cycles with an inert gas (Argon or Nitrogen) before adding the catalyst. A[5]lternatively, sparging the solvent with inert gas for 20-30 minutes can be effective. *[5] Use a Pd(0) Source: Employing a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly avoids the need for an in-situ reduction step, minimizing the presence of reactive Pd(II). *[2] Use a High-Quality Pre-catalyst: Modern pre-catalysts are designed for rapid and clean conversion to the active Pd(0) catalyst, which also helps suppress this side reaction.
Frequently Asked Questions (FAQs)
What is the best way to set up a Suzuki coupling reaction to ensure an inert atmosphere?
Proper setup is non-negotiable for a successful reaction. The active Pd(0) catalyst is highly sensitive to oxygen.
[1][4]Recommended Setup Protocol:
-
Glassware: Oven-dry all glassware (reaction flask, condenser, stir bar) and allow it to cool under a stream of nitrogen or in a desiccator. 2[15]. Add Solids: Add the brominated pyrazolopyrimidine, boronic acid/ester, and the powdered base to the cooled flask.
-
Seal and Purge: Seal the flask with a rubber septum and connect it to a Schlenk line or a manifold with an inert gas (Argon is preferred due to its density) and a vacuum pump.
-
Vacuum-Backfill Cycles: Evacuate the flask under vacuum for 1-2 minutes, then backfill with inert gas. Repeat this cycle three times to remove residual air and moisture.
-
Add Solvents: Add the degassed anhydrous solvents via syringe through the septum. T[15]o degas solvents, you can sparge them with an inert gas for 30 minutes prior to use.
-
Add Catalyst: With the flask under a positive pressure of inert gas, quickly add the palladium catalyst. If using a solution, add it via syringe.
-
Heating: Heat the reaction to the desired temperature under a positive pressure of inert gas (a balloon is often sufficient for small-scale reactions).
[5]#### How do I choose the right catalyst and ligand for a brominated pyrazolopyrimidine?
The electron-deficient nature of the pyrazolopyrimidine ring makes the C-Br bond more reactive towards oxidative addition. However, the nitrogen atoms can coordinate to the palladium center, potentially inhibiting catalysis. Therefore, the choice of ligand is critical.
Ligand Selection Principles: For challenging substrates like these, bulky and electron-rich phosphine ligands are generally the most effective. They accelerate the rate-limiting reductive elimination step and stabilize the catalytically active Pd(0) species.
Recommended Ligands for Screening:
| Ligand | Class | Key Advantages |
| XPhos | Biaryl Monophosphine | Excellent for heteroaryl couplings; often effective at reducing debromination. |
| SPhos | Biaryl Monophosphine | Broadly applicable, good for electron-deficient and sterically hindered substrates. |
| RuPhos | Biaryl Monophosphine | Highly active, often allows for lower reaction temperatures. |
| dppf | Ferrocenyl Diphosphine | A classic, robust ligand, but may be less effective for this specific substrate class than modern biarylphosphines. |
Catalyst System Visualization
Caption: Interplay of substrate, catalyst, and ligand in the Suzuki coupling.
Which base and solvent system should I start with?
A good starting point for screening is crucial. Based on literature for similar heterocyclic systems, the following conditions are recommended:
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄). Use 2-3 equivalents. They offer a good balance of strength and compatibility.
-
Solvent: 1,4-Dioxane or THF with 10-25% water (v/v). The water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
If these conditions fail, consider screening other options. A switch to a stronger base like Cesium Carbonate (Cs₂CO₃) or a different solvent system like DMF/water or Toluene/water may be beneficial.
[7]### Detailed Experimental Protocol: General Procedure
This protocol provides a validated starting point for the Suzuki coupling of a generic brominated pyrazolopyrimidine with an arylboronic acid.
Materials:
-
Brominated Pyrazolopyrimidine (1.0 equiv)
-
Arylboronic Acid (1.3 equiv)
-
XPhos Pd G3 Pre-catalyst (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane, anhydrous (to make a 0.1 M solution based on the limiting reagent)
-
Deionized Water (25% of the volume of dioxane)
Procedure:
-
Preparation: Add the brominated pyrazolopyrimidine (1.0 equiv), arylboronic acid (1.3 equiv), and K₃PO₄ (3.0 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Inerting: Seal the flask with a septum, and perform three vacuum-backfill cycles using Argon.
-
Solvent Addition: Degas the 1,4-dioxane and water by sparging with Argon for 20 minutes. Add the dioxane, followed by the water, to the flask via syringe.
-
Catalyst Addition: Under a positive flow of Argon, add the XPhos Pd G3 pre-catalyst to the flask.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 7[12]. Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
-
[12]### References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition, 47(26), 4849-4851. [Link]
-
de Souza, B. S., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(1), 843-851. [Link]
-
Ben-Hassine, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2969-2980. [Link]
-
Li, H., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(5), 603-607. [Link]
-
O'Reilly, R. K., et al. (2013). Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. RSC Advances, 3(44), 21333-21336. [Link]
-
ResearchGate. (2025). Suzuki–Miyaura coupling reaction of brominated... [Link]
-
Ben-Hassine, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2969-2980. [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Ali, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4998. [Link]
-
An, G., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 54. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
ResearchGate. (2025). Optimization of Suzuki-Miyaura coupling reaction (reactions carried out...). [Link]
-
Valdés, C., et al. (2011). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 16(12), 9888-9905. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6343-6353. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6343-6353. [Link]
-
Myers, A. G. (2007). The Suzuki Reaction. Harvard University. [Link]
-
Cernoia, A., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345-12356. [Link]
-
ResearchGate. (2025). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
Technical Support Center: Purification of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Welcome to the technical support center for the purification of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, and the introduction of a bromine atom provides a versatile synthetic handle for further functionalization, particularly in palladium-catalyzed cross-coupling reactions.[1][2]
However, the purification of this specific intermediate can present challenges, including the removal of non-brominated starting material, reaction by-products, and potential isomers. This document provides in-depth troubleshooting guides, validated protocols, and expert-driven FAQs to help you achieve high purity and yield in your experiments.
Section 1: Purification Workflow & Logic
A successful purification strategy relies on a logical workflow that systematically removes different classes of impurities. The following diagram outlines the recommended decision-making process, moving from the crude reaction mixture to the final, analytically pure compound.
Caption: A decision-making workflow for purifying 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the purification process in a problem-solution format. The causality behind each issue is explained to empower you to make informed decisions.
| Problem Observed | Potential Cause(s) | Recommended Solution & Rationale |
| Poor Separation on TLC/Column | 1. Incorrect Solvent System: The polarity of the eluent is too high, causing all spots to move with the solvent front, or too low, causing everything to remain at the baseline. 2. Co-eluting Impurities: The starting material (2,5,7-trimethylpyrazolo[1,5-a]pyrimidine) is only slightly less polar than the product. | 1. Systematic Solvent Screening: Start with a low-polarity system like 95:5 Hexane:Ethyl Acetate and gradually increase the ethyl acetate concentration. The goal is to achieve an Rf value of ~0.3 for the product on TLC. 2. Use a Gradient Elution: For column chromatography, a shallow gradient (e.g., 5% to 20% Ethyl Acetate in Hexane over 10-15 column volumes) is crucial. This allows the less polar starting material to elute completely before the brominated product begins to move, maximizing resolution.[1] |
| Product Fails to Crystallize | 1. Residual Solvent: Entrapped solvent (e.g., DMF, Ethyl Acetate) can inhibit lattice formation. 2. Persistent Impurities: Even small amounts of impurities can act as "crystal poisons." 3. Supersaturation Not Reached: Too much solvent was used for the amount of product. | 1. High Vacuum Drying: Dry the amorphous solid under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours to remove volatile solvents. 2. Re-purify: If impurities are visible by ¹H NMR or LC-MS, a second, careful column chromatography step may be necessary. 3. Solvent/Anti-Solvent Method: Dissolve the product in a minimum amount of a good solvent (e.g., Dichloromethane or Ethyl Acetate) and slowly add a poor solvent (e.g., Hexane or Pentane) until persistent cloudiness appears. Allow to stand, which often induces crystallization.[3] |
| Low Yield After Column Chromatography | 1. Product is Adsorbing Irreversibly to Silica: Highly basic nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silica gel. 2. Product Streaking: The compound may be streaking down the column, leading to broad fractions that are difficult to separate and combine cleanly. | 1. Deactivate Silica Gel: Pre-treat the silica gel by slurrying it in the starting eluent containing a small amount of triethylamine (~0.5-1%). This neutralizes the acidic sites on the silica, preventing strong adsorption of the basic product. 2. Ensure Proper Loading: Use a dry-loading technique. Dissolve the crude product in a minimal amount of a strong solvent (like DCM), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This results in a much sharper starting band. |
| Final Product is Colored (Yellow/Brown) | 1. High-Boiling Point Impurities: Colored impurities from the synthesis (e.g., from DMF or starting materials) may co-elute or remain. 2. Product Degradation: The compound may be sensitive to prolonged exposure to acidic silica gel or heat. | 1. Charcoal Treatment: During recrystallization, dissolve the product in the hot solvent and add a very small amount of activated charcoal. Swirl for a few minutes and then perform a hot filtration through a pad of Celite® to remove the charcoal and adsorbed impurities before allowing the solution to cool.[3] 2. Minimize Contact Time: Use flash chromatography with slightly increased pressure to speed up the separation. Avoid leaving the product on the column for extended periods. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a typical NBS bromination reaction?
A: The most common impurities are the unreacted starting material (2,5,7-trimethylpyrazolo[1,5-a]pyrimidine) and succinimide, the by-product from N-Bromosuccinimide (NBS). The starting material is less polar than your product. Succinimide is highly polar and can usually be removed with a simple aqueous wash during the work-up or will remain at the baseline of the TLC plate in typical hexane/ethyl acetate solvent systems.[4]
Q2: My crude ¹H NMR shows a clean conversion, but my yield is low after work-up and purification. Where could my product be going?
A: This often points to solubility issues during the work-up. 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, while soluble in organic solvents like EtOAc and DCM, may have some partial solubility in aqueous layers, especially if the pH is acidic, which can protonate the basic nitrogen atoms. During the work-up, ensure the aqueous layer is back-extracted at least once or twice with your organic solvent to recover any dissolved product.
Q3: Is recrystallization or column chromatography the better primary purification method?
A: For the initial purification from a crude reaction mixture, flash column chromatography is superior . It is a more robust technique for separating components with different polarities, such as the starting material and the brominated product.[1][4] Recrystallization is an excellent final purification step to remove trace impurities and obtain a high-purity, crystalline solid, assuming the product is already >90-95% pure.[5][6] Attempting to recrystallize a crude mixture with significant amounts of impurities often leads to co-precipitation or complete failure of crystallization.
Q4: What is a good starting solvent system for recrystallization?
A: A good starting point is a binary solvent system. Based on the polarity of similar heterocyclic compounds, try dissolving the compound in a minimal amount of a hot polar solvent in which it is soluble (like isopropanol, ethanol, or acetone) and then either letting it cool or adding a non-polar anti-solvent (like hexane or heptane) dropwise until turbidity is observed.[7] A dimethylformamide-water mixture has also been reported for crystallizing pyrazolo[1,5-a]pyrimidine derivatives.[5] Always start with a small amount of material to screen for optimal conditions.
Q5: How do I confirm that the bromine atom is at the C3 position and not elsewhere on the ring?
A: The definitive method is ¹H NMR spectroscopy . The pyrazolo[1,5-a]pyrimidine core has characteristic proton signals. In the 2,5,7-trimethyl substituted starting material, you would expect to see two aromatic protons (at C3 and C6). Upon successful bromination at the C3 position, the signal corresponding to the C3-H proton will disappear, and you will be left with only the C6-H proton signal, which will appear as a singlet. Further confirmation can be obtained from 2D NMR techniques like NOESY or by comparing the chemical shifts to literature values for similar structures.
Section 4: Standard Operating Protocols
These protocols are provided as a validated starting point. Adjustments may be necessary based on the scale of your reaction and the specific impurity profile.
Protocol 1: Flash Column Chromatography
-
Preparation:
-
Select a column of appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare the eluent. A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc). Based on TLC analysis, a gradient from 5% EtOAc in Hexane to 20% EtOAc in Hexane is often effective.
-
Wet-pack the column with the initial, low-polarity eluent (e.g., 5% EtOAc/Hexane).
-
-
Sample Loading:
-
Dissolve your crude product in a minimal volume of dichloromethane (DCM).
-
Add a small amount of silica gel (approx. 1-2x the weight of your crude product) to this solution.
-
Concentrate this slurry on a rotary evaporator until a free-flowing powder is obtained. This is your "dry-loaded" sample.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent (5% EtOAc/Hexane). This will wash out highly non-polar impurities and potentially the starting material.
-
Collect fractions and monitor them by TLC. A typical stain for these compounds is potassium permanganate.
-
Gradually increase the polarity of the eluent according to your planned gradient.
-
The product, 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, should elute after the less polar starting material.
-
-
Isolation:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Concentrate the combined fractions under reduced pressure to yield the purified product.
-
Protocol 2: Recrystallization from a Binary Solvent System
-
Solvent Selection:
-
Place a small amount of your purified (but perhaps amorphous or slightly impure) product in a test tube.
-
Add a few drops of a "good" solvent (e.g., Isopropanol) and heat to dissolve.
-
Slowly add a "poor" anti-solvent (e.g., Hexane) at the elevated temperature until the solution becomes faintly cloudy.
-
Add one or two more drops of the "good" solvent to redissolve the solid and make the solution clear again.
-
-
Bulk Recrystallization:
-
Transfer your bulk material to an Erlenmeyer flask and dissolve it in a minimal amount of the hot "good" solvent.
-
Perform the anti-solvent addition as determined in the screening step.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Wash the collected crystals with a small amount of the cold anti-solvent (Hexane) to remove any residual soluble impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
References
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. Benchchem.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- 3-BROMO-PYRAZOLO[1,5-A]PYRIMIDINE synthesis. ChemicalBook.
- 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis. chemicalbook.
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry: An In-depth Technical Guide. Benchchem.
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Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Yield of the Desired Pyrazolo[1,5-a]pyrimidine
Question: My reaction of a 3-aminopyrazole with a 1,3-dicarbonyl compound is giving a very low yield of the desired pyrazolo[1,5-a]pyrimidine. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in this condensation reaction are a common issue and can often be traced back to several key factors related to reaction kinetics and reactant stability.
Causality and Troubleshooting:
-
Sub-optimal Reaction Conditions: The choice of solvent and catalyst is critical. Acetic acid is a widely used solvent that also acts as a catalyst.[1] However, for less reactive substrates, the addition of a catalytic amount of a stronger acid, like sulfuric acid, might be necessary to accelerate the reaction.[1][2] Conversely, in some cases, a basic catalyst such as piperidine may be more effective.[1][3] It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid product degradation from prolonged reaction times or excessive heat.[1]
-
Reactivity of the 1,3-Dicarbonyl Compound: The inherent reactivity of the dicarbonyl compound plays a significant role. Dicarbonyls that readily enolize tend to be more reactive.[1] For less reactive dicarbonyl compounds, more forcing conditions such as higher temperatures may be required.[1]
-
Microwave-Assisted Synthesis: Consider employing microwave-assisted synthesis. This technique can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[1][2]
Workflow for Optimizing Reaction Yield:
Caption: Formation of regioisomers from unsymmetrical dicarbonyls.
Strategies for Controlling Regioselectivity:
-
Fine-Tuning Reaction Conditions: The regioselectivity can be influenced by adjusting the reaction conditions. [1]For example, using a milder acid catalyst or lower temperatures may favor the formation of one regioisomer over the other. [1]Careful optimization of these parameters is essential.
-
Exploiting Electronic Effects: The electronic properties of the substituents on both the aminopyrazole and the dicarbonyl compound can direct the regioselectivity. The more electrophilic carbonyl group of the dicarbonyl compound will preferentially react with the exocyclic amino group. [1]3. Choice of Dicarbonyl Equivalent: In some instances, using a dicarbonyl equivalent with a better leaving group on one of the "carbonyl" positions can provide excellent regiocontrol. Examples include β-enaminones, β-haloenones, and β-ketonitriles. [4] Experimental Protocol for Enhancing Regioselectivity:
| Parameter | Condition 1 (Kinetic Control) | Condition 2 (Thermodynamic Control) |
| Temperature | Low temperature (e.g., 0 °C to RT) | Elevated temperature (e.g., reflux) |
| Catalyst | Milder acid (e.g., acetic acid) | Stronger acid (e.g., H₂SO₄) or base |
| Reaction Time | Shorter, monitored by TLC | Longer, until equilibrium is reached |
| Expected Outcome | May favor the product of attack at the more sterically accessible carbonyl. | May favor the more thermodynamically stable regioisomer. |
Issue 3: Unexpected Product Formation - Pyrazole Ring Transformation
Question: My reaction has yielded a product that is not a pyrazolo[1,5-a]pyrimidine. Mass spectrometry and NMR suggest a different heterocyclic core. What could be happening?
Answer:
While less common, under certain conditions, the pyrazole ring itself can undergo transformations, leading to unexpected heterocyclic systems. One such documented transformation is the conversion of a pyrazole to a 1,2,4-triazole ring system. [5] Plausible Mechanism for Ring Transformation:
This type of side reaction is often promoted by specific reagents or harsh reaction conditions that can induce ring-opening and subsequent recyclization. For instance, the presence of strong nucleophiles or electrophiles could potentially initiate a cascade of reactions leading to the rearrangement of the pyrazole core.
Diagnostic Steps:
-
Thorough Structural Elucidation: Utilize a combination of 1D and 2D NMR spectroscopy (e.g., HMBC, HSQC, NOESY) and high-resolution mass spectrometry to definitively determine the structure of the unexpected product.
-
Review Reaction Components: Scrutinize all starting materials and reagents for impurities that might be catalyzing the side reaction.
-
Modify Reaction Conditions: Attempt the synthesis under milder conditions (lower temperature, shorter reaction time, less aggressive catalyst) to disfavor the higher activation energy pathway leading to the ring transformation.
Protocols for Key Experiments
Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol is a general starting point and may require optimization for specific substrates.
-
Reactant Mixture: In a round-bottom flask, dissolve the 3-aminopyrazole (1.0 eq.) and the 1,3-dicarbonyl compound (1.1 eq.) in glacial acetic acid (5-10 mL per mmol of aminopyrazole).
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC, usually 2-12 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: The resulting precipitate can be collected by filtration, washed with water, and dried. Alternatively, the aqueous layer can be extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Synthesis
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the 3-aminopyrazole (1.0 eq.), the 1,3-dicarbonyl compound (1.1 eq.), and a suitable solvent (e.g., ethanol, acetic acid).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a predetermined time (e.g., 10-30 minutes).
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
References
-
Al-dujaili, A. H., & Al-azzawi, A. M. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Terungwa, A. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Terungwa, A. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Singh, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Li, Z., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... ResearchGate. [Link]
-
ACS Omega. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Publications. [Link]
-
Gavrin, L. K., et al. (2007). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry. [Link]
-
Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]
-
Sławiński, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
El-Sayed, N. N. E., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Beilstein Journal of Organic Chemistry. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Institute. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]
-
ResearchGate. (2025). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]
-
Kaswan, P., & Kumar, A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
-
Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]
-
ResearchGate. (2010). Unexpected Pyrazole → 1,2,4Triazole Ring Transformation. ResearchGate. [Link]
-
ScienceDirect. (n.d.). Two-component reactions of 5-amino-pyrazole derivatives with 1,3-dicarbonyl compounds. ScienceDirect. [Link]
-
ResearchGate. (n.d.). Reduction reactions over the pyrazolo[1,5-a]pyrimidine derivatives (a)... ResearchGate. [Link]
- Prestat, G., et al. (n.d.).
-
ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]
-
ARKAT USA. (n.d.). Recent developments in aminopyrazole chemistry. ARKAT USA. [Link]
-
El-Faham, A., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]
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- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of Pyrazolo[1,5-a]pyrimidine Inhibitors
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] Its synthetic tractability and ability to form key hydrogen bond interactions within the ATP-binding site of kinases have made it a cornerstone of many drug discovery programs.[3][4] However, this same versatility can present a significant challenge: achieving high selectivity. Given the conserved nature of the ATP pocket across the human kinome, pyrazolo[1,5-a]pyrimidine-based compounds can often exhibit activity against multiple kinases, leading to off-target effects, toxicity, and a narrow therapeutic window.[5]
This technical guide is designed as a support center for research teams actively engaged in optimizing the selectivity of pyrazolo[1,5-a]pyrimidine inhibitors. Drawing from established principles and field-proven insights, we will address common experimental hurdles through a series of troubleshooting guides and frequently asked questions. Our focus is not just on the "what," but the "why"—providing the causal logic behind experimental design to empower your research and accelerate the development of safer, more effective therapeutics.
Section 1: Foundational Concepts & Frequently Asked Questions
This section addresses the fundamental questions researchers face when beginning to optimize a pyrazolo[1,5-a]pyrimidine lead compound.
Q1: We have a potent pyrazolo[1,5-a]pyrimidine hit, but a broad-panel kinase screen shows significant off-target activity. Where do we begin our optimization campaign?
A1: This is a common and excellent starting point. Broad off-target activity with a potent on-target hit indicates that the scaffold has good initial binding properties but requires refinement. The first step is to systematically dissect the structure-activity relationship (SAR) with a focus on selectivity.
Initial Strategy:
-
Analyze the Screening Data: Don't just look at the primary target. Identify the most potent off-targets. Are they from the same kinase family? Understanding the profile of the off-targets is crucial.
-
Establish a Selectivity-Focused Assay Cascade: Your primary screen should no longer be just for on-target potency. It must include key, representative off-targets. A minimal cascade should include:
-
Primary target (e.g., TrkA)
-
A closely related off-target (e.g., TrkB)
-
A structurally distinct but potently inhibited off-target (e.g., SRC or ABL kinase, common off-targets for ATP-competitive inhibitors).[6]
-
-
Leverage Computational Modeling: Before synthesizing new compounds, perform docking studies of your initial hit in the crystal structures of both your primary target and key off-targets. This can reveal subtle differences in the ATP binding pockets that can be exploited. Look for differences in the gatekeeper residue, the solvent-front region, and the back pocket.[4]
Q2: Why do our inhibitors show high potency in biochemical assays but weak activity in cell-based models?
A2: This discrepancy is a frequent and critical hurdle in drug discovery.[7] The transition from an isolated enzyme environment to a complex cellular milieu introduces multiple variables that can impact inhibitor efficacy.
Causality Checklist:
-
Cell Permeability: The pyrazolo[1,5-a]pyrimidine core is relatively rigid. Substituents greatly influence physicochemical properties. Poor permeability can prevent the compound from reaching its intracellular target.
-
High Intracellular ATP Concentration: Biochemical assays can be run at ATP concentrations near the Kₘ of the kinase. However, intracellular ATP levels are typically in the millimolar range, creating a highly competitive environment for ATP-competitive inhibitors.[8] A compound with a fast off-rate may be easily displaced.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Compound Stability: The inhibitor might be rapidly metabolized or degraded within the cell.[7]
-
Target Engagement: The kinase target may not be in an active conformation in your cell model, or the inhibitor may not be able to access it due to subcellular localization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for potency discrepancies.
Q3: What are the key structural "hotspots" on the pyrazolo[1,5-a]pyrimidine scaffold for modulating selectivity?
A3: SAR studies have revealed that specific positions on the pyrazolo[1,5-a]pyrimidine ring system are critical for tuning both potency and selectivity.[3] Modifications at these sites allow chemists to probe different sub-pockets of the ATP-binding site.
Caption: Key modification sites on the pyrazolo[1,5-a]pyrimidine scaffold.
A prime example comes from Trk inhibitors, where an amide bond at the C3 position and a difluorophenyl-substituted pyrrolidine at the C5 position significantly enhanced activity and influenced orientation to avoid steric hindrance.[3][9] Similarly, for PI3Kδ inhibitors, a morpholine group at C7 is crucial for interacting with the hinge region, while an indole at C5 can form additional hydrogen bonds to improve selectivity.[4]
Section 2: Troubleshooting Guides for Selectivity Enhancement
This section provides practical advice for specific experimental challenges in a question-and-answer format.
Problem 1: My lead compound inhibits SRC family kinases (SFKs) with high potency, but it also potently inhibits ABL kinase, leading to potential toxicity. How can I engineer selectivity for SFKs over ABL?
Background: This is a classic selectivity challenge. Both SRC and ABL are tyrosine kinases, and many inhibitors, like the promiscuous tool compound PP1, inhibit both.[6] Achieving selectivity requires exploiting subtle differences between their active sites.
Strategy: Iterative Design and Phenotypic Screening
-
Exploit the Gatekeeper Residue: The gatekeeper residue is a key determinant of inhibitor selectivity. SRC has a smaller gatekeeper (Thr338) compared to ABL (Thr315, using different numbering conventions but functionally similar). A bulkier substituent on your inhibitor can be designed to sterically clash with the ABL gatekeeper while being accommodated by SRC.
-
Focus on the N1 Position: As demonstrated in the development of the selective SRC inhibitor eCF506, modifying the N1 position of the pyrazolopyrimidine core was critical.[6] Attaching a 2-[4-(dimethylamino)-1-piperidyl]ethyl group at this position was found to be optimal for generating highly selective SFK inhibitors.[6]
-
Phenotypic Screening Bias: Rather than relying solely on biochemical assays, use a phenotypic screen (e.g., anti-proliferative activity in a SRC-dependent cancer cell line like MCF7) to guide SAR.[6] This biases the discovery process towards compounds with the desired cellular effect, which implicitly includes factors like cell permeability and target engagement.
Problem 2: We are developing AAK1 inhibitors for antiviral applications but are struggling with selectivity against the closely related kinase BIKE.
Background: AAK1 and BIKE share high sequence homology in their kinase domains, making the development of selective inhibitors extremely challenging.[10][11] This is a scenario where traditional SAR may be insufficient.
Strategy: Macrocyclization to Constrain Conformation
-
Rationale: Linear, flexible molecules can adopt multiple conformations, allowing them to fit into the active sites of several kinases. Macrocyclization pre-organizes the inhibitor into a more rigid conformation.[10] This conformational rigidity can reduce the entropic penalty of binding and can be tailored to fit the specific topology of the AAK1 active site while being incompatible with the BIKE active site.
-
Design Principles:
-
Start with a potent, non-selective linear inhibitor (e.g., the acyclic AAK1 inhibitor LP-935509).[11]
-
Identify two points on the molecule that can be tethered together without disrupting key hinge-binding interactions.
-
Synthesize a library of macrocycles with varying linker lengths and compositions.
-
-
Outcome: This approach has been successfully used to develop macrocyclic pyrazolo[1,5-a]pyrimidine inhibitors with improved selectivity for AAK1 over BIKE, demonstrating that constraining the molecule's geometry is a powerful tool for enhancing selectivity between highly homologous targets.[10][11]
Section 3: Key Experimental Protocols
To ensure data integrity and reproducibility, rigorous and well-controlled experimental protocols are essential.
Protocol 1: Kinase Selectivity Profiling via Differential Scanning Fluorimetry (DSF)
Principle: DSF, or Thermal Shift Assay, measures the change in a protein's thermal denaturation temperature (Tₘ) upon ligand binding. A potent binder will stabilize the protein, resulting in a positive shift in Tₘ. It is a rapid, cost-effective method for screening inhibitor binding across many kinases without needing a functional activity assay.[12][13]
Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of your pyrazolo[1,5-a]pyrimidine inhibitor in 100% DMSO.
-
Prepare a working buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).
-
Prepare a panel of purified recombinant kinases at a final concentration of 2 µM in the working buffer.
-
Prepare a fluorescent dye (e.g., SYPRO Orange) at a 5000x stock concentration. Dilute to 20x working stock in working buffer.
-
-
Assay Plate Setup (384-well format):
-
In each well, add 10 µL of the 2 µM kinase solution.
-
Add 20 nL of your inhibitor stock solution or DMSO (for control) using an acoustic dispenser. This results in a final inhibitor concentration of 20 µM.
-
Add 10 µL of the 20x dye working stock to each well. The final volume is 20 µL, with 1 µM kinase, 10 µM inhibitor, and 10x dye.
-
Controls:
-
No-ligand control: Kinase + Dye + DMSO.
-
Positive control: Kinase + Dye + a known inhibitor for that kinase.
-
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.05 °C/sec.
-
Monitor fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The Tₘ is the midpoint of the unfolding transition, typically found by calculating the peak of the first derivative.
-
Calculate the thermal shift (ΔTₘ) = Tₘ (inhibitor) - Tₘ (DMSO control).
-
A significant ΔTₘ (e.g., > 2 °C) indicates a direct binding interaction. By comparing the ΔTₘ across the kinase panel, you can rapidly assess the selectivity profile.
-
| Parameter | Differential Scanning Fluorimetry (DSF) | Biochemical Activity Assay (e.g., Radiometric) | Cellular Target Engagement (e.g., CETSA) |
| Principle | Ligand-induced protein stabilization | Measures inhibition of substrate phosphorylation | Ligand-induced thermal stabilization in cell lysate |
| Data Output | Binding (ΔTₘ) | Functional Inhibition (IC₅₀) | Target Engagement (Stabilization) |
| Throughput | High | Medium to High | Low to Medium |
| ATP Requirement | No | Yes (ATP-competitive) | No |
| Physiological Relevance | Low (purified protein) | Low (biochemical buffer) | High (cellular context) |
| Reference | [12][13] | [8] | [7] |
| Caption: Comparison of common selectivity profiling techniques. |
Section 4: Advanced Strategies & Outlook
As projects mature, more sophisticated approaches may be required to achieve the desired level of selectivity.
Q: When should our team consider pursuing an allosteric inhibition strategy?
A: The decision to pivot from an ATP-competitive to an allosteric strategy is a significant one, typically driven by persistent challenges with selectivity or the emergence of resistance mutations in the ATP-binding site.
Rationale for Allosteric Inhibition: Allosteric sites are structurally distinct from the highly conserved ATP-binding pocket.[14] As a result, allosteric modulators often exhibit much higher selectivity and can inhibit kinases that are resistant to ATP-competitive drugs.[14] The pyrazolo[1,5-a]pyrimidine scaffold, while typically used for ATP-competitive inhibitors, has also been successfully employed in the development of allosteric modulators, highlighting its versatility.[14]
Consider transitioning if:
-
You have exhausted SAR efforts at the ATP site and cannot overcome off-target liabilities.
-
Your target kinase has a known or predicted allosteric pocket.
-
You need to overcome resistance mutations that affect the ATP-binding pocket.
Future Directions: The field continues to evolve, with new synthetic methods enabling greater diversification of the pyrazolo[1,5-a]pyrimidine scaffold.[1] The integration of computational methods, such as free energy perturbation (FEP) and machine learning, with traditional medicinal chemistry will further refine our ability to predict and design selectivity.[15] By combining these advanced tools with the robust experimental and troubleshooting frameworks outlined in this guide, researchers can more effectively navigate the challenges of kinase inhibitor design and unlock the full therapeutic potential of the pyrazolo[1,5-a]pyrimidine class of molecules.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed.
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Technical Support Center: Best Practices for Kinase Inhibitor Experiments. BenchChem.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
- A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administr
- 3 Overlooked Factors About Kinases in Drug Discovery. The Daily Scientist.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Springer.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Technical Support Center: Troubleshooting Unexpected Results with TIM-3 Inhibitors. BenchChem.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Advances in Application of Pyrazolo[1,5-a]pyrimidine as Privileged Scaffold in Allosteric Modulators. Chinese Journal of Pharmaceuticals.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
- Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv.
- Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. PubMed.
- Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Tre
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Technical Support Center: Navigating the Complex Reactivity of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Welcome to the technical support center for 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic scaffold. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its unique electronic nature, arising from the fusion of an electron-rich pyrazole ring and an electron-deficient pyrimidine ring, imparts it with significant biological activity but also leads to complex and sometimes unexpected chemical reactivity.[3]
This document moves beyond standard reaction protocols to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the unforeseen transformations of the 3-bromo derivative. Our goal is to equip you with the mechanistic understanding and practical solutions needed to navigate these challenges and achieve your synthetic objectives.
Troubleshooting Guide: Unexpected Experimental Outcomes
This section addresses specific, common problems encountered during the chemical modification of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine. Each entry is structured as a problem-and-solution, explaining the underlying chemical principles and providing actionable protocols.
Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) is failing. The primary product is the simple debrominated starting material, 5,7-dimethylpyrazolo[1,5-a]pyrimidine. What is causing this, and how can I favor the desired C-C bond formation?
Answer:
This is a frequent and frustrating side reaction in cross-coupling chemistry, particularly with electron-rich or sterically hindered heterocyclic halides. The formation of the debrominated (or hydro-dehalogenated) product stems from competing pathways within the catalytic cycle that outpace the desired transmetalation and reductive elimination steps.
Causality: The Mechanism of Debromination
The debromination of your substrate during a Suzuki-Miyaura coupling is not a simple decomposition. It is an active, palladium-catalyzed process. After the initial oxidative addition of your 3-bromo-pyrazolo[1,5-a]pyrimidine to the Pd(0) catalyst, the resulting Pd(II)-aryl intermediate can be diverted from the productive cycle in several ways:
-
Protonolysis: The intermediate can be cleaved by trace amounts of water, alcohols, or even acidic protons from other reaction components, especially at elevated temperatures.
-
Reaction with Base/Solvent: The base or solvent can act as a hydride source, leading to the unwanted product.
-
β-Hydride Elimination from Boronic Acid: If the boronic acid or its boronate complex contains β-hydrogens, they can be transferred to the palladium center, which then reductively eliminates the debrominated product.
A study on a similar substrate, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, showed that with a standard catalyst like PdCl₂(PPh₃)₂, the debrominated product was the major component (91%), with only 9% of the desired coupled product being formed.
Troubleshooting & Optimization Strategy
The key to overcoming debromination is to select reaction conditions that accelerate the rate of transmetalation relative to the side reactions.
Recommended Actions:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts are often inefficient. The use of bulky, electron-rich phosphine ligands is paramount. These ligands stabilize the Pd(0) state, promote rapid oxidative addition, and create a sterically hindered environment around the palladium center that facilitates reductive elimination. The use of a pre-formed catalyst system like XPhosPdG2 with the addition of free XPhos ligand has been shown to be highly effective in suppressing debromination for this class of compounds.[4]
-
Choice of Base and Solvent: Use anhydrous solvents and carefully select your base. While strong aqueous bases like K₂CO₃ or Cs₂CO₃ are common, they can be a source of protons. Consider using a non-aqueous base like K₃PO₄ or an organic base.
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Temperature Control: While heating is often necessary, excessive temperatures can promote decomposition and side reactions. If possible, run reactions at the lowest effective temperature. Microwave-assisted heating can sometimes provide rapid, localized heating that favors the desired pathway over slower decomposition routes.[4]
Data Summary: Effect of Reaction Conditions on Suzuki-Miyaura Coupling
The following table, adapted from literature data on a related pyrazolo[1,5-a]pyrimidine system, illustrates the dramatic impact of catalyst and ligand choice on product distribution.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (Desired Product) | Yield (Debrominated) |
| PdCl₂(PPh₃)₂ (5) | None | Na₂CO₃ (2) | Dioxane | 110 | 9% | 91% |
| Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2) | Dioxane/H₂O | 110 | 41% | 59% |
| XPhosPdG2 (5) | XPhos (5) | K₃PO₄ (2) | Dioxane | 110 | 95% | <5% |
Optimized Protocol: Suzuki-Miyaura Coupling to Minimize Debromination
This protocol is based on the successful conditions reported for a closely related substrate.[4]
-
Materials:
-
3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 catalyst (0.05 equiv)
-
XPhos ligand (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv, finely ground and dried)
-
Anhydrous 1,4-dioxane
-
-
Setup:
-
To an oven-dried reaction vessel (e.g., microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine, arylboronic acid, K₃PO₄, XPhos Pd G2, and XPhos ligand.
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous dioxane via syringe.
-
-
Reaction:
-
Seal the vessel and place it in a preheated oil bath at 110 °C (or use a microwave reactor with a set temperature of 110 °C).
-
Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired 3-aryl-5,7-dimethylpyrazolo[1,5-a]pyrimidine.
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Question 2: I am trying to perform a lithium-halogen exchange using n-butyllithium (n-BuLi) at low temperature, followed by quenching with an electrophile. Instead of the expected 3-substituted product, I am getting a complex mixture, including products substituted at the methyl groups. What is happening?
Answer:
This outcome highlights the multiple reactive sites present in 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine when exposed to a strong, non-selective organometallic base like n-BuLi. While lithium-halogen exchange is a powerful tool, its success depends on it being significantly faster than competing deprotonation events.
Causality: Competing Reaction Centers
The reaction of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine with n-BuLi does not proceed cleanly via a single pathway. Research has shown that this substrate has several reaction centers that can be attacked by the strong base.[5]
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Desired Pathway (Lithium-Halogen Exchange): The intended reaction where the butyl group of n-BuLi exchanges with the bromine atom at the C3 position to form a 3-lithiated intermediate. This is often rapid at low temperatures.
-
Competing Deprotonation (Acidic Protons): The methyl groups at the C5 and C7 positions are benzylic-like and possess acidic protons. n-BuLi is a strong enough base to deprotonate these positions, generating carbanionic species. These carbanions can then react with an electrophile, leading to side products functionalized on the methyl groups.
-
Nucleophilic Addition: The pyrimidine ring is electron-deficient and can be susceptible to direct nucleophilic addition by n-BuLi, although this is generally less favored than the other two pathways.
The final product mixture is a result of the competition between these pathways. The relative rates depend on temperature, solvent, and the specific electrophile used.[5]
Troubleshooting & Mitigation Strategy
To favor the lithium-halogen exchange, you must use conditions that kinetically favor this process over deprotonation.
Recommended Actions:
-
Use a More Hindered Base: Consider switching from n-BuLi to s-BuLi or t-BuLi. These bases are more sterically hindered, which can disfavor the deprotonation of the methyl groups while still efficiently participating in the lithium-halogen exchange at the more accessible C3-bromo position.
-
Extremely Low Temperatures: Perform the reaction at the lowest possible temperature, typically -78 °C (dry ice/acetone bath) or even -100 °C (liquid N₂/diethyl ether slush bath). Deprotonation reactions often have a higher activation energy than Li-Br exchange.
-
Transmetalation: An alternative strategy is to form a different organometallic species. For example, you can first perform the Li-Br exchange with n-BuLi at -78 °C and then add a solution of ZnCl₂ or MgBr₂·OEt₂ to transmetalate the reactive lithio species to a less reactive and more selective organozinc or Grignard reagent before adding the electrophile.
-
Alternative Methodologies: If the above methods fail, consider abandoning the organolithium route in favor of metal-catalyzed cross-coupling reactions (like Suzuki, Stille, or Negishi), which are specifically designed for C-C bond formation at halogenated sites and do not involve strong, non-selective bases.[6]
Visualizing Competing Pathways with n-BuLi
Caption: Competing reaction pathways for 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine with n-BuLi.
Frequently Asked Questions (FAQs)
Q: What is the general hierarchy of reactivity for the 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine scaffold?
A: The scaffold has a distinct electronic and steric profile.
-
C3 Position: The bromine at C3 makes this position the primary site for metal-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, etc.).[4] The C-Br bond is activated for oxidative addition.
-
C5 and C7 Positions: These positions on the pyrimidine ring are electron-deficient and are the most likely sites for nucleophilic aromatic substitution (SₙAr), especially if a leaving group is present.[1] The methyl groups here also provide sites for potential deprotonation by very strong bases.[5]
-
Pyrazole Ring (C2): The pyrazole part of the fused system is generally more electron-rich and less susceptible to nucleophilic attack. Electrophilic substitution is more common on the pyrazole ring, but the C3 position is already blocked by bromine.[7]
Q: How stable is the C3-Br bond to common laboratory reagents?
A: The C3-Br bond is a typical aryl bromide bond and is quite robust under many conditions. It is stable to most mild acids and bases, oxidizing agents (like MnO₂), and reducing agents (like NaBH₄) that target other functional groups.[8] However, it is susceptible to cleavage under specific conditions:
-
Strong Bases: As discussed, very strong bases like n-BuLi can induce lithium-halogen exchange.[5]
-
Reductive Palladium Catalysis: As seen in the troubleshooting guide, Pd(0) catalysts in the presence of a hydride source can catalytically cleave the C-Br bond.
-
Harsh Hydrazinolysis: Some heterocyclic systems can undergo ring transformation or dehalogenation when heated with hydrazine, although this is a more drastic and less predictable transformation.[9]
Q: Are there alternative, milder ways to introduce substituents at the C3 position?
A: Yes. If direct substitution via cross-coupling or organometallic intermediates is proving problematic, you can consider building the ring with the desired C3 substituent already in place. The most common synthetic route to the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[2][10] By starting with a 3-substituted-5-aminopyrazole, you can incorporate the desired functionality from the beginning, avoiding the potentially problematic post-functionalization of the C3-bromo group.
Visualizing a Standard Synthetic Workflow
Caption: A typical synthetic and functionalization workflow for pyrazolo[1,5-a]pyrimidines.
References
-
Unexpected transformations of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine in reactions with BunLi. ResearchGate. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine with (a) the constituent rings and (b) the modified periphery in accordance with the retrosynthetic analysis. ResearchGate. Available at: [Link]
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. Available at: [Link]
-
Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. Available at: [Link]
-
Synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. PubMed. Available at: [Link]
-
(PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. Available at: [Link]
-
3-Halo-5,7-dimethylpyrazolo [1,5-a]pyrimidines, a Nonbenzodiazepinoid Class of Antianxiety Agents Devoid of Potentiation of Central Nervous System Depressant Effects of Ethanol or Barbiturates. PubMed. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. Available at: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Conditions for Pyrazolo[1,5-a]pyrimidine Functionalization
Welcome to the technical support center for the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. As a privileged core in numerous bioactive compounds, precise control over its functionalization is paramount.[1][2] This resource provides in-depth, field-tested insights into common experimental challenges, presented in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Section 1: Core Synthesis via Cyclocondensation
The foundational step for many projects is the construction of the pyrazolo[1,5-a]pyrimidine ring system itself. The most common and robust method involves the cyclocondensation of a 3-aminopyrazole with a 1,3-biselectrophilic compound, such as a β-dicarbonyl or its equivalent.[1][3] While seemingly straightforward, this reaction is prone to issues that can impact yield, purity, and even the final regioisomeric outcome.
Frequently Asked Questions & Troubleshooting
Question 1: My cyclocondensation reaction is giving a very low yield. What are the primary factors to investigate?
Answer: Low yields in this condensation reaction typically stem from three main areas: reaction conditions, reactant stability, or the inherent reactivity of the chosen 1,3-dicarbonyl compound.
-
Causality of Reaction Conditions: The choice of solvent and catalyst is critical. Acetic acid is a common solvent that also serves as an acid catalyst.[4] For sluggish reactions, adding a stronger acid catalyst like a catalytic amount of sulfuric acid can be beneficial. Conversely, in some cases, a basic catalyst like piperidine may be required.[4] Temperature is another key parameter; if the reaction is slow at a lower temperature, cautiously increasing the heat or extending the reaction time is a logical step.[4] Always monitor the reaction's progress by Thin Layer Chromatography (TLC) to avoid decomposition from excessive heat or prolonged reaction times.
-
Reactivity of the 1,3-Dicarbonyl: The structure of the dicarbonyl partner significantly influences its reactivity. Substrates that can readily enolize tend to be more reactive.[4] If you are using a less reactive dicarbonyl, such as certain arylketoesters where the carbonyl group has lower electrophilicity, you may need to employ more forceful conditions like higher temperatures or a stronger acid catalyst to drive the reaction to completion.[1][4]
-
Microwave-Assisted Synthesis: For particularly challenging substrates, consider microwave-assisted synthesis. This technique can dramatically reduce reaction times and improve yields by efficiently overcoming activation energy barriers.[4][5]
Question 2: I'm using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of regioisomers. How can I control the regioselectivity?
Answer: This is a classic challenge in pyrazolo[1,5-a]pyrimidine synthesis. The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons in your dicarbonyl compound and the nucleophilicity of the aminopyrazole's exocyclic and endocyclic nitrogen atoms.
The generally accepted mechanism involves the initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons. The more electrophilic (i.e., less sterically hindered or attached to a more electron-withdrawing group) carbonyl will typically react first. This is followed by an intramolecular cyclization and dehydration to form the pyrimidine ring.
Strategies for Controlling Regioselectivity:
-
Exploit Electronic Differences: If your dicarbonyl has one ketone and one ester, the ketone is generally more electrophilic and will react preferentially. Similarly, a ketone adjacent to an electron-withdrawing group will be more reactive.
-
Fine-Tune Reaction Conditions: Modifying the reaction conditions can sometimes favor one isomer over another. For instance, using a milder acid catalyst or lower temperatures might enhance the kinetic selectivity, favoring the attack at the more reactive carbonyl.[4]
-
Strategic Choice of Starting Materials: The substituents on both the aminopyrazole and the dicarbonyl compound influence the electronic properties and, consequently, the regioselectivity of the reaction.[5] In some cases, it may be more efficient to use a symmetrical dicarbonyl to avoid isomeric mixtures altogether, and then introduce the desired asymmetry in a later step.
Workflow for Optimizing Cyclocondensation
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Pyrazolo[1,5-a]pyrimidine Derivatives
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are navigating the significant, yet surmountable, challenge of poor aqueous solubility often associated with this important heterocyclic scaffold. Our goal is to provide you with a logical framework, actionable protocols, and troubleshooting advice to help you advance your research and development programs.
Introduction: The Solubility Challenge
The pyrazolo[1,a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. However, its planar, aromatic, and often rigid nature frequently leads to high crystal lattice energy and low aqueous solubility. This can severely hamper drug discovery and development, leading to issues such as underestimated biological activity, poor oral bioavailability, and challenges in developing intravenous formulations. This guide provides a systematic approach to addressing these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: My newly synthesized pyrazolo[1,5-a]pyrimidine derivative shows less than 1 µg/mL solubility in aqueous buffer. What is my first step?
Your first step is to accurately characterize the problem by performing a systematic solubility assessment. It's crucial to distinguish between kinetic and thermodynamic solubility, as they inform different stages of your research.
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Kinetic Solubility: This is typically measured early in discovery. It reflects the solubility of a compound from a concentrated stock solution (usually in DMSO) when diluted into an aqueous buffer. It's relevant for in vitro screening assays where precipitation can lead to false-negative results.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the solid crystalline material in a buffer. It is a more critical parameter for predicting in vivo absorption and guiding formulation development.
Recommendation: Start with a simple kinetic solubility assay. If your compound precipitates in your assay media, your biological data may be unreliable. Subsequently, perform a thermodynamic solubility measurement to understand the baseline for formulation efforts.
Q2: I'm observing compound precipitation when I dilute my DMSO stock into aqueous media for my in vitro assays. How can I prevent this?
This is a classic kinetic solubility problem. The abrupt change in solvent environment causes the compound to crash out. Here are several strategies to mitigate this, ordered from simplest to most complex:
-
Lower the DMSO Concentration: Reduce the final concentration of DMSO in your assay to below 1%, or ideally below 0.5%. While this may require a more concentrated initial stock, it can sometimes be sufficient to keep the compound in solution.
-
Incorporate a Surfactant: Including a small amount of a non-ionic surfactant like Polysorbate 80 (Tween 80) or Polysorbate 20 in the assay buffer can help maintain solubility. Start with a concentration of 0.01% to 0.1% (w/v).
-
Use a Different Stock Solvent: While DMSO is common, other water-miscible organic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) might offer different solubility characteristics upon dilution.
-
Pre-complex with Cyclodextrins: If your compound is a suitable guest molecule, pre-incubating your DMSO stock with a solution of a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can create a soluble inclusion complex before dilution into the final assay plate.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This section provides a structured workflow for tackling a poorly soluble pyrazolo[1,5-a]pyrimidine derivative. The choice of strategy depends on the stage of your project (e.g., early discovery vs. preclinical development).
Step 1: Medicinal Chemistry Approaches (Lead Optimization Phase)
If you are in the lead optimization stage, modifying the core structure is the most fundamental way to improve intrinsic solubility. The high planarity of the pyrazolo[1,5-a]pyrimidine scaffold often contributes to strong crystal packing, which in turn lowers solubility.[1][2]
-
Strategy 1: Disrupt Planarity and Symmetry. Introducing substituents that force the molecule out of a planar conformation can disrupt crystal lattice energy.[1][2]
-
Action: Introduce bulky or conformationally flexible groups. A study on pyrazolyl-pyrimidinone inhibitors found that replacing a rigid amide linker with a more flexible amine linker helped disrupt planarity and significantly improved aqueous solubility.[1]
-
-
Strategy 2: Introduce Ionizable or Polar Groups. Adding groups that can be protonated or deprotonated at physiological pH, or that can participate in hydrogen bonding, is a classic and effective strategy.
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Action: Incorporate basic amines (e.g., piperazine, morpholine) or acidic groups. For a series of KDR kinase inhibitors, adding a basic side-chain to the 6-aryl ring of the pyrazolo[1,5-a]pyrimidine core markedly improved physical properties and pharmacokinetics.[3] Similarly, introducing a 4-pyridinonyl substituent also enhanced solubility and cellular activity.[3]
-
Caption: Medicinal chemistry decision workflow for improving intrinsic solubility.
Step 2: Formulation Approaches (Preclinical Phase)
When the core molecule is fixed, formulation strategies are employed to enhance the apparent solubility and dissolution rate.
-
Strategy 1: Co-solvents and Surfactants. This is often the first and simplest formulation approach for both in vitro and in vivo studies.
-
Action: Screen a panel of pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Solutol HS 15) and surfactants (e.g., Tween 80, Cremophor EL). This can create a more favorable environment for the drug molecule, preventing precipitation.
-
-
Strategy 2: Cyclodextrin Complexation. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4][5][6] They can encapsulate poorly soluble drugs, forming an inclusion complex that has significantly higher aqueous solubility.[4][5][6]
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Action: Screen different types of cyclodextrins, with hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) being the most common choices for parenteral formulations due to their high water solubility and safety profiles.[]
-
-
Strategy 3: Amorphous Solid Dispersions (ASDs). This is an advanced strategy for oral formulations. By dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix, the energy barrier of crystal lattice dissolution is eliminated.[8][9][10]
Caption: Cyclodextrin encapsulates a hydrophobic drug, presenting a hydrophilic exterior to the solvent.
| Strategy | Principle | Advantages | Disadvantages | Best For |
| Co-solvents | Increases solubility by reducing solvent polarity. | Simple to prepare; suitable for early in vivo studies. | Risk of precipitation upon dilution; potential for vehicle toxicity. | Rapid screening, IV formulations. |
| Cyclodextrins | Encapsulates the drug in a soluble host-guest complex.[] | Significant solubility increase; can improve stability.[4][5] | Requires specific molecular fit; potential for nephrotoxicity with some CDs. | IV and oral formulations. |
| Amorphous Solid Dispersions (ASDs) | Stabilizes the drug in a high-energy amorphous state.[8][12] | Can achieve supersaturation and large bioavailability gains.[10] | Complex manufacturing (spray drying, HME); physical stability concerns (recrystallization).[9] | Oral solid dosage forms. |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound, a critical parameter for formulation and preclinical development.[13][14]
Materials:
-
Test compound (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or other suitable organic solvent
-
2 mL glass vials
-
Orbital shaker with temperature control (set to 25°C)
-
0.45 µm syringe filters (PTFE or other compatible material)
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of the solid compound (e.g., 1-2 mg) to a 2 mL glass vial. The goal is to have undissolved solid remaining at the end of the experiment.
-
Add 1 mL of PBS (pH 7.4) to the vial.
-
Seal the vial and place it on an orbital shaker at 25°C.
-
Shake the vials for 24-48 hours to ensure equilibrium is reached. A shorter 4-hour time point can also be included for comparison.[13]
-
After incubation, visually inspect the vials to confirm that excess solid is still present.
-
Allow the vials to stand for 30 minutes for solids to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved particles.
-
Dilute the filtered supernatant with a suitable solvent (e.g., 1:1 ACN/water) to a concentration within the linear range of your analytical method.
-
Prepare a standard curve of the test compound in the same diluent.
-
Quantify the concentration of the diluted supernatant using a validated HPLC-UV method against the standard curve.
-
Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.
References
-
Al-Ghazali, M., & Al-Hamidi, H. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Vasudha, B., & Venkateswarlu, K. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. [Link]
-
Silberberg, M. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
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Tiwari, R., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Institutes of Health. [Link]
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Thomas, A. (2020, November 3). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]
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Lee, H., et al. (2023). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. PubMed. [Link]
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Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
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Szymańska, E., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]
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Validation & Comparative
A Comparative Guide to the Bioactivity of Pyrazolo[1,5-a]pyrimidine Compounds as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in oncology, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure.[1] Its resemblance to the adenine base in DNA allows it to effectively interact with the ATP-binding sites of numerous protein kinases, making it a fertile ground for the development of targeted therapies.[1] This guide provides an in-depth validation of the bioactivity of a representative pyrazolo[1,5-a]pyrimidine compound, herein designated as Compound X , a potent inhibitor of Pim-1 kinase. We will objectively compare its performance with a first-generation inhibitor, SGI-1776, and provide the supporting experimental data and protocols necessary for its validation.
The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and apoptosis.[2][3] Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for therapeutic intervention.[2][4]
Mechanism of Action: Targeting the Pim-1 Signaling Pathway
Pyrazolo[1,5-a]pyrimidine-based inhibitors, including our representative Compound X, typically function as ATP-competitive inhibitors.[5] By occupying the ATP-binding pocket of the Pim-1 kinase, they prevent the phosphorylation of its downstream substrates. A key substrate of Pim-1 is the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by Pim-1 leads to its inactivation and sequestration, thereby promoting cell survival. Inhibition of Pim-1 by compounds like Compound X prevents BAD phosphorylation, leading to the induction of apoptosis in cancer cells.[2][6]
Caption: The Pim-1 signaling pathway and the inhibitory action of Compound X.
Experimental Validation of Bioactivity: A Step-by-Step Guide
To rigorously validate the bioactivity of a novel pyrazolo[1,5-a]pyrimidine inhibitor like Compound X, a series of in vitro assays are essential. These protocols are designed to be self-validating, with clear positive and negative controls.
Workflow for Bioactivity Validation
Caption: A typical workflow for validating the bioactivity of a kinase inhibitor.
In Vitro Pim-1 Kinase Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of Pim-1.
-
Principle: A radiometric assay using a peptide substrate and [γ-³³P]ATP. The amount of ³³P incorporated into the substrate is quantified as a measure of kinase activity.
-
Protocol:
-
Prepare a reaction mixture containing recombinant human Pim-1 enzyme, a specific peptide substrate (e.g., a derivative of BAD), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and spot the mixture onto a phosphocellulose filter mat.
-
Wash the filter mat to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the compound on the viability and proliferation of cancer cells that overexpress Pim-1.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Protocol:
-
Seed cancer cells (e.g., K562, a human chronic myeloid leukemia cell line) in a 96-well plate and allow them to adhere overnight.[7]
-
Treat the cells with the test compound at a range of concentrations for a specified period (e.g., 48-72 hours).[8]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to a DMSO-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
Western Blot Analysis for Phospho-BAD
This assay confirms the mechanism of action by measuring the inhibition of Pim-1 activity within the cell.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. In this case, we use an antibody specific to the phosphorylated form of BAD to assess Pim-1 activity.
-
Protocol:
-
Treat cancer cells with the test compound at effective concentrations (e.g., near the GI50 value) for a suitable duration.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-BAD.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP - horseradish peroxidase).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Re-probe the membrane with an antibody for total BAD and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the reduction in BAD phosphorylation.
-
Comparative Performance Analysis
The following table summarizes the bioactivity data for our representative pyrazolo[1,5-a]pyrimidine, Compound X, in comparison to the first-generation Pim-1 inhibitor, SGI-1776. The data presented is a synthesis of representative values found in the literature for highly potent pyrazolo[1,5-a]pyrimidine Pim-1 inhibitors.[2][6]
| Parameter | Compound X (Representative Pyrazolo[1,5-a]pyrimidine) | SGI-1776 (First-Generation Inhibitor) |
| Pim-1 Kinase IC50 | ~5-50 nM | ~7 nM |
| Cellular Antiproliferative Activity (GI50) | Sub-micromolar in sensitive cell lines | Micromolar in various cell lines |
| Mechanism of Action | Inhibition of BAD phosphorylation in cells | Inhibition of Pim-1 substrates |
| Kinase Selectivity | Highly selective against a broad kinase panel | Off-target effects on other kinases |
| hERG Inhibition | No significant inhibition at high concentrations | Potent hERG inhibition |
Interpretation of Data:
While both Compound X and SGI-1776 demonstrate potent inhibition of Pim-1 at the biochemical level, the newer generation pyrazolo[1,5-a]pyrimidines, represented by Compound X, often exhibit improved cellular potency and a significantly better safety profile.[2] A key advantage is the lack of hERG inhibition, a common liability for many kinase inhibitors that can lead to cardiotoxicity.[2][6] Furthermore, the high kinase selectivity of Compound X suggests a lower potential for off-target effects, which is a critical attribute for a successful therapeutic agent.[1][2]
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a validated and highly promising framework for the development of potent and selective kinase inhibitors. The representative Compound X demonstrates clear advantages over older-generation inhibitors like SGI-1776, particularly in terms of cellular activity and safety profile. The experimental protocols detailed in this guide provide a robust framework for the validation of novel pyrazolo[1,5-a]pyrimidine derivatives, ensuring both scientific integrity and a clear path toward further preclinical and clinical development.
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A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines: Strategies, Mechanisms, and Modern Methodologies
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science. Its rigid, planar structure and versatile substitution patterns have made it a privileged core for developing a wide array of therapeutic agents, including notable drugs like the anxiolytic ocinaplon, the hypnotic zaleplon, and the anticancer agent dinaciclib.[1] This guide provides a comparative analysis of the most prominent synthetic methodologies for constructing this vital heterocyclic system, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each approach.
The Foundational Strategy: Condensation of 5-Aminopyrazoles with 1,3-Bielectrophiles
The most classical and widely employed route to pyrazolo[1,5-a]pyrimidines is the condensation reaction between a 5-aminopyrazole and a three-carbon 1,3-bielectrophilic synthon.[2] This approach is valued for its reliability and the commercial availability of a diverse range of starting materials, allowing for extensive structural modifications. The core of this strategy lies in the nucleophilic character of the exocyclic amino group and the N1 nitrogen of the pyrazole ring, which attack the electrophilic centers of the C3 synthon, leading to cyclization.
Key 1,3-Bielectrophilic Reagents and Their Mechanistic Nuances
-
β-Dicarbonyl Compounds: The reaction of 5-aminopyrazoles with 1,3-diketones or β-ketoesters is a robust and straightforward method. The reaction typically proceeds under acidic or thermal conditions. The initial step involves the formation of a vinylogous amide intermediate by the condensation of the 5-amino group with one of the carbonyls. Subsequent intramolecular cyclization via attack of the pyrazole N1 nitrogen onto the second carbonyl, followed by dehydration, affords the final pyrazolo[1,5-a]pyrimidine. The choice of a symmetrical or unsymmetrical β-dicarbonyl compound can influence the regioselectivity of the final product.[1]
-
α,β-Unsaturated Ketones (Chalcones): Chalcones serve as excellent Michael acceptors for the 5-aminopyrazole. The reaction is often catalyzed by a base, such as potassium hydroxide in DMF.[1] The mechanism initiates with a Michael addition of the 5-amino group to the β-carbon of the chalcone. This is followed by an intramolecular cyclization and subsequent oxidation/aromatization to yield the pyrazolo[1,5-a]pyrimidine.
-
β-Enaminones and Vinylogous Amides: Reagents like β-dimethylaminovinyl ketones are highly effective for this transformation, often proceeding under reflux in acetic acid.[1] These reagents are pre-activated, with the dimethylamino group acting as a good leaving group. The reaction sequence involves an initial nucleophilic attack by the 5-amino group, followed by elimination of dimethylamine and subsequent cyclization.
Diagram 1: General Mechanism of Condensation of 5-Aminopyrazole with a β-Dicarbonyl Compound
Caption: Reaction flow for pyrazolo[1,5-a]pyrimidine synthesis.
Comparative Analysis of Key Synthetic Methods
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages | Yields |
| β-Dicarbonyl Condensation | 5-Aminopyrazoles, 1,3-diketones, β-ketoesters | Acetic acid, reflux | Readily available starting materials, straightforward procedure. | Can lead to regioisomeric mixtures with unsymmetrical diketones. | Good to excellent |
| Chalcone Annulation | 5-Aminopyrazoles, chalcones | Base (e.g., KOH) in DMF | Good yields, access to highly substituted derivatives. | Requires an oxidation step for aromatization. | Good to excellent[1] |
| Enaminone Cyclization | 5-Aminopyrazoles, β-enaminones | Acetic acid, reflux | High yields, good regioselectivity. | Enaminones may need to be synthesized separately. | Moderate to high[1] |
| Microwave-Assisted Synthesis | Various (aminopyrazoles and bielectrophiles) | Microwave irradiation | Drastically reduced reaction times, often improved yields, cleaner reactions. | Requires specialized equipment. | Good to excellent[1][2] |
| Three-Component Reactions | Aminopyrazoles, aldehydes, active methylene compounds | Various catalysts | High atom economy, operational simplicity, diversity-oriented synthesis. | Optimization can be challenging. | Variable, can be high |
Modern and Greener Approaches
In recent years, there has been a significant push towards developing more efficient and environmentally benign synthetic protocols.
-
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines.[2] Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing side product formation.[1]
-
Three-Component Reactions: These reactions, where three or more reactants are combined in a single step to form the final product, offer significant advantages in terms of efficiency and atom economy.[2] They allow for the rapid generation of a library of compounds from simple starting materials.
-
Green Chemistry Approaches: The use of greener solvents, catalysts, and energy sources is a growing trend in the synthesis of these heterocycles. This includes the use of deep eutectic solvents or solvent-free conditions to minimize the environmental impact.
Experimental Protocols
Protocol 1: Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidines via Enaminone Cyclization
This protocol is adapted from a general procedure for the reaction of 5-aminopyrazoles with β-enaminones.[3]
-
To a solution of the appropriate 5-aminopyrazole (1.0 mmol) in glacial acetic acid (10 mL), add the corresponding β-enaminone (1.1 mmol). The use of a slight excess of the enaminone ensures the complete consumption of the limiting aminopyrazole.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution upon cooling.
-
Pour the mixture into ice-cold water and collect the precipitate by filtration. This step helps to remove the acetic acid and other water-soluble impurities.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the crude pyrazolo[1,5-a]pyrimidine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to afford the pure compound.
Protocol 2: Microwave-Assisted Synthesis from 5-Aminopyrazole and a Chalcone
This protocol illustrates a microwave-assisted approach, which significantly reduces reaction time.
-
In a 10 mL microwave reaction vial, combine the 5-aminopyrazole (1.0 mmol), the chalcone (1.0 mmol), and potassium hydroxide (0.2 mmol) in DMF (3 mL). The base facilitates the initial Michael addition.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-30 minutes. The optimal time and temperature should be determined for each specific substrate combination.
-
After irradiation, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice. The product will precipitate.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the product by column chromatography or recrystallization as needed.
Conclusion and Future Perspectives
The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established field with a rich history and a vibrant present. While the classical condensation of 5-aminopyrazoles with 1,3-bielectrophiles remains a cornerstone, modern methodologies such as microwave-assisted synthesis and multicomponent reactions are paving the way for more efficient, rapid, and environmentally friendly access to this important heterocyclic scaffold.[4] Future research will likely focus on further refining these green approaches, expanding the scope of multicomponent reactions to generate greater molecular diversity, and developing novel catalytic systems to achieve even greater control and efficiency in the synthesis of these valuable compounds.
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A Comparative Guide to Cross-Reactivity Profiling of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of targeted therapies, particularly protein kinase inhibitors.[1][2] Derivatives of this heterocyclic system have demonstrated potent inhibitory activity against a wide array of kinases, including Casein Kinase 2 (CK2), Cyclin-Dependent Kinases (CDKs), Pim-1, and Tropomyosin receptor kinases (Trks), which are pivotal regulators of cellular signaling pathways often dysregulated in cancer.[3][4][5][6] The compound of interest, 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, belongs to this promising class of molecules. The bromine at the 3-position serves as a versatile handle for synthetic elaboration, allowing for the exploration of structure-activity relationships through cross-coupling reactions.[1]
However, the therapeutic success of any kinase inhibitor is not solely dependent on its on-target potency but is critically defined by its selectivity. The high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target interactions.[7][8] Such cross-reactivity can result in unforeseen toxicities or polypharmacology, which can be either detrimental or, in some cases, beneficial. Therefore, a comprehensive cross-reactivity profile is an indispensable component of the preclinical characterization of any novel kinase inhibitor.
This guide provides a comparative overview of state-of-the-art methodologies for the in-depth cross-reactivity profiling of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel kinase inhibitors from the bench to the clinic.
Comparative Analysis of Cross-Reactivity Profiling Methodologies
A multi-pronged approach is essential for a thorough assessment of a compound's selectivity. No single method can provide a complete picture of a compound's interaction profile within the complex cellular environment. The following table compares the primary methodologies for cross-reactivity profiling, highlighting their respective strengths and limitations.
| Methodology | Principle | Throughput | Biological Context | Key Advantages | Limitations |
| Biochemical Kinase Panels | In vitro measurement of kinase activity in the presence of the inhibitor. | High | Recombinant enzymes | Broad, quantitative assessment of kinome-wide selectivity.[9][10][11] | Lacks cellular context (e.g., membrane permeability, intracellular ATP concentrations). |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein in cells or cell lysates.[12][13][14] | Low to Medium | Intact cells, cell lysates, tissues | Confirms target engagement in a physiological setting.[15][16] | Requires a specific antibody for each target; not inherently a discovery tool. |
| Affinity Chromatography coupled to Mass Spectrometry (AC-MS) | Immobilized compound is used to "pull down" interacting proteins from cell lysates for identification by mass spectrometry.[17][18][19] | Low | Cell lysates | Unbiased identification of on- and off-targets without prior knowledge.[20][21] | Technically challenging; potential for false positives due to non-specific binding. |
| Computational Profiling (e.g., X-ReactKIN) | Machine learning algorithms predict potential off-targets based on compound structure and kinase structural data.[7][8][22] | Very High | In silico | Cost-effective and rapid initial screen to prioritize experimental testing. | Predictive in nature; requires experimental validation. |
Experimental Protocols
Large-Scale Biochemical Kinase Profiling
The initial step in characterizing the selectivity of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is to perform a broad screen against a panel of recombinant kinases. This provides a quantitative measure of the compound's potency and a global view of its kinome-wide selectivity. Several commercial vendors offer such services with panels covering a significant portion of the human kinome.[9][10][11][23]
Workflow for Biochemical Kinase Profiling
Caption: Workflow for large-scale biochemical kinase profiling.
Detailed Protocol (Example using ADP-Glo™ Assay):
-
Compound Preparation: Prepare a 10 mM stock solution of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine in 100% DMSO.
-
Assay Plate Preparation: Serially dilute the compound stock to the desired screening concentrations. For an initial single-point screen, a concentration of 1 µM is common.
-
Kinase Reaction:
-
Add 5 µL of kinase/substrate solution to each well of a 384-well plate.
-
Add 2 µL of the compound dilution.
-
Initiate the reaction by adding 5 µL of ATP solution (e.g., at the apparent Km for each kinase or at a physiological concentration of 1 mM).
-
-
Incubation: Incubate the reaction plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 12.5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 25 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to DMSO controls. For identified "hits," perform dose-response experiments to determine the IC50 values.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
While biochemical assays are excellent for identifying potential targets, they do not confirm that the compound engages these targets in a cellular environment. CETSA bridges this gap by measuring the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[12][14][16] A positive thermal shift provides strong evidence of target engagement.
Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine at a suitable concentration (e.g., 10x the biochemical IC50) or with DMSO as a vehicle control for 1-2 hours.
-
Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[12]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[12]
-
Protein Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein remaining in the soluble fraction by Western blot using a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.[13]
Affinity Chromatography for Unbiased Off-Target Identification
To identify unanticipated off-targets, an unbiased approach like affinity chromatography coupled with mass spectrometry (AC-MS) is invaluable.[19] This method involves immobilizing the compound on a solid support and using it as bait to capture interacting proteins from a cell lysate.
Workflow for Affinity Chromatography
Caption: Workflow for affinity chromatography-mass spectrometry.
Detailed Protocol:
-
Compound Immobilization: Synthesize an analog of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine with a linker suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). Ensure the modification does not abrogate the compound's primary activity.
-
Cell Lysate Preparation: Prepare a native (non-denaturing) lysate from a large quantity of cells.
-
Affinity Pull-down:
-
Incubate the cell lysate with the compound-immobilized beads.
-
In parallel, incubate the lysate with control beads (without the compound) to identify non-specific binders.[17]
-
For competition experiments, pre-incubate the lysate with an excess of the free compound before adding the compound-immobilized beads. Proteins that are competed away are considered more likely to be specific binders.[17]
-
-
Washing and Elution: Wash the beads extensively with a suitable buffer to remove proteins that are not tightly bound. Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the protein bands, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the list of proteins identified from the compound-beads with those from the control beads. Proteins enriched in the compound pull-down are potential on- and off-targets that require further validation.
Synthesizing the Data: Building a Comprehensive Selectivity Profile
The data from these orthogonal approaches must be integrated to build a holistic understanding of the cross-reactivity profile of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.
-
Initial Kinome Screen: This provides a broad, quantitative landscape of potential interactions. The output is often visualized as a kinome dendrogram, where inhibited kinases are highlighted.
-
Validation with CETSA: Hits from the biochemical screen, especially those with high potency, should be validated using CETSA in a relevant cellular model. A positive thermal shift confirms target engagement in a physiological context.
-
Discovery with AC-MS: This unbiased approach can reveal novel off-targets, including non-kinase proteins, that would be missed by a kinase-centric screen. These newly identified proteins must then be validated through other methods, such as targeted CETSA or enzymatic assays.
-
Computational Guidance: In silico profiling can help prioritize which kinases to focus on for validation, especially if budget or time constraints are a concern.[7][8]
By systematically applying these comparative methodologies, researchers can build a robust and reliable cross-reactivity profile for 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. This comprehensive understanding of on- and off-target interactions is paramount for making informed decisions in the drug discovery process, ultimately enhancing the potential for clinical success and minimizing the risk of unforeseen adverse effects.
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
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Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. Available at: [Link]
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A Researcher's Guide to Pyrazolo[1,5-a]pyrimidines: A Comparative Analysis of In Vitro and In Vivo Efficacy
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of potent therapeutic agents.[1][2][3][4] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of various pyrazolo[1,5-a]pyrimidine compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential. We will delve into their mechanism of action, compare their performance against key biological targets, and outline the experimental frameworks used to evaluate their efficacy.
The Rise of Pyrazolo[1,5-a]pyrimidines: A Scaffold of Significance
The significance of the pyrazolo[1,5-a]pyrimidine core lies in its ability to mimic the purine structure of ATP, allowing it to effectively interact with the ATP-binding pockets of numerous protein kinases.[1] This has made it a cornerstone in the design of kinase inhibitors for targeted cancer therapy.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature in many cancers, making them prime targets for therapeutic intervention.[1] Beyond cancer, these compounds have also shown promise as anti-inflammatory, antiviral, and central nervous system agents.[1][2][5]
The structural versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This has led to the successful development of several clinically approved drugs, validating its therapeutic potential.[6][7]
Mechanism of Action: Targeting Key Signaling Pathways
Pyrazolo[1,5-a]pyrimidine compounds predominantly act as ATP-competitive inhibitors of protein kinases.[1] By occupying the ATP-binding site, they block the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive cellular processes like proliferation, survival, and angiogenesis. Some derivatives have also been shown to act as allosteric inhibitors, binding to sites other than the ATP pocket to modulate kinase activity.
A key area of focus has been their activity against receptor tyrosine kinases (RTKs) and downstream signaling components. The following diagram illustrates a simplified, representative signaling pathway often targeted by these compounds, such as the MAPK/ERK pathway, which is frequently activated in cancer.
Comparative Efficacy: A Look at the Data
The true measure of a compound's potential lies in its performance in preclinical evaluations. The following tables summarize the in vitro and in vivo efficacy of selected pyrazolo[1,5-a]pyrimidine compounds from the literature, showcasing their activity against various targets and in different cancer models.
In Vitro Efficacy Data
| Compound/Drug Name | Target Kinase(s) | IC50 (nM) | Cell Line(s) | GI50 (nM) | Reference(s) |
| Larotrectinib | TRKA, TRKB, TRKC | <20 | KM12 | 0.1 (TRKA) | [6] |
| Entrectinib | TRKA, TRKB, TRKC | <20 | - | - | [6] |
| Repotrectinib | TRKA, TRKB, TRKC | >0.02 | - | - | [6] |
| Selitrectinib | TRKA, TRKB, TRKC | - | - | - | [6][7] |
| BS-194 (4k) | CDK2, CDK1, CDK9 | 3, 30, 90 | 60 cancer cell lines | 280 (mean) | [8] |
| Compound 6t | CDK2, TRKA | 90 (CDK2), 450 (TRKA) | - | - | [9] |
| Compound 6s | CDK2, TRKA | 230 (CDK2), 450 (TRKA) | - | - | [9] |
| Compound 14c | JNK1, JNK2, JNK3, BRAFV600E | 510, 530, 1030, 9 | - | - | [2] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition concentration. This table is a representative summary and not exhaustive.
In Vivo Efficacy Data
| Compound/Drug Name | Animal Model | Tumor Type | Dosing | Outcome | Reference(s) |
| BS-194 (4k) | Nude mice | Human tumor xenografts | 25 mg/kg, oral | Tumor growth inhibition, suppression of CDK substrate phosphorylation | [8] |
This table highlights an example of in vivo data found in the literature. Comprehensive in vivo data is often proprietary or published in detailed study reports.
Experimental Workflows for Efficacy Evaluation
The journey from a promising compound to a potential therapeutic involves a rigorous and systematic evaluation process. The following diagram outlines a typical workflow for assessing the in vitro and in vivo efficacy of pyrazolo[1,5-a]pyrimidine compounds.
Key Experimental Protocols
In Vitro Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[1,5-a]pyrimidine compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
In Vivo Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[10][11]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the pyrazolo[1,5-a]pyrimidine compound or vehicle control via the desired route (e.g., oral gavage) at a predetermined dose and schedule.[8]
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Challenges and Future Directions
Despite the successes, challenges remain in the development of pyrazolo[1,5-a]pyrimidine-based therapies. These include overcoming drug resistance, minimizing off-target effects, and improving bioavailability.[1] Future research will likely focus on:
-
Optimizing Selectivity: Designing compounds that target specific kinases or isoforms to reduce toxicity.
-
Combating Resistance: Developing next-generation inhibitors that are effective against known resistance mutations.[6]
-
Novel Drug Delivery Systems: Enhancing the pharmacokinetic profiles of these compounds to improve their clinical efficacy.
-
Combination Therapies: Exploring the synergistic effects of pyrazolo[1,5-a]pyrimidine inhibitors with other anticancer agents.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly valuable framework in the quest for novel and effective therapeutics. The extensive body of research on their in vitro and in vivo efficacy demonstrates their potent and versatile nature as kinase inhibitors. By understanding their mechanism of action, leveraging robust experimental workflows for their evaluation, and continuously innovating their design, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable class of compounds.
References
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- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
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A Comparative Guide to the Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique structural and electronic properties have made it a versatile framework for the design of potent inhibitors targeting a range of enzymes and receptors. This guide provides a comparative analysis of the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their applications in oncology and infectious diseases. The information presented herein is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
The Pyrazolo[1,5-a]pyrimidine Core: A Scaffold for Potent Bioactivity
The pyrazolo[1,5-a]pyrimidine nucleus is a fused bicyclic system composed of a pyrazole ring fused to a pyrimidine ring.[3] This arrangement confers a rigid and planar structure, which is advantageous for molecular recognition by biological targets. The nitrogen atoms within the scaffold act as hydrogen bond acceptors and donors, facilitating interactions with amino acid residues in enzyme active sites.[2] Furthermore, the periphery of the pyrazolo[1,5-a]pyrimidine ring system can be readily functionalized, allowing for the fine-tuning of physicochemical properties and biological activity.[3][4] These features have contributed to the successful development of pyrazolo[1,5-a]pyrimidine-based compounds with diverse pharmacological profiles, including anticancer and antimicrobial activities.[1][5]
Comparative Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives in Oncology
Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1][2][4] The following table summarizes the in vitro efficacy of selected derivatives against various cancer-related protein kinases and cell lines.
| Compound ID | Target Kinase(s) | IC50 (µM) | Target Cell Line(s) | Growth Inhibition (%) / IC50 (µM) | Reference |
| Compound 6t | CDK2, TRKA | 0.09 (CDK2), 0.45 (TRKA) | - | - | [6][7] |
| Compound 6s | CDK2, TRKA | 0.23 (CDK2), 0.45 (TRKA) | - | - | [6][7] |
| Compound 6n | - | - | 56 cancer cell lines | Mean GI% = 43.9 | [6][7] |
| Compound 11b | Pim-1, Flt-3 | Potent (nanomolar range) | - | Suppressed BAD phosphorylation and colony formation at submicromolar potency | [8] |
| CPL302253 (54) | PI3Kδ | 0.0028 | - | - | [9] |
| Compound 37 | PI3Kδ | Potent and selective | - | - | [9] |
| Compound 14c | JNK1, JNK2, JNK3, BRAFV600E | 0.51, 0.53, 1.03, 0.009 | - | - | |
| Compounds 20 & 21 | NTRK | >0.00002 | - | - | [10][11] |
| Compounds 23 & 24 | TRKA | - | KM12 | 0.0001 (23), 0.0002 (24) | [10][11] |
| Compound 44 | TrkA | 0.064 µg/mL | MCF-7, HepG-2, HCT-116 | - | [10][11] |
| Compound 47 | TrkA | 0.047 µg/mL | MCF-7, HepG-2, HCT-116 | - | [10][11] |
| Compounds 10a, 10b, 10c, 10e, 10i, 10j | - | - | PC3, DU-145, A549, MCF-7 | Displayed highest anticancer activities than standard (etoposide) | [12] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. GI% refers to the percentage of growth inhibition. This table is a selective representation and not exhaustive of all published data.
Key Signaling Pathways Targeted by Pyrazolo[1,5-a]pyrimidine Derivatives
The anticancer efficacy of pyrazolo[1,5-a]pyrimidine derivatives is often attributed to their modulation of critical signaling pathways involved in cell cycle progression and survival.
Cyclin-Dependent Kinase (CDK) Pathway
CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[12] Pyrazolo[1,5-a]pyrimidines have been designed as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest at the G1/S transition.[6][7]
Caption: Inhibition of the CDK2 pathway by pyrazolo[1,5-a]pyrimidine derivatives.
Tropomyosin Receptor Kinase (Trk) Signaling
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are crucial for neuronal development and survival.[10][11] However, chromosomal rearrangements leading to NTRK gene fusions can result in constitutively active Trk fusion proteins that drive the growth of various cancers.[10][11] Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have shown remarkable clinical success.[10][11]
Caption: Mechanism of action of Trk inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold.
Comparative Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives as Antimicrobial Agents
In addition to their anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated promising activity against a range of microbial pathogens. Their mechanism of action in bacteria can involve the inhibition of essential enzymes such as RNA polymerase.[13]
| Compound ID | Target Organism(s) | MIC (µg/mL) | Reference |
| Compound 7b | Various bacteria | Most potent in the series | [13] |
| Compound 4c | Escherichia coli | 1.95 | [14] |
| Compounds 8b, 10e, 10i, 10n | Gram-positive and Gram-negative bacteria | Most active in the series | [5] |
| Compounds 8a, 8d, 8e | Gram-positive bacteria, Gram-negative bacteria, Fungi | Broad spectrum activity | [15] |
Note: MIC stands for Minimum Inhibitory Concentration, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocols for Efficacy Evaluation
The reliable comparison of the efficacy of pyrazolo[1,5-a]pyrimidine derivatives relies on standardized and well-validated experimental protocols. The following sections detail the methodologies for key assays.
In Vitro Kinase Inhibition Assay (e.g., for CDK2)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Principle: The assay measures the phosphorylation of a substrate by the kinase. The amount of phosphorylated product is typically detected using a specific antibody or by measuring the depletion of ATP.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine derivative in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl₂, DTT, and a source of ATP.
-
Prepare a solution of the purified kinase (e.g., CDK2/Cyclin A) and its specific substrate (e.g., a peptide or protein).
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer.
-
Add serial dilutions of the test compound to the wells. Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).
-
Add the kinase to the wells and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate or the remaining ATP using a suitable method (e.g., ELISA, fluorescence, or luminescence-based assays).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: General workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line in a suitable medium until it reaches the exponential growth phase.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine derivative in the culture medium.
-
Replace the medium in the wells with the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the compound).
-
Incubate the plate for a specific period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add a sterile MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent and Inoculum:
-
Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine derivative and perform serial dilutions in a 96-well microtiter plate containing a suitable broth medium.
-
Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity, which indicates microbial growth.
-
The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Conclusion and Future Perspectives
Pyrazolo[1,5-a]pyrimidine derivatives represent a highly promising class of compounds with demonstrated efficacy in both oncology and infectious disease research. Their versatility as a scaffold allows for the development of potent and selective inhibitors against a wide range of biological targets. The comparative data and experimental protocols presented in this guide are intended to facilitate the rational design and evaluation of new pyrazolo[1,5-a]pyrimidine-based therapeutic agents.
Future research in this area should focus on several key aspects. The exploration of novel substitution patterns on the pyrazolo[1,5-a]pyrimidine core could lead to the discovery of derivatives with improved potency, selectivity, and pharmacokinetic properties.[4] Additionally, the investigation of combination therapies, where these derivatives are used in conjunction with other established drugs, may offer synergistic effects and overcome drug resistance.[4] As our understanding of the molecular mechanisms underlying various diseases continues to grow, the targeted design of pyrazolo[1,5-a]pyrimidine derivatives against newly identified targets will undoubtedly pave the way for the next generation of innovative medicines.
References
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Iorkyaa, T. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
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Metwally, A. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. [Link]
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Iorkyaa, T. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
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Singh, H., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]
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Abdel-Maksoud, M. S., et al. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Choi, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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CPL302253 (54) was identified as a potent and selective PI3Kδ inhibitor. MDPI. [Link]
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Choi, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed. [Link]
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Metwally, A. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. [Link]
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Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
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Singh, H., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
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A new library of small-molecule inhibitors based on indol-4-yl-pyrazolo[1,5-a]pyrimidine with IC50 values in the low nanomolar range and high selectivity against the PI3Kδ isoform. PubMed Central. [Link]
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Fadda, A. A., et al. (2022). New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Current Organic Synthesis. [Link]
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Fadda, A. A., et al. (2018). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. Drug Design, Development and Therapy. [Link]
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El-Gazzar, M. G., et al. (2024). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega. [Link]
-
A new library of different substituted aryl derivatives of isoxazole-pyrazolo[1,5-a]pyrimidine (10a–j) were prepared, confirmed their structures by 1HNMR, 13CNMR and mass spectral data. Taylor & Francis Online. [Link]
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A convenient synthesis of substituted Pyrazolo[1,5-a]pyrimidine was carried out by the reaction of different ketene dithioacetals with different aromatic amine in isopropanol in the presence of potassium carbonate. Semantic Scholar. [Link]
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A Senior Application Scientist's Guide to Validating Target Engagement for Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the pyrazolo[1,5-a]pyrimidine scaffold represents a cornerstone in modern kinase inhibitor design.[1] Its ATP-mimetic structure has yielded potent inhibitors against a range of clinically relevant kinases, including Tropomyosin receptor kinases (Trks), Cyclin-Dependent Kinases (CDKs), and others.[1][2][3][4] However, synthesizing a potent compound is only the beginning. The critical next step—and a frequent point of failure in the drug discovery pipeline—is rigorously validating that the compound engages its intended target within the complex milieu of a living cell.
This guide provides an in-depth comparison of leading methodologies to quantify target engagement for pyrazolo[1,5-a]pyrimidine inhibitors. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, enabling you to design a self-validating workflow that builds confidence in your structure-activity relationships (SAR) and mechanism of action (MOA).
The Imperative of Cellular Target Engagement
Biochemical assays, while essential for determining initial potency (e.g., IC50), operate in a simplified, artificial environment.[5] They cannot account for crucial factors like cell membrane permeability, efflux pump activity, intracellular ATP competition, or target complex formation.[6] A disconnect between biochemical potency and cellular efficacy is a common challenge.[5] Therefore, direct measurement of target binding in a cellular context is not just confirmatory; it is a foundational pillar of a successful drug discovery program.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "High-level workflow for kinase inhibitor target validation."
Comparative Analysis of Key Target Engagement Methodologies
The choice of a target engagement assay is a strategic decision driven by the stage of your project, throughput requirements, and the specific questions you need to answer. We will compare three robust and widely adopted methods: Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET), and Fluorescence Polarization (FP).
| Parameter | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Fluorescence Polarization (FP) |
| Principle | Ligand-induced protein thermal stabilization. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer. | Change in polarization of fluorescent light upon binding of a small fluorescent probe to a larger protein. |
| Environment | Intact cells, cell lysates, tissues. | Intact cells. | Biochemical (purified components). |
| Labeling | Label-free for the compound. Requires target-specific antibody for detection. | Requires genetic fusion of NanoLuc® to the target and a fluorescently-labeled tracer. | Requires a fluorescently-labeled probe (tracer). |
| Primary Output | Thermal shift (ΔTm), Cellular EC50 from ITDRF. | Cellular IC50, Ki, Residence Time. | Kd, Ki, IC50. |
| Throughput | Low to medium (WB), High (HT-CETSA). | High. | High. |
| Key Advantage | Measures engagement with endogenous, unmodified protein in any cell type. | Quantitative measurement of affinity and residence time in live cells. | Homogeneous, high-throughput, and cost-effective for screening. |
| Key Limitation | Not all binding events cause a thermal shift. Western blot readout is low throughput. | Requires genetic modification of cells and development of a specific tracer. | Biochemical format; prone to interference from fluorescent compounds. |
Fictional Comparative Data:
To illustrate the potential data output, let's consider two hypothetical kinase inhibitors targeting TRKA:
-
PzP-A: A novel pyrazolo[1,5-a]pyrimidine inhibitor.
-
Dasatinib: A well-characterized multi-kinase inhibitor (used here as a non-pyrazolo[1,5-a]pyrimidine comparator).[7][8][9][10]
| Assay | Parameter | PzP-A (TRKA Target) | Dasatinib (Abl Target) | Interpretation |
| CETSA | ΔTm (°C) | + 4.5°C @ 10 µM | + 5.2°C @ 1 µM | Both compounds stabilize their respective targets, confirming engagement. |
| CETSA (ITDRF) | Cellular EC50 | 150 nM | 25 nM | Provides a measure of target engagement potency in cells. |
| NanoBRET | Cellular IC50 | 98 nM | 15 nM | Quantifies competitive binding in live cells, often more sensitive than CETSA. |
| Fluorescence Polarization | Ki | 25 nM | 1.2 nM | Measures direct binding affinity in a purified system, useful for initial SAR. |
Note: This data is illustrative and synthesized for comparative purposes.
Deep Dive into Methodologies & Protocols
As a Senior Application Scientist, the value lies not just in the "what," but the "why" and "how." Here, we dissect each methodology, explaining the rationale behind the protocol steps.
Cellular Thermal Shift Assay (CETSA)
CETSA is grounded in the biophysical principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[3][11] This makes it a powerful tool to confirm target engagement with the endogenous, unlabeled protein in its native environment.
dot graph { layout=dot; node [shape=Mrecord, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Principle of Cellular Thermal Shift Assay (CETSA)."
Experimental Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA
The ITDRF format is often more suitable than generating full melt curves for SAR studies, as it assesses target stabilization as a function of inhibitor concentration at a fixed temperature.[12][13]
-
Determine Optimal Temperature:
-
Rationale: You must first identify a temperature that causes significant, but not complete, denaturation of the unliganded target protein. This creates the dynamic range needed to observe stabilization.
-
Protocol: Treat cells (e.g., a cancer cell line endogenously expressing the target kinase) with vehicle (DMSO). Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6]
-
Lyse the cells (e.g., via freeze-thaw cycles), and separate the soluble fraction from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble target protein in each sample by Western blot. The optimal temperature is typically one at which ~50-80% of the protein has precipitated.[12]
-
-
Dose-Response Treatment:
-
Rationale: To determine the cellular potency of your inhibitor, you will treat cells with a serial dilution of the compound.
-
Protocol: Seed cells in a multi-well plate. Treat with a serial dilution of your pyrazolo[1,5-a]pyrimidine inhibitor (e.g., 1 nM to 30 µM) or vehicle for a defined period (e.g., 1-2 hours) at 37°C.[6]
-
-
Heat Challenge & Lysis:
-
Rationale: This is the core step where ligand-induced stabilization is revealed.
-
Protocol: Transfer the treated cell suspensions to a PCR plate. Heat all samples at the pre-determined optimal temperature (from step 1) for 3 minutes, then cool to room temperature.[6] Lyse the cells and separate the soluble fraction as described above.
-
-
Detection and Analysis:
-
Rationale: Quantifying the remaining soluble protein allows you to plot a dose-response curve.
-
Protocol: Quantify the soluble target protein using Western blot. Densitometry is used to measure band intensity.
-
Plot the normalized band intensity against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response equation to determine the cellular EC50, which reflects the concentration required for half-maximal target stabilization.[12]
-
Trustworthiness through Orthogonal Validation: The beauty of CETSA is its label-free nature. However, a lack of thermal shift does not definitively mean there is no binding.[14] Therefore, it is crucial to complement CETSA with a direct binding assay like NanoBRET if results are negative or ambiguous.
NanoBRET™ Target Engagement Assay
NanoBRET is a proximity-based assay that measures compound binding in live cells in real-time. It relies on energy transfer from a highly luminescent NanoLuc® luciferase (donor), genetically fused to the target kinase, to a fluorescent tracer (acceptor) that binds to the active site. An unlabeled compound, like our pyrazolo[1,5-a]pyrimidine, will compete with the tracer, leading to a loss of BRET signal.[15]
dot graph { layout=dot; node [shape=record, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Principle of NanoBRET™ Target Engagement Assay."
Experimental Protocol: Live-Cell Competitive Binding
-
Cell Preparation and Transfection:
-
Rationale: The assay requires cellular expression of the target-NanoLuc® fusion protein. Low expression levels are often sufficient and desirable to mimic physiology.[5]
-
Protocol: Transfect a suitable mammalian cell line (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc®. Seed the transfected cells into a white, 96- or 384-well assay plate and allow them to adhere and express the protein (typically 18-24 hours).[16]
-
-
Compound and Tracer Addition:
-
Rationale: This step establishes the competitive binding equilibrium in live cells.
-
Protocol: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine test compound in media. Add the diluted compounds to the cells. Immediately after, add a fixed, optimized concentration of the cell-permeable fluorescent NanoBRET™ tracer. Incubate at 37°C in a CO2 incubator for a period (e.g., 2 hours) to allow the system to reach equilibrium.[16]
-
-
Luminescence Measurement:
-
Rationale: The final step is to add the luciferase substrate and measure the donor and acceptor signals to calculate the BRET ratio. An extracellular inhibitor is included to ensure the signal is from intact cells only.[5]
-
Protocol: Add the NanoBRET™ Nano-Glo® Substrate along with an Extracellular NanoLuc® Inhibitor to all wells. Immediately measure the donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm) using a luminometer equipped with appropriate filters.[17]
-
-
Data Analysis:
-
Rationale: The BRET ratio is directly proportional to the amount of tracer bound to the target.
-
Protocol: Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well. Plot the BRET ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the cellular IC50. This can be converted to an apparent cellular Ki using the Cheng-Prusoff equation, provided the tracer's affinity and concentration are known.[18]
-
Expertise in Action: A key optimization step is titrating the donor-to-acceptor plasmid ratio during transfection. A lower ratio often yields a larger dynamic range (fold change) in the presence of an inhibitor, even if the absolute BRET signal is not the highest.[19] This is a crucial insight that prioritizes assay sensitivity over raw signal intensity.
Fluorescence Polarization (FP)
FP is a powerful biochemical technique ideal for high-throughput screening (HTS) and detailed SAR studies during hit-to-lead optimization.[20] It measures the change in the rotational speed of a small fluorescently labeled molecule (a tracer or probe) upon binding to a much larger protein. Unbound, the probe tumbles rapidly, depolarizing emitted light. Bound, its tumbling is restricted, and the emitted light remains polarized.
dot graph { layout=dot; node [shape=record, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Principle of Fluorescence Polarization (FP) Assay."
Experimental Protocol: Competitive Binding FP Assay
-
Reagent Preparation:
-
Rationale: This is a biochemical assay requiring purified components.
-
Protocol: Prepare solutions of purified recombinant target kinase, a fluorescently labeled tracer (a known ligand or ATP-competitive probe), and your pyrazolo[1,5-a]pyrimidine inhibitor in an appropriate assay buffer (e.g., Tris or HEPES with MgCl2).
-
-
Assay Plate Setup:
-
Rationale: The competitive assay measures the ability of your unlabeled inhibitor to displace the fluorescent tracer from the kinase.
-
Protocol: In a black, low-volume multi-well plate (e.g., 384-well), add the kinase and the fluorescent tracer at fixed, optimized concentrations. Then, add serial dilutions of your test inhibitor or vehicle control. Include controls for "free tracer" (no kinase) and "bound tracer" (no inhibitor).[9]
-
-
Incubation and Measurement:
-
Rationale: The binding reaction needs to reach equilibrium.
-
Protocol: Incubate the plate at room temperature for a set period (e.g., 10-30 minutes) to allow binding to reach equilibrium.[9] Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters and polarizers. The reader measures fluorescence intensity parallel and perpendicular to the excitation light plane.
-
-
Data Analysis:
-
Rationale: The degree of polarization is converted into binding inhibition.
-
Protocol: The instrument software calculates the millipolarization (mP) value. The percentage of inhibition is calculated based on the observed polarization relative to the high (bound) and low (free) polarization controls.[9] Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to obtain the IC50. This can be converted to a Ki value.
-
Trustworthiness and Pitfalls: Compound interference is a major consideration in FP. Intrinsically fluorescent compounds can skew results. Using far-red tracers can mitigate this, as fewer library compounds fluoresce at longer wavelengths. Light scatter from precipitated compounds is another potential artifact. Always check the raw fluorescence intensity data; a drop in total intensity at high compound concentrations may indicate precipitation.
Strategic Selection of an Assay: A Decision Framework
Choosing the right assay at the right time is critical for efficient drug discovery. This decision tree provides a logical framework for selecting the most appropriate method.
Conclusion
Validating target engagement is a non-negotiable step in the development of pyrazolo[1,5-a]pyrimidine inhibitors. Moving from a promising biochemical hit to a viable clinical candidate requires a multi-faceted, evidence-based approach. By understanding the fundamental principles, strengths, and limitations of CETSA, NanoBRET, and FP, researchers can strategically deploy these techniques to build a robust data package. This guide serves as a framework for not only executing these assays with technical precision but also for interpreting the results with the critical insight of an experienced scientist, ultimately increasing the probability of translating a novel pyrazolo[1,5-a]pyrimidine inhibitor into a successful therapeutic.
References
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Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. (2021). Promega Connections. [Link]
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Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2012). PLoS One, 7(8), e43787. [Link]
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Target Engagement Assays in Early Drug Discovery. (2025). Journal of Medicinal Chemistry. [Link]
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Executing a NanoBRET™ Experiment: From Start to Data. (2019). Promega Connections. [Link]
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A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. (2021). Molecules, 26(15), 4498. [Link]
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De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2012). Journal of Medicinal Chemistry, 55(1), 368-378. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). Nature Reviews Drug Discovery, 10(11), 883-896. [Link]
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A fluorescence anisotropy-based Myt1 kinase binding assay. (2013). Analytical Biochemistry, 439(2), 123-130. [Link]
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A Near-IR Fluorescent Dasatinib Derivative That Localizes in Cancer Cells. (2018). ACS Medicinal Chemistry Letters, 9(10), 1033-1038. [Link]
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Fluorescent Kinase Inhibitors As Probes In Cancer. (2021). ACS Chemical Biology, 16(7), 1163-1188. [Link]
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Larotrectinib Shows Durable Responses, Safety in TRK Fusion Thyroid Carcinoma. (2025). Targeted Oncology. [Link]
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Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2019). Expert Opinion on Drug Discovery, 14(8), 775-785. [Link]
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Better Laid Plans of Mice and Men. (n.d.). Vizgen. [Link]
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A Comparative Benchmarking Guide: Evaluating the In Vitro Cytotoxic Potential of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine Against Established Anticancer Agents
This guide provides a comprehensive framework for the preclinical evaluation of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, a novel investigational compound. We will outline a rigorous, data-driven methodology to benchmark its cytotoxic performance against well-established, mechanistically distinct anticancer drugs. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new oncology therapeutics.
The pyrazolo[1,5-a]pyrimidine scaffold is recognized in medicinal chemistry as a "privileged structure" due to its wide spectrum of biological activities.[1][2] Derivatives of this scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cell growth and proliferation, making them attractive targets for cancer therapy.[1][3] Numerous studies have documented the potent antiproliferative effects of pyrazolo[1,5-a]pyrimidine analogues against a variety of human cancer cell lines, establishing a strong rationale for the continued exploration of novel derivatives.[4][5][6]
This guide proposes a head-to-head comparison of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (hereafter referred to as "Investigational Compound PY-7") against three cornerstone chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. The objective is to quantify its potency and lay the groundwork for preliminary mechanism-of-action studies.
Part 1: The Competitor Landscape - A Mechanistic Overview
A robust benchmarking study requires comparison against standards with well-understood and diverse mechanisms of action. The selected drugs—Doxorubicin, Cisplatin, and Paclitaxel—represent three distinct classes of cytotoxic agents, providing a comprehensive baseline for evaluating Investigational Compound PY-7.
-
Doxorubicin (Anthracycline): This agent primarily functions by intercalating into DNA, a process that obstructs the action of topoisomerase II.[7][8] This inhibition prevents the resealing of DNA double-strand breaks, leading to a cascade of events that culminates in apoptotic cell death.[9] Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxicity.[10][]
-
Cisplatin (Platinum-Based): Upon entering a cell, cisplatin is activated and binds to the DNA, forming intrastrand and interstrand cross-links, primarily at the N7 position of purine bases.[12][13][14] These DNA adducts create significant structural distortions, which inhibit DNA replication and transcription, ultimately triggering apoptosis.[15][16]
-
Paclitaxel (Taxane): Unlike agents that damage DNA, paclitaxel targets the cellular cytoskeleton. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic process of depolymerization.[17][] This interference with normal microtubule function disrupts mitotic spindle assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[19][20][21]
Part 2: Experimental Design for Comparative Cytotoxicity Analysis
The primary goal of this phase is to determine the half-maximal inhibitory concentration (IC₅₀) of Investigational Compound PY-7. The IC₅₀ value is a quantitative measure of a drug's potency in inhibiting a specific biological process, in this case, cell proliferation, by 50%.
Rationale for Experimental Choices
-
Cell Line Panel: A panel of well-characterized human cancer cell lines is selected to assess the breadth of the compound's activity. The chosen lines, MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and HepG-2 (hepatocellular carcinoma), are commonly used in anticancer screening and have been shown to be susceptible to other pyrazolo[1,5-a]pyrimidine derivatives.[1][4][5]
-
Assay Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity.[22] As viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into a purple formazan product, the amount of formazan produced is directly proportional to the number of living cells.[23][24] This provides a reliable measure of cytotoxicity.
Experimental Workflow Diagram
The following diagram illustrates the end-to-end workflow for the comparative cytotoxicity screening.
Part 3: Detailed Experimental Protocol - MTT Assay
This protocol is a self-validating system designed for reproducibility. Each plate must include untreated (vehicle control) and background (media only) wells to ensure data integrity.
Materials:
-
Selected cancer cell lines (MCF-7, HCT-116, HepG-2)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
Investigational Compound PY-7 and standard drugs (Doxorubicin, Cisplatin, Paclitaxel)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and determine cell density using a hemocytometer. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM).
-
Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include wells treated with vehicle (DMSO-containing medium) as the 100% viability control. Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Incubation: After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Part 4: Data Presentation and Interpretation
The raw absorbance data is used to calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Formula: % Viability = (Absorbance of Treated Well / Absorbance of Control Well) x 100
The calculated viability percentages are then plotted against the logarithm of the compound concentration to generate a dose-response curve. The IC₅₀ value is determined from this curve using non-linear regression analysis.
Table 1: Hypothetical Comparative IC₅₀ Values (µM)
The following table illustrates how the final data would be presented. The values for Investigational Compound PY-7 are hypothetical and serve as an example for interpretation.
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HepG-2 (Liver) |
| Investigational Compound PY-7 | 8.5 | 5.2 | 12.1 |
| Doxorubicin | 0.9 | 0.5 | 1.2 |
| Cisplatin | 4.2 | 3.1 | 6.8 |
| Paclitaxel | 0.05 | 0.03 | 0.08 |
Interpretation: Based on this hypothetical data, Investigational Compound PY-7 shows moderate cytotoxic activity across all three cell lines. Its potency (indicated by a higher IC₅₀ value) is lower than that of the established drugs Doxorubicin, Cisplatin, and Paclitaxel in this specific assay. However, it demonstrates broad-spectrum activity, suggesting it is a viable candidate for further optimization and mechanistic studies.
Part 5: Advanced Study - Cell Cycle Analysis
Given that many pyrazolo[1,5-a]pyrimidine derivatives act as kinase inhibitors involved in cell cycle regulation[3][25], and some have been found to target tubulin[26], a logical next step is to investigate the effect of Compound PY-7 on cell cycle progression. This provides mechanistic insight and a direct comparison to Paclitaxel's known G2/M arrest.
Principle: Flow cytometry with propidium iodide (PI) staining is used to quantify the DNA content of cells in a population. This allows for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A compound that blocks cell cycle progression will cause an accumulation of cells in a specific phase.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Treatment: Seed cells (e.g., HCT-116) in 6-well plates and treat with Investigational Compound PY-7 and Paclitaxel at their respective IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.
-
Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A). Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
A significant increase in the G2/M population in cells treated with Compound PY-7, similar to that observed with Paclitaxel, would strongly suggest a mechanism involving microtubule disruption or inhibition of mitotic kinases.
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Safety Operating Guide
Navigating the Labyrinth: A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
For the diligent researcher engaged in the nuanced world of drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold is a familiar and powerful tool. Its derivatives are instrumental in the development of novel therapeutics, particularly in the realm of kinase inhibitors.[1] However, with great synthetic power comes great responsibility, particularly in the handling and disposal of halogenated heterocyclic compounds such as 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. This guide provides an in-depth, procedural framework for its safe and compliant disposal, moving beyond mere instruction to explain the critical scientific principles that underpin these essential laboratory practices.
Understanding the Hazard Profile: More Than Just a Label
Key Hazard Considerations:
-
Inhalation, Ingestion, and Skin Contact: The primary routes of exposure. The SDS advises moving to fresh air if inhaled, rinsing the mouth with water if ingested (without inducing vomiting), and washing skin thoroughly with soap and water in case of contact.[2] Immediate medical consultation is recommended in all exposure scenarios.
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.[3] Therefore, direct discharge into drains or the environment is strictly prohibited.[2]
-
Combustion Byproducts: When heated to decomposition, brominated compounds can release toxic and corrosive fumes, including hydrogen bromide.[4]
The Cardinal Rule: Segregation of Halogenated Waste
The single most critical step in the proper disposal of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is rigorous segregation. This compound and any materials contaminated with it must be treated as halogenated organic waste .
| Waste Type | Segregation Protocol | Rationale |
| Neat Compound & Concentrated Solutions | Collect in a dedicated, clearly labeled, and sealed container for "Halogenated Organic Waste." | Prevents cross-contamination and ensures appropriate final disposal, such as high-temperature incineration. |
| Contaminated Solid Waste | Items such as gloves, weighing paper, pipette tips, and silica gel should be collected in a separate, sealed, and clearly labeled container for "Solid Halogenated Waste." | Isolates the hazardous material and prevents the contamination of non-hazardous waste streams. |
| Aqueous Solutions | Aqueous waste containing even trace amounts of the compound must be collected in a labeled container for "Aqueous Halogenated Waste." Do not mix with non-halogenated aqueous waste. | Co-processing of halogenated and non-halogenated waste can lead to the formation of highly toxic byproducts like brominated dioxins during treatment.[3] |
Disposal Pathways: A Decision-Making Framework
The ultimate fate of your segregated waste will be determined by your institution's hazardous waste management program, which operates in compliance with national and regional regulations such as those set by the U.S. Environmental Protection Agency (EPA) and the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) framework.[5][6][7][8][9][10][11][12][13]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
